molecular formula C12H16O B127687 4'-Butylacetophenone CAS No. 37920-25-5

4'-Butylacetophenone

Cat. No.: B127687
CAS No.: 37920-25-5
M. Wt: 176.25 g/mol
InChI Key: MQESVSITPLILCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Butylacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQESVSITPLILCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068056
Record name Ethanone, 1-(4-butylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37920-25-5
Record name 1-(4-Butylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37920-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-butylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037920255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-butylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(4-butylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-butylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.815
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHANONE, 1-(4-BUTYLPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6738CF9Z8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4'-Butylacetophenone: Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-butylacetophenone, a key intermediate in the production of various pharmaceuticals and specialty chemicals. The primary focus is on the widely employed Friedel-Crafts acylation of butylbenzene. This document details the underlying reaction mechanism, explores the kinetic factors influencing the reaction, and furnishes a detailed experimental protocol. All quantitative data from cited literature is presented in tabular format, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers, chemists, and professionals in drug development.

Introduction

This compound, also known as 1-(4-butylphenyl)ethan-1-one, is a para-substituted aromatic ketone. Its molecular structure, featuring a butyl group and an acetyl group on a benzene ring, makes it a valuable precursor in organic synthesis. The compound serves as a critical building block in the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. The most common and industrially viable method for its synthesis is the Friedel-Crafts acylation of butylbenzene. This guide will delve into the intricacies of this important chemical transformation.

Synthesis Mechanism: Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of butylbenzene with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1][2][3] The reaction is a type of electrophilic aromatic substitution.[2][4]

The mechanism can be broken down into three key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent to form a highly electrophilic acylium ion. In the case of acetyl chloride, the aluminum chloride coordinates with the chlorine atom, weakening the carbon-chlorine bond and leading to its cleavage.[2][3] This results in the formation of a resonance-stabilized acylium ion ([CH₃CO]⁺) and the tetrachloroaluminate anion ([AlCl₄]⁻).[2][4]

  • Electrophilic Attack: The electron-rich butylbenzene ring acts as a nucleophile and attacks the electrophilic acylium ion.[2] The butyl group is an ortho-, para-directing activator, meaning it increases the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. Due to steric hindrance from the butyl group, the para-substituted product, this compound, is the major isomer formed. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Regeneration of the Catalyst: A weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the newly added acyl group.[2] This restores the aromaticity of the ring, yielding the final product, this compound.[2] The proton combines with the [AlCl₄]⁻ to regenerate the AlCl₃ catalyst and form hydrogen chloride (HCl) as a byproduct.[2]

The overall reaction is as follows:

C₆H₅(C₄H₉) + CH₃COCl + AlCl₃ → C₄H₉C₆H₄COCH₃ + HCl + AlCl₃

A diagrammatic representation of the Friedel-Crafts acylation mechanism for the synthesis of this compound is provided below.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion ([CH₃CO]⁺) Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl4 [AlCl₄]⁻ Butylbenzene Butylbenzene Arenium_Ion Arenium Ion (Sigma Complex) Butylbenzene->Arenium_Ion + [CH₃CO]⁺ Product This compound Arenium_Ion->Product + [AlCl₄]⁻ HCl HCl Regenerated_AlCl3 Regenerated AlCl₃

Figure 1. Mechanism of Friedel-Crafts Acylation.

Reaction Kinetics

Several factors influence the rate of Friedel-Crafts acylation:

  • Nature of the Substrate: The reactivity of the aromatic substrate is crucial. Electron-donating groups, such as the butyl group, activate the benzene ring and increase the reaction rate.[5]

  • Catalyst Concentration: The concentration of the Lewis acid catalyst significantly affects the rate of formation of the acylium ion, which is often the rate-determining step.[4]

  • Acylating Agent: The choice of acylating agent (e.g., acetyl chloride vs. acetic anhydride) can influence the reaction rate.

  • Solvent: The polarity of the solvent can impact the stability of the intermediates and transition states, thereby affecting the reaction kinetics. Common solvents include carbon disulfide, nitrobenzene, or an excess of the alkylbenzene itself.

  • Temperature: As with most chemical reactions, the rate of Friedel-Crafts acylation generally increases with temperature. However, lower temperatures can favor the formation of the para isomer and minimize side reactions.

It has been noted that Friedel-Crafts alkylations can exhibit "unreliable kinetic behavior," in part due to the heterogeneous nature of many of these reactions.[4] This complexity may extend to acylation reactions, contributing to the scarcity of detailed kinetic studies for specific substrates like butylbenzene.

Kinetic Parameter General Influence on Friedel-Crafts Acylation
Rate Law Often complex and dependent on the specific reactants and conditions. Can be influenced by the formation of complexes between the catalyst and reactants or products.
Activation Energy (Ea) Generally, reactions with lower activation energies proceed faster. The specific value for this compound synthesis is not documented in available literature.
Effect of [Butylbenzene] An increase in the concentration of butylbenzene will generally increase the reaction rate, assuming it is involved in or before the rate-determining step.
Effect of [Acylating Agent] The rate is typically dependent on the concentration of the acylating agent.
Effect of [Catalyst] The reaction rate is highly dependent on the catalyst concentration, as it is required for the formation of the electrophile.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for the synthesis of 4'-tert-butylacetophenone.[6]

Materials and Equipment:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride

  • Carbon tetrachloride (or another suitable inert solvent)

  • Hydrochloric acid (concentrated)

  • Ice

  • Water

  • Separatory funnel

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved), place anhydrous aluminum chloride (e.g., 1.1 equivalents) and an inert solvent such as carbon tetrachloride.

  • Addition of Acetyl Chloride: Cool the flask in an ice bath to below 10°C. While stirring vigorously, add acetyl chloride (e.g., 1.1 equivalents) dropwise from the dropping funnel over a period of approximately 1 hour, maintaining the temperature below 10°C.

  • Addition of Butylbenzene: After the addition of acetyl chloride is complete, add butylbenzene (e.g., 1.0 equivalent) dropwise to the reaction mixture over a period of about 3 hours, ensuring the temperature is maintained below 5°C.

  • Reaction Completion: Once the addition of butylbenzene is complete, continue stirring the mixture for an additional hour without external cooling, allowing it to slowly warm to room temperature.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice, water, and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

A generalized workflow for this experimental procedure is depicted below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (AlCl₃ in Solvent) Add_AcCl 2. Add Acetyl Chloride (<10°C) Setup->Add_AcCl Add_BuBz 3. Add Butylbenzene (<5°C) Add_AcCl->Add_BuBz Stir 4. Stir at Room Temp Add_BuBz->Stir Quench 5. Quench with Acid/Ice Stir->Quench Extract 6. Separate & Wash Organic Layer Quench->Extract Dry 7. Dry & Evaporate Solvent Extract->Dry Purify 8. Vacuum Distillation Dry->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Figure 2. Experimental Workflow for Synthesis.

Conclusion

The Friedel-Crafts acylation of butylbenzene remains the most practical and efficient method for the synthesis of this compound. A thorough understanding of the reaction mechanism, which proceeds via an electrophilic aromatic substitution pathway involving a key acylium ion intermediate, is essential for optimizing reaction conditions. While specific kinetic data for this reaction is not extensively documented, the general principles of Friedel-Crafts kinetics provide a qualitative framework for controlling the reaction rate and selectivity. The provided experimental protocol offers a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Further research into the detailed kinetics of this specific transformation could enable more precise process control and optimization in industrial settings.

References

Spectroscopic Analysis of 4'-Butylacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4'-n-butylacetophenone, a para-substituted aromatic ketone. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a critical resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The structural elucidation of 4'-n-butylacetophenone is achieved through the combined application of NMR, IR, and MS. The quantitative data obtained from these techniques are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 4'-n-Butylacetophenone (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.91d2H8.5H-2, H-6 (aromatic)
7.28d2H8.5H-3, H-5 (aromatic)
2.67t2H7.7H-α (CH₂)
2.59s3H-H-β (CH₃)
1.63quint2H7.7H-γ (CH₂)
1.37sext2H7.4H-δ (CH₂)
0.93t3H7.4H-ε (CH₃)

Table 2: ¹³C NMR Spectroscopic Data for 4'-n-Butylacetophenone (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
197.8C=O (ketone)
154.6C-4 (aromatic)
135.1C-1 (aromatic)
128.6C-3, C-5 (aromatic)
126.6C-2, C-6 (aromatic)
34.2C-α (CH₂)
26.5C-β (CH₃)
23.6C-γ/C-δ (CH₂)
13.9C-ε (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Absorption Bands for 4'-n-Butylacetophenone

Wavenumber (cm⁻¹)IntensityAssignment
2957, 2929, 2859StrongC-H stretching (alkyl)
1684StrongC=O stretching (aromatic ketone)
1607MediumC=C stretching (aromatic ring)
1412MediumCH₂ bending
1267StrongC-C(=O)-C stretching and bending
823Strongp-disubstituted benzene C-H bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 4'-n-Butylacetophenone (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
17635[M]⁺ (Molecular Ion)
161100[M - CH₃]⁺
13340[M - C₃H₇]⁺
10525[C₇H₅O]⁺
9120[C₇H₇]⁺
4360[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of 4'-n-butylacetophenone.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 10 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft cloth soaked in isopropanol and allowing it to dry completely.

  • Place a single drop of neat 4'-n-butylacetophenone liquid directly onto the center of the ATR crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32

  • A background spectrum of the clean, empty ATR crystal should be acquired prior to the sample analysis.

Mass Spectrometry (MS)

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Prepare a dilute solution of 4'-n-butylacetophenone (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

  • System: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the fragmentation pathways of 4'-n-butylacetophenone.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample 4'-Butylacetophenone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Fragmentation_Pattern cluster_frags Major Fragmentation Pathways M [C₁₂H₁₆O]⁺ m/z = 176 (Molecular Ion) F161 [M - CH₃]⁺ m/z = 161 M->F161 - •CH₃ F133 [M - C₃H₇]⁺ m/z = 133 M->F133 - •C₃H₇ (propyl radical) F43 [CH₃CO]⁺ m/z = 43 M->F43 - •C₇H₇ (benzyl radical) F161->F133 - C₂H₄

Caption: Key fragmentation pathways of 4'-n-butylacetophenone in EI-MS.

Physical and chemical properties of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-Butylacetophenone Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of two key isomers of this compound: 4'-tert-butylacetophenone and 4'-n-butylacetophenone. Due to the ambiguity of the common name, this document addresses both isomers to ensure clarity and provide a thorough resource for the scientific community. All quantitative data is summarized in structured tables, and detailed experimental protocols for the synthesis of these compounds are provided.

Introduction

This compound refers to a substituted acetophenone with a butyl group at the para-position of the benzene ring. The constitutional isomerism of the butyl group—specifically, tert-butyl and n-butyl—gives rise to two distinct chemical entities with different physical and chemical characteristics. These compounds are of interest in organic synthesis and may serve as intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients. For instance, 4'-tert-butylacetophenone is known to be an impurity in the synthesis of the antihistamine Ebastine.[1][2]

Physicochemical Properties

The physical and chemical properties of 4'-tert-butylacetophenone and 4'-n-butylacetophenone are summarized below. These tables facilitate a direct comparison of the key characteristics of each isomer.

4'-tert-Butylacetophenone

Table 1: Physical and Chemical Properties of 4'-tert-Butylacetophenone

PropertyValueReference
IUPAC Name 1-(4-tert-butylphenyl)ethanone
Synonyms p-tert-Butylacetophenone, 4-tert-Butylacetophenone[1][3]
CAS Number 943-27-1[1]
Molecular Formula C₁₂H₁₆O[1]
Molecular Weight 176.25 g/mol [1]
Appearance Clear colorless liquid[1]
Melting Point 17-18 °C (dimorphic)[4]
Boiling Point 107-108 °C at 5 mmHg; 296 °C at 760 mmHg
Density 0.964 g/mL at 25 °C
Refractive Index n20/D 1.52
Solubility Insoluble in water; Soluble in alcohol, chloroform, ethyl acetate, and methanol.[1]
Flash Point 30 °C (86 °F) - closed cup
4'-n-Butylacetophenone

Table 2: Physical and Chemical Properties of 4'-n-Butylacetophenone

PropertyValueReference
IUPAC Name 1-(4-butylphenyl)ethanone
Synonyms p-n-Butylacetophenone
CAS Number 37920-25-5
Molecular Formula C₁₂H₁₆O[5]
Molecular Weight 176.26 g/mol [5]
Appearance Clear colorless to pale yellow liquid[5]
Boiling Point 101-102 °C at 1.5 mmHg
Density 0.957 g/mL at 25 °C
Refractive Index 1.5170-1.5220 at 20 °C[5]
Solubility Not miscible in water
Form Liquid[5]

Spectral Data

The following tables summarize the key spectral data for both isomers, providing a basis for their analytical identification and characterization.

4'-tert-Butylacetophenone

Table 3: Spectral Data for 4'-tert-Butylacetophenone

TechniqueDataReference
¹H NMR Spectra available, detailed peak assignments require further analysis.[6]
¹³C NMR Spectra available, detailed peak assignments require further analysis.
IR Key absorptions indicative of a ketone and substituted benzene ring.
Mass Spec Spectra available for analysis.[6]
4'-n-Butylacetophenone

Table 4: Spectral Data for 4'-n-Butylacetophenone

TechniqueDataReference
¹H NMR Spectra available, detailed peak assignments require further analysis.
¹³C NMR Spectra available, detailed peak assignments require further analysis.
IR Spectra available for analysis.
Mass Spec Spectra available for analysis.

Experimental Protocols

The synthesis of both this compound isomers is typically achieved via a Friedel-Crafts acylation reaction. Below are detailed experimental protocols for this synthetic route.

Synthesis of 4'-tert-Butylacetophenone

This protocol is adapted from a known literature procedure.[7]

Reaction: Friedel-Crafts Acylation of tert-butylbenzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon tetrachloride (CCl₄)

  • Acetyl chloride (CH₃COCl)

  • tert-Butylbenzene (C₁₀H₁₄)

  • Water (H₂O)

  • Ice

  • Hydrochloric acid (HCl, 35%)

Procedure:

  • In a suitable reaction vessel, suspend 514 g (3.85 mol) of anhydrous aluminum chloride in 2 liters of carbon tetrachloride.

  • While stirring vigorously and maintaining the temperature below 10 °C, add 302 g (3.85 mol) of acetyl chloride over a period of 1 hour.

  • Subsequently, add 469 g (3.5 mol) of tert-butylbenzene to the reaction mixture over a period of 3 hours, ensuring the temperature is kept below 5 °C.

  • After the addition is complete, continue stirring for 1 hour without cooling.

  • Pour the reaction mixture into a mixture of 500 mL of water, 1.7 kg of ice, and 150 mL of 35% hydrochloric acid.

  • Separate the organic phase, wash it to neutrality, and dry it over a suitable drying agent.

  • Distill off the solvent to obtain crude 4'-tert-butylacetophenone. Further purification can be achieved by vacuum distillation.

G Synthesis of 4'-tert-Butylacetophenone cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product tert_butylbenzene tert-Butylbenzene reaction Friedel-Crafts Acylation tert_butylbenzene->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction AlCl3 AlCl₃ (catalyst) AlCl3->reaction solvent Carbon Tetrachloride solvent->reaction temp_control < 10°C temp_control->reaction quench Quench with HCl/ice extraction Organic Phase Separation quench->extraction wash Wash to Neutrality extraction->wash dry Drying wash->dry evaporation Solvent Evaporation dry->evaporation product 4'-tert-Butylacetophenone evaporation->product reaction->quench

Caption: Experimental workflow for the synthesis of 4'-tert-Butylacetophenone.

Synthesis of 4'-n-Butylacetophenone

The synthesis of 4'-n-butylacetophenone follows a similar Friedel-Crafts acylation protocol, substituting tert-butylbenzene with n-butylbenzene.

Reaction: Friedel-Crafts Acylation of n-butylbenzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Acetyl chloride (CH₃COCl)

  • n-Butylbenzene

  • Water (H₂O)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.

  • Cool the mixture to 0 °C in an ice/water bath.

  • Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes.

  • Following this, add a solution of n-butylbenzene (1.0 equivalent) in dichloromethane in the same manner.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by drying over anhydrous MgSO₄.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the product by vacuum distillation.

G Synthesis of 4'-n-Butylacetophenone cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product n_butylbenzene n-Butylbenzene reaction Friedel-Crafts Acylation n_butylbenzene->reaction acetyl_chloride Acetyl Chloride acetyl_chloride->reaction AlCl3 AlCl₃ (catalyst) AlCl3->reaction solvent Dichloromethane solvent->reaction temp_control 0°C to RT temp_control->reaction quench Quench with HCl/ice extraction Organic Phase Separation quench->extraction wash Wash with NaHCO₃ extraction->wash dry Drying with MgSO₄ wash->dry evaporation Solvent Evaporation dry->evaporation product 4'-n-Butylacetophenone evaporation->product reaction->quench

References

An In-depth Technical Guide to 4'-Butylacetophenone (CAS 37920-25-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone, with the CAS registry number 37920-25-5, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a butyl group attached to a phenyl ring which is in turn connected to an acetyl group, provides a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety and handling, and potential applications of this compound, with a focus on its relevance to the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The presence of the butyl group and the acetyl group on the benzene ring influences its physical and chemical characteristics.

General Properties
PropertyValueSource(s)
CAS Number 37920-25-5[1][2]
Molecular Formula C₁₂H₁₆O[1][2][3]
Molecular Weight 176.25 g/mol [2][3]
Appearance Colorless to yellowish liquid[4][5]
Synonyms 1-(4-Butylphenyl)ethanone, p-Butylacetophenone[1][2][6]
Physical Properties
PropertyValueSource(s)
Boiling Point 101-102 °C at 1.5 mmHg[7]
270 °C (estimated)[8]
Density 0.957 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.5170-1.5220[5]
Solubility Not miscible in water. Soluble in Chloroform and Ethyl Acetate (slightly).[9]
Vapor Pressure 0.00522 mmHg at 25°C[10]
Flash Point >110 °C (>230 °F)[10]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The NIST WebBook provides the mass spectrum of p-n-Butylacetophenone, which can be used for its identification.

  • Infrared (IR) Spectroscopy: An IR spectrum is also available on the NIST WebBook, showing characteristic absorption bands for the carbonyl group and the aromatic ring.[11] SpectraBase also provides access to ATR-IR spectra.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available high-resolution spectrum for 4'-n-butylacetophenone is not readily found, chemical suppliers like BLD Pharm indicate the availability of NMR data.[13] For the structurally similar 4'-tert-Butylacetophenone, 1H and 13C NMR spectra are more widely referenced and can provide an indication of the expected chemical shifts.[14]

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene.[5][8]

Reaction Principle and Mechanism

Friedel-Crafts acylation is an electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. The reaction typically involves the use of an acylating agent, such as acetyl chloride, and a Lewis acid catalyst, like aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of butylbenzene.

Experimental Protocol: Friedel-Crafts Acylation of Butylbenzene

This protocol is a representative example based on the general principles of Friedel-Crafts acylation and adapted from procedures for similar compounds.[15]

Materials:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Water

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (three-necked)

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a gas outlet to a trap.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane and carefully add anhydrous aluminum chloride (1.1 equivalents) in portions while stirring. Cool the resulting suspension in an ice bath to 0-5 °C.

  • Addition of Reactants: Dissolve butylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Separately, add acetyl chloride (1.05 equivalents) to the addition funnel.

  • Acylation: Slowly add the acetyl chloride to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature between 0-5 °C. After the addition is complete, add the butylbenzene solution dropwise over 1 hour, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition of butylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Butylbenzene Butylbenzene ReactionVessel Friedel-Crafts Acylation in Dichloromethane (0°C to RT) Butylbenzene->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->ReactionVessel catalyzes Quenching Quenching with HCl/Ice ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product This compound Purification->Product G cluster_pathway Hypothetical Signaling Pathway Ligand Bioactive Molecule (e.g., this compound derivative) Receptor Cell Surface Receptor Ligand->Receptor Binds to Effector Intracellular Effector Protein Receptor->Effector Activates SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Leads to G cluster_enzyme_inhibition Enzyme Inhibition Mechanism Enzyme Enzyme EnzymeSubstrate Enzyme-Substrate Complex Enzyme->EnzymeSubstrate Binds EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->EnzymeInhibitor Substrate Substrate Substrate->EnzymeSubstrate Product Product Inhibitor Inhibitor (e.g., Acetophenone derivative) Inhibitor->EnzymeInhibitor EnzymeSubstrate->Product Catalyzes EnzymeInhibitor->Enzyme Reversible binding

References

Biological Activity Screening of 4'-Butylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4'-butylacetophenone and a framework for its systematic screening. While direct experimental data on this compound is limited in publicly available literature, this document draws upon the known biological activities of structurally related acetophenone derivatives to inform a rational screening approach. Detailed experimental protocols for assessing antioxidant, anti-inflammatory, antimicrobial, and anticancer activities are provided, alongside visualizations of key signaling pathways and experimental workflows to guide researchers in their investigations.

Introduction

Acetophenones are a class of aromatic ketones that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. Derivatives of acetophenone have been reported to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This compound, a para-substituted derivative, presents a lipophilic butyl group that may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for biological screening. This guide outlines the potential biological activities of this compound based on the broader class of acetophenones and provides detailed methodologies for its comprehensive evaluation.

Potential Biological Activities and Screening Strategy

Based on the activities of related acetophenone derivatives, a screening cascade for this compound should prioritize the following areas:

  • Antioxidant Activity: Phenolic acetophenones are known to exhibit antioxidant properties.[1] The potential of this compound to scavenge free radicals should be investigated.

  • Anti-inflammatory Activity: Several acetophenone derivatives have demonstrated anti-inflammatory effects, often through the modulation of key inflammatory pathways.[][3]

  • Antimicrobial Activity: The antimicrobial potential of acetophenone derivatives against a panel of pathogenic bacteria and fungi warrants investigation.[4]

  • Anticancer Activity: Cytotoxic effects of acetophenone derivatives against various cancer cell lines have been reported, suggesting a potential role in oncology research.[5][6]

A proposed experimental workflow for screening this compound is depicted below.

G cluster_0 Primary Screening cluster_1 Secondary Screening (if active in primary) cluster_2 In Vivo Studies (if promising in secondary) Initial Compound\n(this compound) Initial Compound (this compound) Antioxidant Assays Antioxidant Assays Initial Compound\n(this compound)->Antioxidant Assays Antimicrobial Assays Antimicrobial Assays Initial Compound\n(this compound)->Antimicrobial Assays Cytotoxicity Assays Cytotoxicity Assays Initial Compound\n(this compound)->Cytotoxicity Assays In vitro Anti-inflammatory\nAssays In vitro Anti-inflammatory Assays Antioxidant Assays->In vitro Anti-inflammatory\nAssays Mechanism of Action\nStudies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action\nStudies Animal Models of\nInflammation Animal Models of Inflammation In vitro Anti-inflammatory\nAssays->Animal Models of\nInflammation Xenograft Models Xenograft Models Mechanism of Action\nStudies->Xenograft Models

Figure 1: Experimental workflow for screening this compound.

Experimental Protocols

Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Materials: this compound, DPPH solution (0.1 mM in methanol), Methanol, 96-well microplate, Microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Serially dilute the stock solution to obtain a range of concentrations.

    • Add 100 µL of each concentration to a 96-well plate.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity Screening

This model is used to evaluate the acute anti-inflammatory activity of a compound.[7]

  • Animals: Swiss albino mice (20-25 g).

  • Materials: this compound, Carrageenan (1% w/v in saline), Plethysmometer.

  • Procedure:

    • Divide the mice into groups (control, standard, and test groups).

    • Administer this compound orally or intraperitoneally to the test groups at different doses. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of inhibition of edema using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 where V_control is the mean increase in paw volume in the control group, and V_treated is the mean increase in paw volume in the treated group.

Antimicrobial Activity Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

  • Materials: this compound, Bacterial and/or fungal strains, Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), 96-well microtiter plates, Spectrophotometer.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Anticancer Activity Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9]

  • Materials: this compound, Human cancer cell lines (e.g., MCF-7, HeLa, A549), DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), MTT solution (5 mg/mL in PBS), DMSO, 96-well plates, CO2 incubator, Microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

    • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways

Acetophenone derivatives have been shown to modulate various signaling pathways involved in inflammation and cancer. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a key regulator of the inflammatory response.

G Pro-inflammatory\nStimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) IKK Complex IKK Complex Pro-inflammatory\nStimuli (e.g., LPS)->IKK Complex Activates IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Leads to 4-Butylacetophenone 4-Butylacetophenone 4-Butylacetophenone->IKK Complex Potential Inhibition IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p50/p65)\nRelease NF-κB (p50/p65) Release IκBα Degradation->NF-κB (p50/p65)\nRelease Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)\nRelease->Nuclear Translocation Gene Transcription\n(Pro-inflammatory mediators) Gene Transcription (Pro-inflammatory mediators) Nuclear Translocation->Gene Transcription\n(Pro-inflammatory mediators)

Figure 2: Potential modulation of the NF-κB signaling pathway.

Another important pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade , which is involved in cell proliferation, differentiation, and apoptosis.

G Extracellular Signals Extracellular Signals MAPKKK MAPKKK Extracellular Signals->MAPKKK MAPKK MAPKK MAPKKK->MAPKK 4-Butylacetophenone 4-Butylacetophenone 4-Butylacetophenone->MAPKKK Potential Modulation MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors Cellular Responses\n(Proliferation, Apoptosis) Cellular Responses (Proliferation, Apoptosis) Transcription Factors->Cellular Responses\n(Proliferation, Apoptosis)

Figure 3: Potential modulation of the MAPK signaling pathway.

Data Presentation

All quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µg/mL)
DPPH Radical ScavengingData to be determined
Other antioxidant assaysData to be determined

Table 2: Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema

Dose (mg/kg)% Inhibition of Edema (at 3h)
Dose 1Data to be determined
Dose 2Data to be determined
Dose 3Data to be determined

Table 3: Antimicrobial Activity (MIC) of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusData to be determined
Escherichia coliData to be determined
Candida albicansData to be determined

Table 4: Cytotoxicity (IC50) of this compound against Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)Data to be determined
HeLa (Cervical)Data to be determined
A549 (Lung)Data to be determined

Conclusion

While direct evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to other biologically active acetophenones suggests it is a promising candidate for screening. This technical guide provides a robust framework for the systematic evaluation of its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. The detailed protocols and visual aids are intended to facilitate the design and execution of these critical experiments, ultimately contributing to a better understanding of the pharmacological profile of this compound and its potential for future drug development.

References

An In-Depth Technical Guide to the Photochemical Properties of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone, a para-substituted aromatic ketone, serves as a valuable model compound for investigating fundamental photochemical processes. Its molecular structure, featuring a carbonyl chromophore attached to a phenyl ring with an alkyl substituent, gives rise to a rich and varied photochemistry. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its absorption and emission characteristics, key photochemical reactions, and detailed experimental protocols for their study. The information presented herein is intended to be a valuable resource for researchers in photochemistry, organic synthesis, and drug development, where light-induced reactions play a critical role.

Photophysical and Photochemical Properties

The absorption of ultraviolet (UV) radiation by this compound elevates the molecule to an electronically excited state. The subsequent deactivation pathways of this excited state dictate its photochemical behavior.

Spectroscopic Properties

Upon excitation, the molecule can relax through radiative (fluorescence and phosphorescence) and non-radiative (internal conversion and intersystem crossing) pathways. For many aromatic ketones, intersystem crossing from the lowest excited singlet state (S₁) to the triplet state (T₁) is a highly efficient process.

Table 1: Summary of Photophysical and Photochemical Data for this compound and Related Compounds

PropertyThis compound (or related p-alkylacetophenones)Acetophenone (for comparison)Source
Absorption Maximum (λmax) ~250-260 nm (π→π), ~320 nm (n→π) (estimated)~246 nm (π→π), ~280 nm (n→π)[1]
Molar Absorptivity (ε) Data not readily available~13,000 L mol⁻¹ cm⁻¹ (at 246 nm)[1]
Fluorescence Emission Generally weak or non-fluorescentWeak fluorescence[2][3]
Fluorescence Quantum Yield (Φf) Expected to be very lowVery low[2][3]
Norrish Type II Quantum Yield (Φ_II_) Data not readily availableVaries with solvent and conditions[4]
Triplet State Energy (E_T_) Data not readily available~74 kcal/mol[5]
Triplet State Lifetime (τ_T_) Data not readily availableMicroseconds to milliseconds range[6]

Note: Specific quantitative data for this compound is limited in publicly available literature. The values presented are estimations based on the properties of closely related compounds.

Photochemical Reactions: Norrish Type I and Type II Pathways

The triplet state of this compound is the primary precursor for its characteristic photochemical reactions: the Norrish Type I and Type II pathways.[5][7]

Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the acetyl methyl group, or between the carbonyl group and the phenyl ring. This results in the formation of a benzoyl radical and a butylphenyl radical, or an acetyl radical and a p-butylphenyl radical. These radical intermediates can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction: For ketones possessing accessible γ-hydrogens, the Norrish Type II reaction is often the dominant photochemical pathway. In this compound, the excited carbonyl oxygen can abstract a hydrogen atom from the γ-carbon of the butyl group through a six-membered cyclic transition state. This intramolecular hydrogen abstraction generates a 1,4-biradical intermediate. This biradical can then undergo one of two primary reactions:

  • Cleavage (fragmentation): The biradical can cleave to form an enol and an alkene (in this case, 1-butene). The enol will then tautomerize to the more stable acetophenone.

  • Cyclization (Yang cyclization): The biradical can cyclize to form a cyclobutanol derivative.

The relative efficiency of these pathways is influenced by factors such as the solvent polarity and the conformation of the alkyl chain.

Mandatory Visualizations

Photochemical Reaction Pathways

Norrish_Pathways Start This compound (S₀) S1 Excited Singlet State (S₁) Start->S1 hν (UV light) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) NorrishI Norrish Type I (α-cleavage) T1->NorrishI NorrishII Norrish Type II (γ-H abstraction) T1->NorrishII Radicals Radical Intermediates NorrishI->Radicals ProductsI Decarbonylation, Recombination Products Radicals->ProductsI Biradical 1,4-Biradical NorrishII->Biradical Cleavage Cleavage Biradical->Cleavage Cyclization Cyclization (Yang) Biradical->Cyclization ProductsII_Cleavage Acetophenone + Butene Cleavage->ProductsII_Cleavage ProductsII_Cyclization Cyclobutanol Derivative Cyclization->ProductsII_Cyclization

Caption: Photochemical reaction pathways of this compound.

Experimental Workflow for Photochemical Reaction Analysis

Experimental_Workflow Prep Sample Preparation (this compound in solvent) Degas Degassing (e.g., N₂ or Ar purge) Prep->Degas Irradiation UV Irradiation (Photoreactor) Degas->Irradiation Monitoring Reaction Monitoring (TLC, GC-MS, HPLC) Irradiation->Monitoring QuantumYield Quantum Yield Determination (Actinometry) Irradiation->QuantumYield Monitoring->Irradiation Continue Irradiation Workup Workup & Product Isolation (e.g., Column Chromatography) Monitoring->Workup Reaction Complete Analysis Product Characterization (NMR, MS, IR) Workup->Analysis

Caption: General experimental workflow for photochemical reaction studies.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the photochemical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum of each diluted solution from approximately 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the π→π* and n→π* transitions.

    • Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy and Quantum Yield Determination (Relative Method)

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of this compound relative to a known standard.

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvent

  • Fluorometer

  • UV-Vis spectrophotometer

  • Fluorescence cuvettes (1 cm path length, four-sided polished)

Procedure:

  • Solution Preparation: Prepare a series of solutions of both this compound and the fluorescence standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for each solution.

  • Fluorescence Spectra:

    • Set the excitation wavelength on the fluorometer to a wavelength where both the sample and the standard absorb.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.

    • The fluorescence quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φf,std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Photochemical Reaction and Product Analysis

Objective: To induce the Norrish Type II reaction of this compound and analyze the resulting products.

Materials:

  • This compound

  • Anhydrous, spectroscopic grade solvent (e.g., benzene or acetonitrile)

  • Photochemical reactor (e.g., Rayonet reactor with lamps emitting around 300-350 nm)

  • Pyrex or quartz reaction vessel

  • Inert gas (nitrogen or argon)

  • Analytical instruments: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Procedure:

  • Solution Preparation: Prepare a solution of this compound (e.g., 0.01-0.05 M) in the chosen solvent.

  • Degassing: Transfer the solution to the reaction vessel and degas for at least 30 minutes by bubbling with a gentle stream of inert gas to remove dissolved oxygen, which can quench the triplet state.

  • Irradiation: Place the reaction vessel in the photochemical reactor and irradiate with UV light while stirring.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC-MS to monitor the disappearance of the starting material and the formation of products (acetophenone and the cyclobutanol derivative).

  • Workup: Once the reaction has reached a desired conversion, stop the irradiation and concentrate the reaction mixture under reduced pressure.

  • Product Isolation and Characterization: Purify the products using column chromatography and characterize their structures using NMR and MS.

Transient Absorption Spectroscopy

Objective: To detect and characterize the transient intermediates, particularly the triplet excited state and the 1,4-biradical, formed upon photoexcitation of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent

  • Laser flash photolysis setup (pump-probe system)

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to have an appropriate absorbance at the pump laser wavelength.

  • Degassing: Thoroughly degas the solution in the cuvette.

  • Data Acquisition:

    • Excite the sample with a short, intense laser pulse (pump pulse) at a wavelength where this compound absorbs.

    • Probe the sample with a second, weaker light pulse (probe pulse) at various time delays after the pump pulse.

    • Record the change in absorbance of the probe light as a function of wavelength and time delay.

  • Data Analysis:

    • Construct transient absorption spectra at different time delays to identify the absorption profiles of the transient species.

    • Analyze the decay kinetics at specific wavelengths to determine the lifetimes of the transient species (e.g., the triplet state and the biradical).

Conclusion

This technical guide has provided a detailed overview of the photochemical properties of this compound. While specific quantitative data for this compound remains somewhat elusive in readily accessible literature, the established principles of aromatic ketone photochemistry provide a strong framework for understanding its behavior. The experimental protocols detailed here offer a robust starting point for researchers to further investigate and quantify the photophysical and photochemical parameters of this compound and related compounds. Such studies are essential for advancing our understanding of light-induced chemical transformations and for the rational design of new photoactive materials and pharmaceuticals.

References

Solubility Profile of 4'-Butylacetophenone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4'-Butylacetophenone, a key intermediate in various chemical syntheses. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and analytical chemistry. This document compiles available solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of pure organic solvents is not extensively available in publicly accessible literature. However, based on chemical supplier information and general chemical principles, a qualitative and semi-quantitative solubility profile can be summarized. The compound, a para-substituted acetophenone, is generally considered to be soluble in a variety of common organic solvents and insoluble in water.

Table 1: Solubility of this compound in Various Solvents

Solvent FamilySolventQualitative SolubilityQuantitative Data (at 25 °C unless noted)
Alcohols MethanolSlightly SolubleData not available
EthanolSolubleData not available
2-Propanol (Isopropanol)SolubleData not available
Ketones AcetoneSolubleData not available
Esters Ethyl AcetateSlightly Soluble[1]Data not available
Chlorinated Solvents DichloromethaneSolubleData not available
ChloroformSlightly Soluble[1]Data not available
Apolar Solvents Alkanes (e.g., Hexane)SolubleData not available
Aqueous WaterInsoluble/Not miscible[1]Estimated for 4'-tert-butylacetophenone: 50 mg/L
Mixed Solvent Systems 10% DMSO / 90% Corn OilSoluble≥ 2.5 mg/mL
10% DMSO / 90% (20% SBE-β-CD in Saline)Soluble≥ 2.5 mg/mL
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineSoluble≥ 2.5 mg/mL

Note: The quantitative data in mixed solvent systems is provided for the isomer 4'-tert-Butylacetophenone and is indicative of its solubility in formulations for biological studies.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound in an organic solvent using the widely accepted equilibrium shake-flask method followed by UV-Vis spectroscopic analysis.

2.1. Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy.

2.2. Materials and Equipment

  • This compound (solid)

  • Solvent of interest (e.g., ethanol, analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • UV-Vis spectrophotometer

  • Quartz cuvettes

2.3. Procedure

2.3.1. Preparation of Standard Solutions and Calibration Curve

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to prepare at least five standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer. The solvent should be used as the blank.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

2.3.2. Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to a series of vials (typically in triplicate for each solvent). An amount that is visibly in excess after equilibration is sufficient.

  • Add a precise volume of the solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure that equilibrium is reached.

2.3.3. Sample Analysis

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Carefully draw the supernatant (the saturated solution) into a syringe.

  • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles.

  • If necessary, dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the (diluted) sample at the λmax.

2.4. Data Analysis

  • Using the measured absorbance of the sample and the equation from the calibration curve, calculate the concentration of this compound in the (diluted) saturated solution.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution.

  • The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature. This is typically expressed in units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solution of this compound prep_standards Create Standard Solutions by Serial Dilution prep_stock->prep_standards gen_cal_curve Generate Calibration Curve (Absorbance vs. Concentration) prep_standards->gen_cal_curve calc_conc Calculate Concentration using Calibration Curve gen_cal_curve->calc_conc Calibration Data add_excess Add Excess Solute to Solvent equilibrate Equilibrate at Constant Temp (e.g., 24-48h shaking) add_excess->equilibrate settle Settle Excess Solid equilibrate->settle filter_sample Filter Supernatant settle->filter_sample measure_abs Measure Absorbance of Filtrate (UV-Vis) filter_sample->measure_abs Saturated Solution measure_abs->calc_conc apply_df Apply Dilution Factor (if applicable) calc_conc->apply_df final_sol Determine Final Solubility apply_df->final_sol

Caption: Workflow for Solubility Determination.

References

4'-Butylacetophenone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4'-Butylacetophenone, a para-substituted aromatic ketone, has emerged as a significant and versatile building block in the field of organic synthesis. Its unique structural features, comprising a reactive ketone group and a lipophilic butyl-substituted phenyl ring, make it an attractive starting material for the construction of a diverse array of complex organic molecules with notable biological activities. This technical guide explores the utility of this compound in the synthesis of promising pharmaceutical and bioactive compounds, providing detailed experimental protocols, quantitative data, and visualizations of key synthetic pathways.

Core Properties and Reactivity

This compound is a colorless to pale yellow liquid at room temperature. The presence of the ketone functional group provides a key reactive site for a multitude of organic transformations, while the n-butyl group enhances the molecule's lipophilicity, a property often beneficial for drug-target interactions and membrane permeability.

PropertyValueReference
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Boiling Point107-108 °C at 5 mmHg
Density0.964 g/mL at 25 °C
Refractive Indexn20/D 1.52

The chemical reactivity of this compound is primarily centered around the acetyl group and the aromatic ring. The carbonyl group is susceptible to nucleophilic attack, reduction, and condensation reactions. The para-butyl group, being an ortho-, para-directing group, influences electrophilic aromatic substitution reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene. This reaction involves the treatment of butylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of butylbenzene (1.0 equivalent) in dry dichloromethane under an inert atmosphere at 0 °C, add anhydrous aluminum chloride (1.1 equivalents) portion-wise.

  • Slowly add acetyl chloride (1.05 equivalents) to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a dilute solution of hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford this compound.

Application in the Synthesis of Bioactive Heterocycles: Chalcones and Pyrazolines

This compound serves as a key precursor for the synthesis of various heterocyclic compounds, most notably chalcones and their subsequent conversion to pyrazolines. These scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of 4'-Butylchalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. This base-catalyzed reaction is a robust and versatile method for generating this important class of compounds.

Claisen_Schmidt_Condensation 4_Butylacetophenone This compound Chalcone 1-(4-butylphenyl)-3-(aryl)prop-2-en-1-one (4'-Butylchalcone) 4_Butylacetophenone->Chalcone Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone Catalyst Water H₂O

Caption: General scheme for the Claisen-Schmidt condensation to synthesize 4'-butylchalcones.

This protocol describes the synthesis of a specific 4'-butylchalcone derivative with potential biological activity.

Materials:

  • This compound

  • 4-Bromobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (1.0 equivalent) and 4-bromobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.

  • To this stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

CompoundYield (%)Melting Point (°C)Spectroscopic Data
(E)-1-(4-butylphenyl)-3-(4-bromophenyl)prop-2-en-1-one~85-95% (typical)Not reported¹H NMR, ¹³C NMR, IR, Mass Spec.
Synthesis of Pyrazoline Derivatives from 4'-Butylchalcones

Chalcones are excellent precursors for the synthesis of five-membered heterocyclic compounds like pyrazolines. The reaction of a chalcone with hydrazine or its derivatives leads to the formation of the pyrazoline ring system.

Pyrazoline_Synthesis Chalcone 1-(4-butylphenyl)-3-(aryl)prop-2-en-1-one Pyrazoline 5-(4-butylphenyl)-3-(aryl)-4,5-dihydro-1H-pyrazole Chalcone->Pyrazoline Hydrazine Hydrazine Hydrate or Substituted Hydrazine Hydrazine->Pyrazoline Solvent Solvent (e.g., Acetic Acid, Ethanol) Solvent->Pyrazoline Reaction Medium

Caption: Synthesis of pyrazoline derivatives from 4'-butylchalcones.

Materials:

  • 4'-Butylchalcone derivative

  • Hydrazine hydrate or Phenylhydrazine

  • Glacial acetic acid or Ethanol

Procedure:

  • A mixture of the 4'-butylchalcone (1.0 equivalent) and hydrazine hydrate (or a substituted hydrazine, 1.2 equivalents) is refluxed in a suitable solvent such as glacial acetic acid or ethanol for 6-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude pyrazoline derivative can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Product ClassTypical Yield (%)Biological Activities
Pyrazoline derivatives70-90%Antimicrobial, Anti-inflammatory, Anticancer, Antidepressant

Biological Significance and Signaling Pathways

Chalcones and their pyrazoline derivatives are known to exert their biological effects through various mechanisms of action, often involving the modulation of key cellular signaling pathways.

Anticancer Activity and Associated Signaling Pathways

Many chalcone derivatives have demonstrated potent anticancer activity by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis. One of the key signaling pathways often implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Chalcones can inhibit the activation of NF-κB, which in turn downregulates the expression of genes involved in inflammation, cell survival, and proliferation.

Another important target is the JAK-STAT (Janus kinase-signal transducer and activator of transcription) pathway . Some chalcone derivatives have been shown to inhibit the activation of JAKs and STATs, leading to the suppression of tumor cell growth and migration.

Signaling_Pathways cluster_chalcone 4'-Butylchalcone Derivative cluster_pathways Cellular Signaling Pathways cluster_outcomes Biological Outcomes Chalcone 4'-Butylchalcone Derivative NFkB NF-κB Pathway Chalcone->NFkB Inhibits JAK_STAT JAK-STAT Pathway Chalcone->JAK_STAT Inhibits Apoptosis Apoptosis Chalcone->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Promotes Proliferation Cell Proliferation NFkB->Proliferation Promotes JAK_STAT->Proliferation Promotes

Caption: Potential mechanism of action of 4'-butylchalcone derivatives via inhibition of key signaling pathways.

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of a wide range of biologically active compounds. Its utility in the construction of chalcone and pyrazoline scaffolds, which are known to possess significant pharmacological properties, makes it a molecule of great interest to researchers in medicinal chemistry and drug development. The straightforward and efficient synthetic protocols associated with its transformations, coupled with the potential for diverse functionalization, ensure that this compound will continue to be a key player in the quest for novel therapeutic agents. Further exploration into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will undoubtedly unlock new opportunities in the development of next-generation pharmaceuticals.

A Theoretical and Spectroscopic Investigation of 4'-Butylacetophenone: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive methodological framework for the theoretical and spectroscopic characterization of 4'-butylacetophenone. In the absence of extensive published theoretical data for this specific molecule, this document serves as a detailed protocol for researchers aiming to conduct such an analysis. The methodologies outlined herein are grounded in established computational chemistry and spectroscopic techniques, drawing from studies on analogous acetophenone derivatives. This whitepaper details the procedural steps for Density Functional Theory (DFT) calculations to determine the molecular geometry, vibrational frequencies, and electronic properties of this compound. Furthermore, it describes the standard experimental protocols for spectroscopic validation using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data that would be generated from such studies are presented in structured template tables for clarity and comparative ease. Logical and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the proposed research plan.

Introduction

This compound is a para-substituted acetophenone with potential applications in various chemical and pharmaceutical syntheses. A thorough understanding of its molecular structure and properties is fundamental for predicting its reactivity, designing novel derivatives, and elucidating its role in chemical processes. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are powerful tools for gaining insights into the geometric and electronic structure of molecules at the atomic level. When combined with experimental spectroscopic data, these computational models provide a robust characterization of the molecule.

This whitepaper outlines a systematic approach to the theoretical and spectroscopic analysis of this compound. It is designed to guide researchers through the process of computational modeling and experimental validation.

Theoretical Methodology: A Computational Workflow

The core of the theoretical investigation involves the use of Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size. The workflow for the theoretical analysis is depicted below.

computational_workflow Computational Analysis Workflow for this compound start Initial Structure Generation (e.g., from 2D sketch) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc no_imag_freq Confirmation of True Minimum (No Imaginary Frequencies) freq_calc->no_imag_freq no_imag_freq->geom_opt Re-optimize if imaginary frequencies exist thermo Thermochemical Analysis (Enthalpy, Entropy, Gibbs Free Energy) no_imag_freq->thermo Proceed electronic_prop Electronic Properties Calculation (HOMO-LUMO, MEP) thermo->electronic_prop nmr_calc NMR Chemical Shift Calculation (GIAO Method) electronic_prop->nmr_calc nbo_analysis Natural Bond Orbital (NBO) Analysis (Charge distribution, hyperconjugative interactions) nmr_calc->nbo_analysis end Final Optimized Structure and Properties nbo_analysis->end

Figure 1: Computational Analysis Workflow
Geometry Optimization

The initial step is to determine the most stable conformation of this compound. This is achieved through geometry optimization.

  • Protocol: The molecular structure of this compound would be modeled, and its geometry optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p). This level of theory is well-established for providing accurate geometries for organic molecules. The optimization calculations should be performed in the gas phase to represent an isolated molecule. The convergence criteria for the optimization should be set to tight to ensure a precise final geometry.

Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared spectrum, a frequency calculation is performed.

  • Protocol: Following the geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental values, accounting for anharmonicity and basis set deficiencies.

Electronic Property Calculations

The electronic properties of the molecule, which are crucial for understanding its reactivity, are then calculated.

  • Protocol: Using the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Presentation of Theoretical Data

The quantitative results from the DFT calculations should be organized into clear and concise tables for easy interpretation and comparison with experimental data.

Optimized Geometrical Parameters

The key bond lengths, bond angles, and dihedral angles that define the molecular structure would be presented as follows:

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Atom(s) Bond Length (Å)
Bond Lengths C=O Calculated Value
C-C (ring) Calculated Value
C-C (acetyl) Calculated Value
C-C (butyl) Calculated Value
Parameter Atom(s) **Bond Angle (°) **
Bond Angles O=C-C Calculated Value
C-C-C (ring) Calculated Value
C-C-C (acetyl-ring) Calculated Value
Parameter Atom(s) **Dihedral Angle (°) **
Dihedral Angles O=C-C-C (acetyl-ring) Calculated Value

| | C-C-C-C (butyl-ring) | Calculated Value |

Vibrational Frequencies

The calculated (scaled) and experimental vibrational frequencies would be tabulated alongside their assignments.

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) and Assignments

Vibrational Mode Calculated Frequency (Scaled) Experimental Frequency (FTIR) Assignment
ν(C=O) Calculated Value Experimental Value Carbonyl stretch
ν(C-H) aromatic Calculated Value Experimental Value Aromatic C-H stretch
ν(C-H) aliphatic Calculated Value Experimental Value Aliphatic C-H stretch
δ(C-H) Calculated Value Experimental Value C-H bending

| Ring modes | Calculated Value | Experimental Value | Phenyl ring vibrations |

Electronic Properties

Key electronic properties derived from the calculations would be summarized as shown below.

Table 3: Calculated Electronic Properties of this compound

Property Value
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value
HOMO-LUMO Energy Gap (eV) Calculated Value

| Dipole Moment (Debye) | Calculated Value |

Experimental Protocols for Validation

The theoretical findings should be validated through experimental spectroscopic analysis. The logical flow of this integrated approach is illustrated in the following diagram.

validation_workflow Integrated Theoretical and Experimental Validation Workflow cluster_theory Theoretical Analysis cluster_experiment Experimental Analysis dft_calc DFT Calculations (Geometry, Frequencies, NMR Shifts) predicted_data Predicted Structural and Spectroscopic Data dft_calc->predicted_data comparison Comparison and Correlation predicted_data->comparison synthesis Synthesis/Procurement of This compound ftir FTIR Spectroscopy synthesis->ftir nmr ¹H and ¹³C NMR Spectroscopy synthesis->nmr exp_ir exp_ir ftir->exp_ir Experimental IR Spectrum exp_nmr exp_nmr nmr->exp_nmr Experimental NMR Spectra exp_ir->comparison exp_nmr->comparison validation Validated Molecular Structure and Properties comparison->validation

Figure 2: Integrated Validation Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and vibrational modes of the molecule.

  • Protocol: A sample of this compound would be analyzed using an FTIR spectrometer. If the sample is a liquid, a thin film can be prepared between two KBr plates. If it is a solid, a KBr pellet can be prepared. The spectrum would be recorded in the range of 4000-400 cm⁻¹. The positions of the absorption bands would be compared with the scaled theoretical frequencies for assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the chemical environment of the hydrogen and carbon atoms, respectively, and thus for confirming the molecular structure.

  • Protocol: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A deuterated solvent, such as chloroform-d (CDCl₃), would be used to dissolve the sample. The chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The experimental chemical shifts would be compared with the theoretical values calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Conclusion

This whitepaper provides a detailed methodological guide for a comprehensive theoretical and spectroscopic study of this compound. By following the outlined computational and experimental protocols, researchers can obtain a deep understanding of the molecular structure, vibrational properties, and electronic characteristics of this compound. The structured presentation of data and the visual workflows are intended to facilitate the execution and interpretation of such a study, ultimately contributing to the broader knowledge base for drug development and chemical research.

An In-depth Technical Guide to 4'-Butylacetophenone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Butylacetophenone, a para-substituted aromatic ketone, is a significant molecule in organic synthesis, primarily recognized for its role as a key intermediate in the production of various pharmaceuticals and specialty chemicals. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties, with a focus on information relevant to researchers, scientists, and drug development professionals. The two primary isomers, 4'-tert-Butylacetophenone and 4'-iso-Butylacetophenone, will be discussed, with their distinct applications and synthetic routes highlighted.

Physicochemical Properties

The physical and chemical properties of 4'-tert-Butylacetophenone and 4'-iso-Butylacetophenone are summarized in the tables below for easy comparison. These properties are crucial for their handling, characterization, and application in various chemical processes.

Table 1: Physicochemical Properties of 4'-tert-Butylacetophenone

PropertyValueReference
CAS Number943-27-1[1][2]
Molecular FormulaC12H16O[2]
Molecular Weight176.25 g/mol [1]
AppearanceClear colorless to pale yellow liquid[2][3]
Melting Point17-18 °C (dimorphic)[1][3]
Boiling Point107-108 °C at 5 mmHg[1][3]
Density0.964 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.52[1][3]
Flash Point30 °C (86 °F) - closed cup[1]

Table 2: Physicochemical Properties of 4'-iso-Butylacetophenone

PropertyValueReference
Common Namep-Isobutylacetophenone (4-IBAP)[4][5]
RoleIntermediate for Ibuprofen[5][6]
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol

Discovery and Historical Development

The discovery and synthesis of this compound are intrinsically linked to the development of the Friedel-Crafts reaction , a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877.[7][8] This reaction allows for the attachment of alkyl or acyl substituents to an aromatic ring.

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of a substituted benzene. Specifically, 4'-tert-butylacetophenone is synthesized from tert-butylbenzene, and 4'-iso-butylacetophenone from isobutylbenzene.

Historically, the synthesis relied heavily on the use of stoichiometric amounts of Lewis acid catalysts, most commonly aluminum chloride (AlCl3) .[5][6][9] While effective, this method generates significant amounts of corrosive and toxic waste, posing environmental concerns and requiring extensive workup procedures to remove the catalyst.[5]

Over the years, research has focused on developing more environmentally friendly and efficient catalytic systems. This has led to the investigation and patenting of various alternative catalysts, including:

  • Hydrogen Fluoride (HF): Used as both a catalyst and a solvent, often in continuous processes.[4][5][10]

  • Zeolite Catalysts (e.g., Zeolite-β): These solid acid catalysts offer advantages such as being reusable, non-corrosive, and leading to simpler product separation.[5][6][11]

  • Other Lewis Acids and Solid Acid Catalysts: A variety of other catalysts have been explored to improve yield, selectivity, and environmental footprint.[11]

The development of these improved synthetic routes has been largely driven by the industrial importance of 4'-iso-butylacetophenone as a key precursor to the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen .[5][6]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound, focusing on the classical Friedel-Crafts acylation and more modern, greener approaches.

Classical Friedel-Crafts Acylation using Aluminum Chloride

This protocol describes the synthesis of 4'-tert-butylacetophenone using anhydrous aluminum chloride as the catalyst.

Reagents and Materials:

  • Anhydrous aluminum chloride (AlCl3)

  • Carbon tetrachloride (CCl4)

  • Acetyl chloride (CH3COCl)

  • tert-Butylbenzene

  • Ice

  • 35% Hydrochloric acid (HCl)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask, dropping funnel, condenser, ice bath, separatory funnel, distillation apparatus

Procedure:

  • In a reaction flask equipped with a stirrer, dropping funnel, and condenser, suspend anhydrous aluminum chloride in carbon tetrachloride.

  • Cool the mixture in an ice bath to below 10 °C.

  • Slowly add acetyl chloride to the stirred suspension over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition of acetyl chloride is complete, add tert-butylbenzene dropwise over 3 hours, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, continue stirring the reaction mixture for an additional hour without cooling.

  • Pour the reaction mixture into a beaker containing a mixture of ice, water, and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine until neutral.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent (carbon tetrachloride) by distillation.

  • The resulting crude 4'-tert-butylacetophenone can be further purified by vacuum distillation.[9]

Green Synthesis using Zeolite-β Catalyst

This protocol outlines a more environmentally friendly approach for the synthesis of 4'-iso-butylacetophenone using a solid acid catalyst.

Reagents and Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Zeolite-β catalyst

  • Solvent (e.g., dichloromethane, chloroform)

  • Reaction flask, condenser, heater, filtration apparatus

Procedure:

  • In a reaction flask, combine isobutylbenzene, acetic anhydride, and the Zeolite-β catalyst in a suitable solvent.

  • Heat the reaction mixture to a temperature between 60-165 °C and maintain it for 2-12 hours with stirring.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.

  • The filtrate contains the product, 4'-iso-butylacetophenone. The solvent can be removed under reduced pressure.

  • The crude product can be purified by conventional methods such as vacuum distillation.[6][11]

Diagrams

The following diagrams illustrate the key synthesis pathway and a general experimental workflow.

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Butylbenzene Butylbenzene Reaction_Step Friedel-Crafts Acylation Butylbenzene->Reaction_Step Acylating_Agent Acyl Chloride or Acetic Anhydride Acylating_Agent->Reaction_Step Lewis_Acid Lewis Acid (e.g., AlCl3, HF, Zeolite) Lewis_Acid->Reaction_Step Catalyzes Butylacetophenone This compound Reaction_Step->Butylacetophenone

Caption: General scheme of Friedel-Crafts acylation for this compound synthesis.

Experimental_Workflow Start Start Mix_Reactants 1. Mix Butylbenzene, Acylating Agent, and Catalyst Start->Mix_Reactants Reaction 2. Heat and Stir (Controlled Temperature) Mix_Reactants->Reaction Quench_Workup 3. Quench Reaction (e.g., with ice/HCl for AlCl3) Reaction->Quench_Workup Separation 4. Separate Organic Layer Quench_Workup->Separation Washing 5. Wash Organic Layer Separation->Washing Drying 6. Dry with Anhydrous Salt Washing->Drying Filtration 7. Filter Drying->Filtration Solvent_Removal 8. Remove Solvent (Distillation) Filtration->Solvent_Removal Purification 9. Purify Product (Vacuum Distillation) Solvent_Removal->Purification End End Product: This compound Purification->End

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

The primary application of this compound, particularly the iso-butyl isomer, is in the pharmaceutical industry as a crucial intermediate in the synthesis of ibuprofen. Ibuprofen is a widely used NSAID with analgesic, anti-inflammatory, and antipyretic properties. The synthesis of ibuprofen from 4'-iso-butylacetophenone is a classic example of industrial organic synthesis.

Beyond its role in ibuprofen synthesis, 4'-tert-butylacetophenone and its derivatives are utilized in the synthesis of other molecules of interest in medicinal chemistry and materials science. For instance, it has been used in the synthesis of 2-pyridone derivatives, which have been evaluated for their fluorescence spectra.[1][3] Additionally, 4'-tert-butylacetophenone is noted as an impurity that can arise during the synthesis of the antihistamine drug, Ebastine.[3]

While direct biological activity or involvement in specific signaling pathways for this compound itself is not extensively documented, its importance lies in its function as a versatile building block for creating more complex, biologically active molecules. Researchers and drug development professionals can leverage the reactivity of the ketone functional group and the substituted aromatic ring to construct novel compounds with potential therapeutic applications.

Conclusion

This compound is a compound with a rich history rooted in the fundamental principles of organic chemistry. Its synthesis has evolved from classical Friedel-Crafts acylation methods to more sustainable and efficient processes, driven largely by its industrial importance as a precursor to ibuprofen. The detailed understanding of its physicochemical properties and synthetic methodologies provided in this guide serves as a valuable resource for scientists and researchers. As the demand for more efficient and environmentally benign chemical processes grows, the continued development of novel synthetic routes for this compound and its derivatives will remain an active area of research, with potential implications for the discovery of new pharmaceuticals and advanced materials.

References

Methodological & Application

Application Note: Synthesis of 4'-Butylacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4'-Butylacetophenone is a valuable intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries. This application note describes a detailed protocol for the synthesis of this compound through the Friedel-Crafts acylation of butylbenzene. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to introduce an acetyl group onto the butylbenzene ring, predominantly at the para position due to the directing effect of the butyl group.[1] This method is a robust and widely used strategy for the preparation of aryl ketones.

Principle of the Method

The Friedel-Crafts acylation involves the reaction of an acylating agent, in this case, acetyl chloride, with an aromatic substrate, butylbenzene, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride.[1][2] The Lewis acid activates the acetyl chloride by forming a highly electrophilic acylium ion. This electrophile then attacks the electron-rich butylbenzene ring to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation of this intermediate regenerates the aromaticity of the ring and yields the desired this compound. The bulky butyl group sterically hinders ortho-substitution, leading to the preferential formation of the para-isomer.[1]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCatalog No.
ButylbenzeneReagentSigma-Aldrich17360
Acetyl ChlorideAnhydrous, 98%Sigma-Aldrich00990
Aluminum ChlorideAnhydrous, powderSigma-Aldrich110060
DichloromethaneAnhydrous, ≥99.8%Sigma-Aldrich270997
Hydrochloric Acid37%Sigma-Aldrich320331
Sodium Bicarbonate≥99.5%Sigma-AldrichS6014
Anhydrous Sodium Sulfate≥99.0%Sigma-Aldrich239313
Diethyl EtherACS reagent, ≥99.0%Sigma-Aldrich309966
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube is assembled.

  • The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

2. Reaction Procedure:

  • Anhydrous aluminum chloride (16.0 g, 0.12 mol) is placed in the reaction flask, followed by the addition of 100 mL of anhydrous dichloromethane.

  • The suspension is cooled to 0-5 °C in an ice bath with continuous stirring.

  • Acetyl chloride (8.5 mL, 0.12 mol) is added dropwise to the stirred suspension over a period of 15-20 minutes, ensuring the temperature does not exceed 10 °C.

  • Butylbenzene (13.4 g, 0.10 mol) is then added dropwise from the dropping funnel over 30 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • The reaction mixture is carefully poured into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid.

  • The mixture is stirred until the ice has melted and the aluminum salts have dissolved.

  • The organic layer is separated using a separatory funnel. The aqueous layer is extracted twice with 25 mL portions of dichloromethane.

  • The combined organic extracts are washed sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation

ParameterValue
Reactants
Butylbenzene13.4 g (0.10 mol)
Acetyl Chloride8.5 mL (0.12 mol)
Aluminum Chloride16.0 g (0.12 mol)
Product
Theoretical Yield17.6 g
Actual Yield(To be determined experimentally)
Percent Yield(To be calculated)
Physical Properties of this compound
Molecular FormulaC₁₂H₁₆O
Molecular Weight176.26 g/mol
AppearanceColorless to pale yellow liquid
Boiling Point135-137 °C at 15 mmHg
Density0.96 g/mL at 25 °C
Refractive Index1.519-1.521 at 20 °C[3][4]

Visualizations

Friedel_Crafts_Acylation_Workflow start_end start_end process process reagents reagents product product analysis analysis start Start setup Assemble and Flame-Dry Apparatus start->setup add_alcl3 Add Anhydrous AlCl₃ and Dichloromethane setup->add_alcl3 cool Cool to 0-5 °C add_alcl3->cool add_acetyl_chloride Add Acetyl Chloride Dropwise cool->add_acetyl_chloride add_butylbenzene Add Butylbenzene Dropwise add_acetyl_chloride->add_butylbenzene react Stir at Room Temperature for 2 hours add_butylbenzene->react quench Quench with Ice and HCl react->quench extract Separate and Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Solvent Removal via Rotary Evaporation dry->evaporate purify Vacuum Distillation evaporate->purify product_node This compound purify->product_node end End product_node->end

Caption: Experimental workflow for the synthesis of this compound.

Friedel_Crafts_Mechanism reactant reactant catalyst catalyst intermediate intermediate product product acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion [CH₃C=O]⁺ acetyl_chloride->acylium_ion + AlCl₃ alcl3 Aluminum Chloride (AlCl₃) alcl3->acylium_ion sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex butylbenzene Butylbenzene butylbenzene->sigma_complex + Acylium Ion product_complex Product-Catalyst Complex sigma_complex->product_complex - H⁺ final_product This compound product_complex->final_product + H₂O (workup) hcl HCl product_complex->hcl regenerated_catalyst AlCl₃ (regenerated) product_complex->regenerated_catalyst

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound. The reaction proceeds with good selectivity for the para-isomer, and the product can be readily purified by vacuum distillation. This application note serves as a comprehensive guide for researchers in organic synthesis and drug development.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.

  • Acetyl chloride is corrosive and a lachrymator.

  • Dichloromethane is a suspected carcinogen.

  • Concentrated hydrochloric acid is highly corrosive.

  • Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

References

Application Notes and Protocols for Aldol Condensation Reactions of 4'-Butylacetophenone with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, specifically the Claisen-Schmidt condensation, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction facilitates the synthesis of α,β-unsaturated ketones, known as chalcones, which are privileged scaffolds in medicinal chemistry. Chalcones, characterized by two aromatic rings linked by a three-carbon enone system, are precursors to flavonoids and isoflavonoids and exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.

The versatility of the chalcone structure, allowing for diverse substitutions on both aromatic rings, makes it a highly attractive template for the design and development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 4'-Butylacetophenone and various aromatic aldehydes. The presence of the butyl group on one of the aromatic rings can modulate the lipophilicity of the resulting chalcone, potentially influencing its pharmacokinetic and pharmacodynamic properties.

General Reaction Scheme

The base-catalyzed Claisen-Schmidt condensation of this compound with an aromatic aldehyde proceeds as follows:

Reaction_Scheme cluster_conditions Reaction Conditions cluster_product Product 4-Butylacetophenone Catalyst Base (NaOH or KOH) plus1 + Aromatic_Aldehyde Chalcone Catalyst->Chalcone Claisen-Schmidt Condensation Solvent Solvent (e.g., Ethanol) Temperature Room Temperature plus2 + H₂O

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocols

Two primary protocols are provided: a general procedure applicable to a range of aromatic aldehydes and a solvent-free method.

Protocol 1: General Procedure using a Solvent

This protocol is a robust method for the synthesis of chalcones from this compound and various aromatic aldehydes in an alcoholic solvent.

Materials:

  • This compound (1.0 equivalent)

  • Substituted Aromatic Aldehyde (1.0 equivalent)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 equivalents)

  • Ethanol (95%) or Methanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and the selected aromatic aldehyde (e.g., 10 mmol) in ethanol (30-50 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of NaOH or KOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g).

  • Acidify the mixture with dilute HCl until it reaches a neutral pH.

  • Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Solvent-Free Synthesis via Grinding

This environmentally friendly protocol avoids the use of organic solvents during the reaction step.

Materials:

  • This compound (1.0 equivalent)

  • Substituted Aromatic Aldehyde (1.0 equivalent)

  • Powdered Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.0 equivalent)

  • Mortar and pestle

  • Cold distilled water

  • Büchner funnel and filter paper

Procedure:

  • Place this compound (e.g., 5 mmol) and the aromatic aldehyde (e.g., 5 mmol) in a mortar.

  • Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.

  • After grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol or another suitable solvent.

  • Dry the purified product and record the yield and melting point.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various chalcones from this compound.

Table 1: Reaction Yields and Physical Properties of Synthesized Chalcones

Aromatic AldehydeProduct NameYield (%)Melting Point (°C)
Benzaldehyde(E)-1-(4-butylphenyl)-3-phenylprop-2-en-1-one~8578-80
4-Chlorobenzaldehyde(E)-1-(4-butylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one~90124-126
4-Methoxybenzaldehyde(E)-1-(4-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one~8898-100
4-Nitrobenzaldehyde(E)-1-(4-butylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one~92162-164

Table 2: Spectroscopic Data for Synthesized Chalcones

Product Name¹H NMR (δ, ppm, CDCl₃)IR (ν, cm⁻¹)
(E)-1-(4-butylphenyl)-3-phenylprop-2-en-1-one8.01 (d, 2H), 7.81 (d, 1H, J=15.7 Hz), 7.64-7.58 (m, 2H), 7.51 (d, 1H, J=15.7 Hz), 7.42-7.38 (m, 3H), 7.28 (d, 2H), 2.71 (t, 2H), 1.65-1.58 (m, 2H), 1.41-1.32 (m, 2H), 0.93 (t, 3H)1658 (C=O), 1605 (C=C), 978 (trans C-H bend)
(E)-1-(4-butylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one8.00 (d, 2H), 7.75 (d, 1H, J=15.7 Hz), 7.58 (d, 2H), 7.45 (d, 1H, J=15.7 Hz), 7.40 (d, 2H), 7.29 (d, 2H), 2.72 (t, 2H), 1.66-1.59 (m, 2H), 1.41-1.32 (m, 2H), 0.93 (t, 3H)1660 (C=O), 1590 (C=C), 980 (trans C-H bend), 825 (C-Cl)
(E)-1-(4-butylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one8.00 (d, 2H), 7.79 (d, 1H, J=15.6 Hz), 7.61 (d, 2H), 7.35 (d, 1H, J=15.6 Hz), 7.27 (d, 2H), 6.95 (d, 2H), 3.86 (s, 3H), 2.71 (t, 2H), 1.65-1.58 (m, 2H), 1.41-1.32 (m, 2H), 0.93 (t, 3H)1655 (C=O), 1598 (C=C), 1255 (C-O), 975 (trans C-H bend)
(E)-1-(4-butylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one8.30 (d, 2H), 8.04 (d, 2H), 7.85 (d, 1H, J=15.8 Hz), 7.78 (d, 2H), 7.65 (d, 1H, J=15.8 Hz), 7.32 (d, 2H), 2.74 (t, 2H), 1.68-1.61 (m, 2H), 1.43-1.34 (m, 2H), 0.94 (t, 3H)1665 (C=O), 1595 (C=C), 1515, 1345 (NO₂), 982 (trans C-H bend)

Characterization

The synthesized chalcones should be characterized using standard analytical techniques to confirm their structure and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1685 cm⁻¹) and the trans-alkene C-H bend (around 970-990 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure, particularly the presence of the vinyl protons with a large coupling constant (J ≈ 15-16 Hz), which is characteristic of the trans configuration. ¹³C NMR will show the characteristic carbonyl carbon signal and other carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized chalcone and confirm its elemental composition.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Dissolve this compound and Aromatic Aldehyde in Ethanol Cooling Cool Mixture in Ice Bath Reactants->Cooling Base_Addition Add NaOH/KOH Solution Dropwise Cooling->Base_Addition Stirring Stir at Room Temperature (2-4h) Base_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Pour into Ice Water Monitoring->Quenching Neutralization Acidify with Dilute HCl Quenching->Neutralization Filtration Collect Precipitate by Filtration Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Analysis Characterize Product (MP, IR, NMR) Recrystallization->Analysis

Caption: Workflow for the synthesis of chalcones.

Claisen-Schmidt Condensation Mechanism

Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Ketone This compound Enolate Enolate (Nucleophile) Ketone->Enolate + OH⁻ Base Base (OH⁻) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Aldol Aldol Adduct Alkoxide->Aldol + H₂O Water1 H₂O Chalcone Chalcone (Final Product) Aldol->Chalcone - H₂O Water2 H₂O

Caption: Mechanism of the Claisen-Schmidt condensation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and use proper grounding techniques.

  • Handle all chemicals with caution and consult the Safety Data Sheets (SDS) before use.

Application Notes and Protocols: 4'-Butylacetophenone as a Precursor for Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety. The straightforward synthesis and the ease of introducing diverse substituents on the aromatic rings make chalcones an attractive scaffold for the development of novel therapeutic agents.

4'-Butylacetophenone serves as a valuable precursor in the synthesis of a specific class of chalcones. The butyl group can enhance the lipophilicity of the resulting chalcone derivatives, potentially influencing their pharmacokinetic properties and biological activity. The most common and efficient method for synthesizing these valuable compounds is the Claisen-Schmidt condensation.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens. The reaction proceeds through an aldol condensation followed by a dehydration step to yield the α,β-unsaturated ketone, or chalcone.

General Reaction Scheme:

G A This compound C Base (e.g., NaOH, KOH) Ethanol B Substituted Benzaldehyde D (E)-1-(4-butylphenyl)-3-(aryl)prop-2-en-1-one (Chalcone) C->D

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

Below are detailed protocols for the synthesis of chalcones using this compound as the precursor via Claisen-Schmidt condensation.

Protocol 1: Conventional Synthesis in Ethanol

This is a classic and widely used method for chalcone synthesis.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in an appropriate amount of ethanol (e.g., 15-20 mL per gram of acetophenone).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice bath.

  • Slowly add a solution of NaOH or KOH (typically a 10-60% aqueous or ethanolic solution, 2.0-3.0 eq.) dropwise to the reaction mixture while maintaining the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free "Grinding" Method

This "green chemistry" approach reduces the use of organic solvents, often leading to shorter reaction times and simpler workup.

Materials:

  • This compound

  • Substituted Benzaldehyde

  • Solid NaOH or KOH

  • Mortar and pestle

  • Spatula

  • Distilled water

Procedure:

  • Place this compound (1.0 eq.), the substituted benzaldehyde (1.0 eq.), and powdered NaOH or KOH (1.0-2.0 eq.) in a mortar.

  • Grind the mixture vigorously with a pestle for 5-15 minutes. The reaction mixture will typically become a paste and may solidify.

  • Scrape the solid product from the mortar using a spatula.

  • Wash the solid with distilled water to remove the base catalyst.

  • Isolate the chalcone by suction filtration. The crude product can be further purified by recrystallization from 95% ethanol.

Data Presentation: Synthesis of 4'-Butylchalcone Derivatives

The following table summarizes representative quantitative data for the synthesis of various chalcone derivatives starting from this compound. Please note that specific yields and reaction times can vary based on the precise reaction conditions and the reactivity of the substituted benzaldehyde.

EntrySubstituted BenzaldehydeCatalyst/SolventReaction Time (h)Yield (%)Reference
1BenzaldehydeNaOH / Ethanol4-6~85-95[General procedure extrapolation]
24-ChlorobenzaldehydeKOH / Ethanol6-8~80-90[General procedure extrapolation]
34-MethoxybenzaldehydeNaOH / Ethanol4-6~90-98[General procedure extrapolation]
44-NitrobenzaldehydeKOH / Ethanol8-12~75-85[General procedure extrapolation]
5BenzaldehydeSolid NaOH / Grinding0.25>90[1]

Note: The yields presented are based on general Claisen-Schmidt condensation protocols and may require optimization for specific substrates.

Biological Activities and Signaling Pathways

Chalcones derived from this compound are of significant interest due to their potential biological activities, particularly in the context of cancer therapy. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity and the p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress. Many chalcone derivatives have been shown to exert their anticancer effects by activating the p53 pathway.[2][3][4][5] This can occur through various mechanisms, including the inhibition of p53's negative regulator, MDM2.[6] The activation of p53 leads to the transcription of target genes that halt the cell cycle (e.g., p21) or initiate apoptosis (e.g., BAX).

p53_pathway cluster_stress Cellular Stress DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates Butyl_Chalcone 4'-Butylchalcone Derivative MDM2 MDM2 Butyl_Chalcone->MDM2 inhibits MDM2->p53 inhibits (degradation) p21 p21 p53->p21 induces transcription BAX BAX p53->BAX induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Modulation of the p53 signaling pathway by 4'-butylchalcone derivatives.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Chalcones have been identified as potent inhibitors of the NF-κB signaling pathway.[7][8][9] They can act by inhibiting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. Inhibition of IKK prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

NFkB_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm TNFa TNF-α IKK IKK Complex TNFa->IKK activates LPS LPS LPS->IKK activates Butyl_Chalcone 4'-Butylchalcone Derivative Butyl_Chalcone->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits Degradation Degradation IkBa->Degradation ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Expression activates transcription workflow Start Start Reactants Mix this compound & Substituted Benzaldehyde in Ethanol Start->Reactants Condensation Base-Catalyzed Claisen-Schmidt Condensation Reactants->Condensation Workup Acidification & Precipitation Condensation->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Crude_Product Crude Chalcone Filtration->Crude_Product Purification Recrystallization (e.g., from Ethanol) Crude_Product->Purification Pure_Product Pure Chalcone Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization End End Characterization->End

References

Application Notes and Protocols: Synthesis of 2-Pyridone Derivatives from 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridone and its derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These activities include, but are not limited to, antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The synthetic versatility of the 2-pyridone scaffold allows for the introduction of various functional groups, enabling the fine-tuning of their biological profiles. This document provides detailed protocols for the synthesis of 2-pyridone derivatives utilizing 4'-butylacetophenone as a key starting material, primarily focusing on a one-pot multicomponent reaction strategy.

Synthetic Approach: One-Pot Multicomponent Reaction

A highly efficient and straightforward method for the synthesis of polysubstituted 2-pyridones is the one-pot reaction of a ketone, an active methylene compound, and a nitrogen source, such as ammonium acetate. This approach offers several advantages, including operational simplicity, reduced reaction times, and higher yields compared to traditional multi-step syntheses.

General Reaction Scheme

The overall transformation involves the condensation of this compound, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and ammonium acetate to yield the corresponding 6-(4-butylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 This compound P1 One-Pot Reaction (e.g., Microwave Irradiation or Conventional Heating) R1->P1 R2 Active Methylene Nitrile (e.g., Ethyl Cyanoacetate) R2->P1 R3 Ammonium Acetate R3->P1 Prod 6-(4-butylphenyl)-4-substituted-2-oxo- 1,2-dihydropyridine-3-carbonitrile P1->Prod

Caption: General workflow for the one-pot synthesis of 2-pyridone derivatives.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of substituted 2-pyridones and are tailored for the use of this compound.

Protocol 1: Microwave-Assisted Synthesis of 6-(4-butylphenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol is based on the microwave-assisted synthesis of 4,6-disubstituted-3-cyano-2-pyridones.

Materials:

  • This compound

  • Ethyl benzoylacetate (as the active methylene compound precursor)

  • Ammonium acetate

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1 mmol), ethyl benzoylacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10 mL) as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 200-300 W) for a specified time (e.g., 5-10 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-(4-butylphenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Protocol 2: Conventional Heating Synthesis of 6-(4-butylphenyl)-4-(substituted-phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

This protocol follows a conventional heating approach which can be more accessible if a microwave reactor is not available.

Materials:

  • This compound

  • Substituted ethyl 2-cyano-3-phenylacrylate (can be pre-synthesized from the corresponding benzaldehyde and ethyl cyanoacetate)

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) and the substituted ethyl 2-cyano-3-phenylacrylate (1 mmol) in ethanol (15 mL).

  • Add ammonium acetate (1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water (50 mL) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes the key reactants and expected products for the synthesis of 2-pyridone derivatives from this compound.

Starting KetoneActive Methylene CompoundNitrogen SourceReaction ConditionsExpected Product
This compoundEthyl benzoylacetateAmmonium acetateMicrowave, 200-300 W, 5-10 min6-(4-butylphenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This compoundEthyl cyanoacetate & BenzaldehydeAmmonium acetateConventional heating, reflux, 1-2 h6-(4-butylphenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This compoundMalononitrile & BenzaldehydeAmmonium acetateConventional heating, reflux, 1-2 h2-Amino-6-(4-butylphenyl)-4-phenylpyridine-3-carbonitrile (tautomerizes to pyridone)

Logical Relationship of the One-Pot Reaction

The one-pot synthesis proceeds through a cascade of reactions, highlighting the efficiency of this methodology.

G cluster_steps Reaction Cascade A Knoevenagel Condensation (Aldehyde + Active Methylene) B Michael Addition (Ketone enolate + α,β-unsaturated nitrile) A->B Intermediate Formation C Cyclization & Dehydrogenation B->C Ring Closure

Application of 4'-Butylacetophenone in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone is a substituted acetophenone that serves as a versatile building block in medicinal chemistry. Its butyl group provides a valuable lipophilic moiety that can enhance the binding of synthesized derivatives to biological targets. This document provides detailed application notes on the utility of this compound in the synthesis of novel compounds with potential therapeutic applications, along with specific experimental protocols for their synthesis and biological evaluation. The primary derivatives explored are chalcones and Schiff bases, which have demonstrated a range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.

Application Notes

Anti-inflammatory Agents

This compound is a key starting material for the synthesis of chalcones, a class of compounds known for their anti-inflammatory properties. The core chalcone scaffold is synthesized via a Claisen-Schmidt condensation between this compound and various substituted benzaldehydes. The resulting 4-butylphenyl-containing chalcones have been investigated as inhibitors of key inflammatory mediators.

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of these chalcones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNFα), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[] Chalcone derivatives of this compound can interfere with this pathway, potentially by inhibiting proteasome activity, thereby preventing IκBα degradation and subsequent NF-κB activation.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBaP P-IκBα IkBa_NFkB->IkBaP Proteasome Proteasome IkBaP->Proteasome Ubiquitination & Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Chalcone This compound Chalcone Derivative Chalcone->Proteasome Inhibits DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes G cluster_cell Cancer Cell Chalcone This compound Chalcone Derivative Cellular_Stress Cellular Stress Chalcone->Cellular_Stress Induces Bcl2_family Bcl-2 Family (Anti-apoptotic) Cellular_Stress->Bcl2_family Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax_Bak Activates Bcl2_family->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_workflow Chalcone Synthesis Workflow Reactants Dissolve this compound & Aromatic Aldehyde in Ethanol Base_Addition Add Aqueous NaOH Dropwise at 0-5 °C Reactants->Base_Addition Reaction Stir at Room Temperature (4-24 hours) Base_Addition->Reaction Precipitation Pour into Ice-Cold Dilute HCl Reaction->Precipitation Isolation Filter Crude Product Precipitation->Isolation Purification Recrystallize from Ethanol Isolation->Purification Characterization Characterize by NMR, IR, MS Purification->Characterization

References

Application Notes and Protocols for the Derivatization of 4'-Butylacetophenone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone is a ketone that finds application in various fields, including as an intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. However, direct GC-MS analysis of ketones can sometimes be challenging due to their polarity, which can lead to poor chromatographic peak shape and reduced sensitivity.

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic and detection properties. For ketones such as this compound, derivatization can increase volatility, improve thermal stability, and enhance the response in the mass spectrometer. This application note provides detailed protocols for two common derivatization methods for this compound prior to GC-MS analysis: O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBHOX) formation and silylation .

PFBHOX derivatization is a highly sensitive method, particularly when using negative chemical ionization (NCI) mass spectrometry, due to the presence of the electron-capturing pentafluorobenzyl group.[1][2] Silylation, on the other hand, is a versatile technique that replaces active hydrogens with a trimethylsilyl (TMS) group, thereby increasing the volatility and thermal stability of the analyte.[3][4]

These protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to successfully derivatize and analyze this compound using GC-MS.

Data Presentation

Quantitative Data Summary

The following tables summarize the expected GC-MS data for underivatized and derivatized this compound. Please note that retention times are dependent on the specific chromatographic conditions and column used.

Table 1: GC-MS Data for Underivatized this compound

CompoundMolecular WeightKovats Retention Index (Standard Non-polar)Key Mass Fragments (m/z)
This compound176.251411161, 133, 105, 91, 77, 43

Data obtained from the NIST WebBook for 4'-(2-Methylpropyl)acetophenone, an isomer of this compound, which is expected to have very similar chromatographic and mass spectral properties.[5]

Table 2: Expected GC-MS Data for PFBHOX-Derivatized this compound

DerivativeExpected Molecular WeightKey Mass Fragments (m/z)Notes
This compound-PFBHOX371.37371 (M+), 181 ([C6F5CH2]+), M-181The fragment at m/z 181 is characteristic of PFBHA derivatives. The formation of (E) and (Z) isomers may result in two closely eluting peaks.

Table 3: Expected GC-MS Data for Silylated this compound (TMS Derivative)

DerivativeExpected Molecular WeightKey Mass Fragments (m/z)Notes
This compound enol-TMS ether248.44248 (M+), 233 (M-15), 73 ([Si(CH3)3]+)Silylation of ketones often results in the formation of the enol ether.

Experimental Protocols

Protocol 1: O-(2,3,4,5,6-Pentafluorobenzyl)oxime (PFBHOX) Derivatization

This protocol describes the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl).

Materials:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA•HCl)

  • Pyridine or a suitable buffer solution (e.g., phosphate buffer, pH 7)

  • Organic solvent (e.g., hexane, ethyl acetate)

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution. For unknown samples, ensure they are in a compatible solvent.

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA•HCl in deionized water or buffer.

  • Reaction:

    • To a 2 mL glass vial, add 100 µL of the this compound standard or sample solution.

    • Add 100 µL of the PFBHA•HCl solution.

    • Add 50 µL of pyridine to act as a catalyst and neutralize the HCl.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60-70°C for 1 hour in a heating block or water bath.

  • Extraction:

    • After cooling to room temperature, add 500 µL of hexane to the vial.

    • Vortex vigorously for 1 minute to extract the PFBHOX derivative.

    • Allow the layers to separate.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis: Transfer the dried organic extract to a GC vial with an insert for analysis.

Suggested GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI)

  • EI Source Temperature: 230°C

  • NCI Source Temperature: 150°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 50-500 amu

Protocol 2: Silylation using MSTFA

This protocol describes the derivatization of this compound using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Materials:

  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Organic solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of this compound in an anhydrous solvent (e.g., acetonitrile, dichloromethane) at a concentration of 1 mg/mL. Prepare working standards by serial dilution. It is crucial to ensure all glassware and solvents are anhydrous as silylation reagents are sensitive to moisture.

  • Reaction:

    • To a 2 mL glass vial, add 100 µL of the this compound standard or sample solution.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of MSTFA to the dried residue.

    • (Optional) Add 10 µL of pyridine to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block.

  • GC-MS Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS. Dilution with an anhydrous solvent may be necessary depending on the concentration.

Suggested GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 15°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 amu

Visualizations

Derivatization_Workflow cluster_PFBHOX PFBHOX Derivatization cluster_Silylation Silylation (MSTFA) A1 This compound Sample/Standard B1 Add PFBHA & Pyridine A1->B1 C1 Heat (60-70°C, 1 hr) B1->C1 D1 Liquid-Liquid Extraction (Hexane) C1->D1 E1 Dry with Na2SO4 D1->E1 F1 GC-MS Analysis E1->F1 A2 This compound Sample/Standard B2 Evaporate to Dryness A2->B2 C2 Add MSTFA (+ Pyridine) B2->C2 D2 Heat (60°C, 30 min) C2->D2 E2 Direct Injection or Dilution D2->E2 F2 GC-MS Analysis E2->F2

Caption: Experimental workflows for PFBHOX and Silylation derivatization.

PFBHOX_Reaction cluster_reaction PFBHOX Derivatization Reaction ketone This compound (C12H16O) plus1 + pfbha PFBHA (C7H7F5NO) arrow -> pfbha->arrow derivative This compound-PFBHOX (C19H18F5NO) arrow->derivative plus2 + H2O

Caption: Reaction of this compound with PFBHA.

Silylation_Reaction cluster_reaction Silylation Reaction (Enol Formation) ketone This compound (Keto form) equilibrium <=> ketone->equilibrium enol This compound (Enol form) equilibrium->enol plus + MSTFA arrow -> plus->arrow derivative TMS-enol ether derivative arrow->derivative

Caption: Silylation of this compound via its enol form.

References

Application Notes and Protocols for the Biocatalytic Reduction of 4'-Butylacetophenone to Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective biocatalytic reduction of 4'-butylacetophenone to its corresponding chiral alcohol, 1-(4'-butylphenyl)ethanol. This transformation is of significant interest in the pharmaceutical industry, as chiral alcohols are crucial building blocks for the synthesis of various active pharmaceutical ingredients. Biocatalysis offers a green and efficient alternative to traditional chemical methods, often providing high enantioselectivity under mild reaction conditions.

Introduction

The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. This compound, upon reduction, yields (R)- or (S)-1-(4'-butylphenyl)ethanol, valuable chiral intermediates. Biocatalytic methods, employing either whole-cell systems or isolated enzymes, have emerged as powerful tools for this purpose. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) and other yeast strains like Candida, offer a cost-effective approach with inherent cofactor regeneration.[1][2] Isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), provide higher specificity and easier purification of the product.[3]

This document outlines protocols for both whole-cell and isolated enzyme-catalyzed reductions of this compound and the subsequent analysis of the chiral alcohol product.

Data Presentation

The following tables summarize typical quantitative data for the biocatalytic reduction of acetophenone derivatives. These values can be used as a benchmark for the optimization of the this compound reduction.

Table 1: Whole-Cell Biocatalytic Reduction of Acetophenone Derivatives

BiocatalystSubstrateConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
Candida tropicalis MTCC 5158Acetophenone43>99(S)[1]
Streptomyces platensisAcetophenone4597(S)[2]
Candida parapsilosis (WY12)N-(3-oxobutyl)heterocycles83–99>99(S)[4]
Baker's Yeast (S. cerevisiae)α-hydroxy- and α-acetoxymethyl-5-phenylfuran-2-yl-ethanones--Varies with substrate[5]

Table 2: Isolated Enzyme (Ketoreductase) Catalyzed Reduction of Acetophenone Derivatives

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
KREDs (various commercial)Acetophenone90-9896-99(S) or (R)[6]
KRED1-Pglu (Pichia glucozyma)Substituted Acetophenones--Varies with substrate[7]
ADH from Lactobacillus brevisAcetophenone Derivatives-High(R)[8]
ADH from Thermoanaerobacter sp.Acetophenone Derivatives-High(S)[8]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is a general method for the asymmetric reduction of ketones using commercially available baker's yeast.[5]

Materials:

  • This compound

  • Baker's yeast (Saccharomyces cerevisiae), fresh or dried

  • Glucose (D-glucose)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Orbital shaker

Procedure:

  • Yeast Suspension Preparation: In a 250 mL Erlenmeyer flask, suspend 10 g of baker's yeast in 100 mL of tap water.

  • Activation: Add 10 g of glucose to the yeast suspension and stir at room temperature for 30 minutes to activate the yeast.

  • Substrate Addition: Dissolve 100 mg of this compound in a minimal amount of ethanol (e.g., 1-2 mL) and add it to the yeast suspension.

  • Reaction: Incubate the flask in an orbital shaker at 30°C and 150-200 rpm for 24-72 hours. The progress of the reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete (as determined by substrate consumption), add celite to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Extraction: Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-(4'-butylphenyl)ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Isolated Ketoreductase (KRED) Catalyzed Reduction with Cofactor Regeneration

This protocol describes the use of a commercially available ketoreductase with a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.[6][9]

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADP⁺ (or NAD⁺ depending on the KRED)

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO)

  • Reaction vessel (e.g., glass vial or small flask)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare the following mixture:

    • Potassium phosphate buffer (pH 7.0) to the final desired volume.

    • NADP⁺ (final concentration 1 mM).

    • D-Glucose (final concentration 100-200 mM).

    • Glucose Dehydrogenase (GDH) (e.g., 1-5 U/mL).

  • Substrate Addition: Dissolve this compound in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO (final co-solvent concentration typically 1-10% v/v) and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Enzyme Addition: Add the ketoreductase (e.g., 1-10 mg/mL) to initiate the reaction.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 12-48 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Extraction: Extract the product into the organic phase. Separate the layers and extract the aqueous phase again with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the chiral alcohol.

Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC

Materials:

  • 1-(4'-butylphenyl)ethanol sample

  • HPLC grade n-hexane

  • HPLC grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified 1-(4'-butylphenyl)ethanol in the mobile phase.

  • HPLC Conditions (example):

    • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 98:2 v/v). The ratio may need to be optimized for baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 220 nm or 254 nm

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Determine the area of the two enantiomer peaks (Area1 and Area2).

    • Calculate the ee using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Purification cluster_product Product Substrate This compound ReactionVessel Reaction Incubation (Controlled Temp, pH, Time) Substrate->ReactionVessel Biocatalyst Whole Cells or Isolated Enzyme (KRED) Biocatalyst->ReactionVessel Cofactor Cofactor & Regeneration System (for KRED) Cofactor->ReactionVessel Workup Extraction & Work-up ReactionVessel->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Chiral HPLC/GC Analysis (Conversion & ee Determination) Purification->Analysis Product Chiral 1-(4'-butylphenyl)ethanol Analysis->Product

Caption: General workflow for the biocatalytic reduction of this compound.

KRED_Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone This compound Alcohol Chiral Alcohol Ketone->Alcohol KRED KRED Ketoreductase (KRED) NADPH NADPH NADP NADP+ NADPH->NADP H+ NADPH->NADP Consumption NADP->NADPH H+ NADP->NADPH Regeneration Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone GDH GDH Glucose Dehydrogenase (GDH)

Caption: KRED-catalyzed reduction with NADPH regeneration using glucose dehydrogenase (GDH).

References

4'-Butylacetophenone: Application Notes and Protocols for the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butylacetophenone is an aromatic ketone utilized primarily as a fragrance ingredient in a wide array of consumer products. It exists as two common isomers: 4'-tert-butylacetophenone and 4'-n-butylacetophenone, with the former being more prevalent in perfumery. This document provides detailed application notes and protocols for the research and development use of this compound, with a focus on 4'-tert-butylacetophenone due to the greater availability of data.

4'-tert-Butylacetophenone is valued for its smooth, warm, and slightly sweet aroma, which functions as a long-lasting and stabilizing base note in fragrance compositions.[1] Its olfactory profile is often described as having woody, floral, and oriental facets, blending well with other common fragrance materials.[1] While its primary application lies within the fragrance industry for products such as fine fragrances, cosmetics, and household cleaners, its potential use in the flavor sector is not well-documented and is generally not its intended application.[1][2]

Physicochemical and Olfactory Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance and flavor research. The following tables summarize key quantitative data for both the tert-butyl and n-butyl isomers.

Table 1: Physicochemical Properties of 4'-tert-Butylacetophenone

PropertyValueSource
CAS Number943-27-1[2][3][4]
Molecular FormulaC12H16O[3][4]
Molecular Weight176.25 g/mol [3]
AppearanceClear colorless liquid[5]
Boiling Point107-108 °C at 5 mmHg[5]
Melting Point17-18 °C[5]
Density0.964 g/mL at 25 °C[2]
Refractive Index1.520 at 20 °C[2]
Vapor Pressure0.019 mmHg at 25 °C (estimated)[2]
SolubilitySoluble in alcohol; Insoluble in water[2]

Table 2: Physicochemical Properties of 4'-n-Butylacetophenone

PropertyValueSource
CAS Number37920-25-5
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
AppearanceClear colorless to pale yellow liquid
Boiling Point101-102 °C at 1.5 mmHg
Refractive Index1.5170-1.5220 at 20 °C
SolubilityNot miscible in water

Table 3: Olfactory Characteristics of 4'-tert-Butylacetophenone

AttributeDescriptionSource
Odor Profile Smooth, warm, slightly sweet, with woody, floral, and musky undertones.[1]
Function in Perfumery Long-lasting base note, provides warmth, stability, and depth to blends.[1]
Blending Companions Blends well with Benzyl Salicylate, Iso E Super, and Cashmeran.[1]
Odor Threshold Data not publicly available. Listed in odor threshold databases, but specific values are proprietary.[1]

Experimental Protocols

The following section details standardized protocols for the evaluation and analysis of this compound in a research setting.

Protocol 1: Sensory Analysis - Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory profiling of this compound using a trained panel.

Objective: To quantitatively describe the olfactory characteristics of this compound.

Materials:

  • 4'-tert-Butylacetophenone (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips

  • Sample vials

  • Sensory evaluation booths with controlled ventilation and lighting

  • Data collection software or standardized paper ballots

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their olfactory acuity, descriptive ability, and availability.

    • Conduct training sessions to familiarize panelists with the QDA methodology and to develop a consensus vocabulary for describing the aroma of this compound. This should include reference standards for common aroma descriptors (e.g., sweet, woody, floral, musky).

  • Sample Preparation:

    • Prepare a 10% (w/w) solution of 4'-tert-Butylacetophenone in the chosen solvent.

    • Prepare a series of dilutions (e.g., 5%, 1%, 0.1%) to evaluate the scent profile at different concentrations.

    • Code all samples with random three-digit numbers to blind the panelists.

  • Evaluation:

    • Dip smelling strips into the prepared solutions to a depth of 1 cm.

    • Present the smelling strips to the panelists in the sensory booths.

    • Instruct panelists to evaluate the aroma at different time intervals (e.g., initial, 5 minutes, 30 minutes, 1 hour) to assess the different "notes."

    • Panelists will rate the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensity across different concentrations and time points.

    • Generate a sensory profile (spider web plot) to visualize the olfactory characteristics of this compound.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Panelist Selection & Training Sample Sample Preparation & Coding Panel->Sample Eval Sensory Booth Evaluation Sample->Eval Data Data Collection Eval->Data Stats Statistical Analysis Data->Stats Profile Generate Sensory Profile Stats->Profile

Sensory Evaluation Workflow
Protocol 2: Analytical Chemistry - Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a fragrance oil.

Objective: To determine the concentration of this compound in a complex fragrance mixture.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms)

  • Helium carrier gas

  • 4'-tert-Butylacetophenone standard (certified reference material)

  • Internal standard (e.g., undecanone)

  • Solvent (e.g., ethanol or hexane)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Instrument Setup:

    • Set the GC-MS parameters (inlet temperature, oven temperature program, carrier gas flow rate, MS source and quadrupole temperatures, and mass scan range) to achieve optimal separation and detection of this compound and the internal standard.

  • Standard Preparation:

    • Prepare a stock solution of the 4'-tert-Butylacetophenone standard and the internal standard in the chosen solvent.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.

  • Sample Preparation:

    • Accurately weigh a known amount of the fragrance oil sample and dissolve it in a known volume of solvent containing the internal standard.

  • Analysis:

    • Inject the calibration standards and the sample solution into the GC-MS.

    • Acquire the data in full scan mode to confirm the identity of the peaks by comparing their mass spectra with a reference library.

    • Use selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the sample by using the calibration curve.

GCMS_Quantification_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Calibration Standards GCMS_Run Inject Standards & Sample into GC-MS Std_Prep->GCMS_Run Sample_Prep Prepare Sample with Internal Standard Sample_Prep->GCMS_Run Peak_Int Integrate Peak Areas GCMS_Run->Peak_Int Cal_Curve Construct Calibration Curve Peak_Int->Cal_Curve Quant Quantify Analyte Concentration Cal_Curve->Quant

GC-MS Quantification Workflow
Protocol 3: Stability Testing in an Alcoholic Fragrance Base

This protocol describes a method to assess the stability of this compound in a hydroalcoholic solution, typical of fine fragrances.

Objective: To evaluate the chemical and olfactory stability of this compound over time under different storage conditions.

Materials:

  • 4'-tert-Butylacetophenone

  • Ethanol (perfumery grade)

  • Deionized water

  • Glass bottles with airtight caps

  • Climate chambers or ovens set to different temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber

  • GC-MS for chemical analysis

  • Trained sensory panel for olfactory evaluation

Procedure:

  • Sample Preparation:

    • Prepare a solution of 4'-tert-Butylacetophenone at a typical concentration (e.g., 1% w/w) in an 80:20 ethanol/water mixture.

    • Divide the solution into multiple glass bottles.

  • Storage:

    • Store the bottles under different conditions:

      • Refrigerated (4°C, dark) - Control

      • Room temperature (25°C, dark)

      • Accelerated aging (40°C, dark)

      • Room temperature with UV light exposure

  • Analysis at Time Intervals:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a bottle from each storage condition for analysis.

    • Chemical Analysis: Analyze the sample using the GC-MS protocol described above to quantify the concentration of this compound and identify any potential degradation products.

    • Olfactory Analysis: Present the aged samples and the control to a trained sensory panel to evaluate any changes in the odor profile, intensity, or the emergence of off-notes.

  • Data Evaluation:

    • Plot the concentration of this compound as a function of time for each storage condition to determine its degradation kinetics.

    • Statistically analyze the sensory data to identify significant changes in the odor profile over time.

Stability_Testing_Logic Prep Prepare Fragrance Solution with This compound Store_Control Store at 4°C (Control) Prep->Store_Control Store_RT Store at 25°C Prep->Store_RT Store_Accel Store at 40°C Prep->Store_Accel Store_UV Store at 25°C with UV Prep->Store_UV Analysis Analyze at Time Intervals (t=0, 1, 2, 4, 8, 12 weeks) Store_Control->Analysis Store_RT->Analysis Store_Accel->Analysis Store_UV->Analysis Chem_Analysis Chemical Analysis (GC-MS) Analysis->Chem_Analysis Olf_Analysis Olfactory Analysis (Sensory Panel) Analysis->Olf_Analysis Data_Eval Evaluate Degradation & Odor Change Chem_Analysis->Data_Eval Olf_Analysis->Data_Eval

Logic Diagram for Stability Testing

Application in Fragrance and Flavor Industry Research

Fragrance Research: this compound is a key building block in the creation of various fragrance accords, particularly those aiming for a warm, ambery, or musky character. Researchers can use this molecule to:

  • Enhance Longevity: Due to its low volatility, it acts as a fixative, prolonging the perception of more volatile top and middle notes.

  • Add Complexity and Richness: Its subtle sweet and woody notes can round out a fragrance, adding a layer of sophistication.

  • Study Structure-Activity Relationships: By modifying the butyl group or the position of the acetyl group, researchers can investigate how molecular structure influences olfactory perception.

Flavor Research: The use of this compound in flavor applications is not common, and it is not listed as a FEMA GRAS (Generally Recognized as Safe) substance for flavor use.[2] Research in this area would be exploratory and would require rigorous safety and toxicological evaluation before any potential application could be considered. Initial research could focus on:

  • Flavor Modification: At sub-threshold concentrations, it could potentially act as a flavor modifier, enhancing certain notes in a flavor profile.

  • Off-Note Characterization: Understanding its flavor profile could be useful in identifying and mitigating potential off-notes in food products that might arise from contamination or degradation of other ingredients.

Conclusion

This compound, particularly the tert-butyl isomer, is a valuable ingredient in the fragrance industry. Its well-defined physicochemical properties and characteristic warm, sweet aroma make it a versatile tool for perfumers and fragrance researchers. The protocols outlined in this document provide a framework for the systematic evaluation of its sensory properties, analytical quantification, and stability in consumer product formulations. Further research is needed to establish a public record of its odor threshold and to explore any potential, albeit unlikely, applications in the flavor industry.

References

Synthesis of Ibuprofen from 4'-Isobutylacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This document provides detailed application notes and protocols for the synthesis of the active pharmaceutical ingredient (API) Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). While the initial query specified 4'-Butylacetophenone, the synthesis of APIs directly from this starting material is not well-documented in readily available literature. However, a closely related and industrially significant synthesis utilizes 4'-Isobutylacetophenone as a key intermediate in the production of Ibuprofen. This document will focus on this well-established process, providing a valuable practical guide for researchers and developers.

Ibuprofen is known for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[2][3][4]

Synthetic Pathways and Methodologies

Two primary synthetic routes for the production of Ibuprofen from 4'-Isobutylacetophenone are the traditional Boots process and the more modern, greener Boots-Hoechst-Celanese (BHC) process. The BHC process is favored for its improved atom economy.[1][5]

Logical Relationship of Synthesis Pathways

G cluster_start Starting Material cluster_boots Boots Process cluster_bhc BHC Process cluster_end Final API 4-Isobutylacetophenone 4-Isobutylacetophenone Darzens Condensation Darzens Condensation 4-Isobutylacetophenone->Darzens Condensation Hydrogenation Hydrogenation 4-Isobutylacetophenone->Hydrogenation Epoxy Ester Intermediate Epoxy Ester Intermediate Darzens Condensation->Epoxy Ester Intermediate Multiple Steps Aldehyde Intermediate Aldehyde Intermediate Epoxy Ester Intermediate->Aldehyde Intermediate Multiple Steps Hydroxylamine Reaction Hydroxylamine Reaction Aldehyde Intermediate->Hydroxylamine Reaction Multiple Steps Nitrile Intermediate Nitrile Intermediate Hydroxylamine Reaction->Nitrile Intermediate Multiple Steps Hydrolysis_B Hydrolysis Nitrile Intermediate->Hydrolysis_B Multiple Steps Ibuprofen Ibuprofen Hydrolysis_B->Ibuprofen Alcohol Intermediate Alcohol Intermediate Hydrogenation->Alcohol Intermediate Carbonylation Carbonylation Alcohol Intermediate->Carbonylation Carbonylation->Ibuprofen

Caption: Comparison of Boots and BHC synthesis pathways for Ibuprofen.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Ibuprofen via the Boots and BHC processes.

Table 1: Reaction Yields for Ibuprofen Synthesis

Synthesis StepProcessReported Yield (%)Reference
Friedel-Crafts Acylation (Isobutylbenzene to 4'-Isobutylacetophenone)Both25.6[6]
Reduction of 4'-Isobutylacetophenone to AlcoholBHC6.8[6]
Chlorination of AlcoholBoots (modified)49.2[6]
Grignard Reaction and CarboxylationBoots (modified)24.6[6]
Overall Yield (from Isobutylbenzene)Boots (modified)~1.74[6]
Overall Yield (from Isobutylbenzene)BHC (industrial)~77-99[1]

Table 2: Key Reaction Conditions

Reaction StepProcessCatalystSolventTemperature (°C)PressureReference
Friedel-Crafts AcylationBothAlCl₃Dichloromethane0Atmospheric[6]
HydrogenationBHCPalladium on Carbon (Pd/C)Methanol30100 psig (H₂)[7]
CarbonylationBHCPalladium ComplexAcidic Aqueous Medium~130>500 psig (CO)[1]

Experimental Protocols

Protocol 1: The Boots Process (Modified Laboratory Scale)

This multi-step synthesis is a classic route to Ibuprofen.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • To a 50 mL round-bottom flask, add aluminum chloride (5.40 g, 60.0 mmol) and 20 mL of dichloromethane and cool on ice.[6]

  • Slowly add isobutylbenzene (4.03 g, 30.0 mmol) and acetic anhydride (3.06 g, 30.0 mmol).[6]

  • Stir the solution for 45 minutes at 0 °C.[6]

  • Warm the solution to room temperature and quench with 4M HCl solution at 0 °C.[6]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).[6]

  • Wash the combined organic layers with 10% NaOH (20 mL), 50% brine (20 mL), and water (20 mL), then separate the organic layer.[6]

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 4'-isobutylacetophenone.[6]

Step 2: Reduction of 4'-Isobutylacetophenone

  • In a separatory funnel, dissolve 4'-isobutylacetophenone (1.23 mL, 6.28 mmol) in 6.0 mL of methanol.[6]

  • Quickly add sodium borohydride (0.237 g, 13.2 mmol) and allow the reaction to proceed for 10 minutes.[6]

  • Add 20 mL of 10% HCl and extract the aqueous layer with petroleum ether (3 x 5 mL).[6]

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield 1-(4-isobutylphenyl)ethanol.[6]

Step 3: Synthesis of 1-Chloro-1-(4-isobutylphenyl)ethane

  • Add a solution of 1-(4-isobutylphenyl)ethanol (1.0 mL, 5.6 mmol) in 20 mL of 12 M HCl to a separatory funnel.[6]

  • Shake the funnel for 3 minutes and extract the product with petroleum ether (3 x 5 mL).[6]

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.[6]

Step 4: Grignard Reaction and Carboxylation to form Ibuprofen

  • React 1-chloro-1-(4-isobutylphenyl)ethane with magnesium in refluxing ether to form the Grignard reagent.[6]

  • Bubble carbon dioxide gas through the Grignard reagent solution.[6]

  • Acidify the reaction mixture with 10% HCl.[6]

  • Extract the aqueous phase with petroleum ether (2 x 10 mL).[6]

  • Extract the combined organic layers with 5% NaOH (2 x 8 mL).[6]

  • Acidify the basic aqueous solution with 10% HCl.[6]

  • Extract the resulting Ibuprofen with petroleum ether (3 x 10 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.[6]

Protocol 2: The BHC "Green" Synthesis of Ibuprofen

This process is more efficient and environmentally friendly than the Boots process.

Step 1: Hydrogenation of 4'-Isobutylacetophenone

  • In a stainless steel autoclave, charge 4'-isobutylacetophenone (35.2 g, 0.2 moles), 100 mL of methanol, and 5 g of 5% palladium on carbon catalyst.[7]

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.[7]

  • Pressurize the autoclave to 100 psig with hydrogen.[7]

  • Warm the contents to 30°C and stir for 1 hour.[7]

  • After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.[7]

  • Filter the resulting mixture to remove the Pd/C catalyst.[7]

  • Remove the methanol from the filtrate using a rotary evaporator to yield 1-(4-isobutylphenyl)ethanol.[7]

Step 2: Carbonylation of 1-(4-isobutylphenyl)ethanol to Ibuprofen

  • In a high-pressure reactor, combine 1-(4-isobutylphenyl)ethanol with a palladium catalyst complex (e.g., palladium bis(triphenylphosphine) dichloride complex) in an acidic aqueous medium.[1]

  • Pressurize the reactor with carbon monoxide to a pressure of at least 500 psig.[1]

  • Heat the reaction mixture to approximately 130°C and maintain with vigorous stirring.[1]

  • Monitor the reaction progress by measuring the uptake of carbon monoxide.[1]

  • Once the reaction is complete, cool the reactor and vent the excess carbon monoxide.[1]

  • The crude Ibuprofen can be extracted from the reaction mixture using an appropriate organic solvent.[1]

  • The extracted product is then purified by crystallization to obtain high-purity Ibuprofen.[1]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Ibuprofen exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][8]

Signaling Pathway Diagram

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., for gastric mucosa protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (mediators of inflammation, pain, fever) COX2->Prostaglandins_COX2 Physiological_Functions Normal Physiological Functions Prostaglandins_COX1->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->Inhibition1 Ibuprofen->Inhibition2 Inhibition1->COX1 Inhibition2->COX2

Caption: Mechanism of action of Ibuprofen via inhibition of COX-1 and COX-2.

References

Application Notes and Protocols: 4'-Butylacetophenone in the Development of Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone and its derivatives are a class of organic compounds that have garnered significant interest in the field of agricultural chemistry. These compounds, characterized by a phenyl ring attached to a methyl ketone group, serve as versatile scaffolds for the synthesis of novel fungicides and herbicides. 4'-Butylacetophenone, a para-substituted acetophenone, is a key starting material and intermediate in the synthesis of various bioactive molecules. Its butyl group can enhance the lipophilicity of the resulting derivatives, potentially improving their uptake and efficacy in target organisms.

These application notes provide an overview of the potential of this compound in the development of agricultural chemicals, with a focus on its application in creating novel fungicides and herbicides. Detailed protocols for the synthesis of representative derivatives and their biological evaluation are provided to guide researchers in this promising area of agrochemical discovery.

Fungicidal Applications of this compound Derivatives

Derivatives of this compound have shown potential as antifungal agents against a range of phytopathogenic fungi. The introduction of various substituents on the acetophenone backbone can lead to compounds with significant fungicidal activity.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of representative, hypothetical acetophenone derivatives synthesized from a this compound precursor. The data, presented as the half-maximal inhibitory concentration (IC50), is based on published results for structurally similar compounds.

Compound IDTarget FungusIC50 (µg/mL)[1]
BAP-F1 Alternaria solani15.5
Botrytis cinerea12.8
Fusarium oxysporum18.2
BAP-F2 Alternaria solani10.2
Botrytis cinerea8.5
Fusarium oxysporum11.7
Experimental Protocols

Synthesis of a Representative Fungicidal Derivative (BAP-F1)

This protocol describes a representative synthesis of a hypothetical fungicidal α-brominated chalcone derivative starting from this compound.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Bromine (Br₂)

  • Acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Claisen-Schmidt Condensation:

    • In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chlorobenzaldehyde in 50 mL of ethanol.

    • Slowly add 20 mL of a 10% aqueous NaOH solution to the stirred mixture.

    • Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

    • Filter the precipitate, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the crude chalcone product.

  • Bromination:

    • Dissolve 5 mmol of the synthesized chalcone in 30 mL of glacial acetic acid.

    • Slowly add a solution of 5.5 mmol of bromine in 10 mL of glacial acetic acid dropwise with constant stirring.

    • Continue stirring for 2 hours at room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry.

    • Purify the final α-bromochalcone derivative (BAP-F1) by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

In Vitro Antifungal Mycelial Growth Assay

This protocol details the determination of the fungicidal activity of synthesized compounds by measuring the inhibition of mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.

    • Prepare a series of dilutions from the stock solution to achieve final test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the PDA medium.

  • Preparation of Amended PDA Plates:

    • Autoclave the PDA medium and cool it to approximately 50-60°C.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify. Prepare control plates containing PDA with the same concentration of DMSO without any test compound.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at 25-28°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions after a specific incubation period (e.g., 3-7 days), when the fungus in the control plate has reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.

    • Determine the IC50 value (the concentration that causes 50% inhibition of mycelial growth) for each compound by plotting the inhibition percentage against the log of the concentration.

Herbicidal Applications of this compound Derivatives

This compound can also serve as a precursor for the synthesis of novel herbicides. The structural modifications of the acetophenone core can lead to compounds with potent phytotoxic activity against various weed species.

Quantitative Herbicidal Activity Data

The following table presents the pre-emergence herbicidal activity of representative, hypothetical acetophenone derivatives against common weed species. The data is presented as the half-maximal effective concentration (EC50).

Compound IDWeed SpeciesEC50 (g/ha)
BAP-H1 Echinochloa crus-galli (Barnyardgrass)150
Amaranthus retroflexus (Redroot pigweed)120
BAP-H2 Echinochloa crus-galli (Barnyardgrass)100
Amaranthus retroflexus (Redroot pigweed)85
Experimental Protocols

Synthesis of a Representative Herbicidal Derivative (BAP-H1)

This protocol outlines a representative synthesis of a hypothetical herbicidal oxime ether derivative starting from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • 2,4-Dichlorobenzyl chloride

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, combine 10 mmol of this compound, 12 mmol of hydroxylamine hydrochloride, and 15 mmol of sodium acetate in 50 mL of ethanol.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into 100 mL of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • O-Alkylation:

    • In a dry round-bottom flask under a nitrogen atmosphere, suspend 11 mmol of sodium hydride in 30 mL of anhydrous DMF.

    • Add a solution of 10 mmol of the crude oxime in 20 mL of anhydrous DMF dropwise at 0°C.

    • Stir the mixture at room temperature for 1 hour.

    • Add 10 mmol of 2,4-dichlorobenzyl chloride dropwise and continue stirring at room temperature for 12 hours.

    • Quench the reaction by slowly adding ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final oxime ether derivative (BAP-H1) by column chromatography on silica gel.

Pre-Emergence Herbicidal Activity Assay

This protocol describes the evaluation of the herbicidal effects of compounds when applied before weed seedlings have emerged.

Materials:

  • Pots or trays filled with a suitable soil mix

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Synthesized this compound derivatives

  • Acetone and a surfactant (e.g., Tween-20)

  • Calibrated laboratory sprayer

Procedure:

  • Planting:

    • Fill pots or trays with the soil mix and sow the seeds of the target weed species at a uniform depth.

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in acetone.

    • Prepare a series of dilutions to achieve the desired application rates (e.g., 50, 100, 200, 400 g/ha). Include a small amount of surfactant in the final spray solution.

  • Treatment:

    • Uniformly spray the soil surface with the test solutions using a calibrated laboratory sprayer.

    • A control group should be sprayed with the same solvent-surfactant mixture without the test compound.

  • Incubation:

    • Place the treated pots or trays in a greenhouse or growth chamber with appropriate light, temperature, and humidity for weed germination and growth.

    • Water the pots as needed.

  • Data Collection and Analysis:

    • After a specific period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) based on a scale of 0 (no effect) to 100 (complete kill).

    • Alternatively, count the number of emerged and healthy seedlings in each pot and compare it to the control.

    • Calculate the EC50 value (the concentration that causes a 50% reduction in weed growth or emergence) for each compound.

Potential Mechanism of Action: PPO Inhibition

Several classes of herbicides exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX is a potent photosensitizer that generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death. Given the structural similarities of some acetophenone derivatives to known PPO inhibitors, this is a plausible mechanism of action to investigate for novel herbicidal compounds derived from this compound.

Visualizations

G cluster_0 Synthesis of a Fungicidal Derivative (BAP-F1) 4-Butylacetophenone 4-Butylacetophenone Chalcone Intermediate Chalcone Intermediate 4-Butylacetophenone->Chalcone Intermediate Claisen-Schmidt Condensation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde->Chalcone Intermediate BAP-F1 (alpha-bromochalcone) BAP-F1 (alpha-bromochalcone) Chalcone Intermediate->BAP-F1 (alpha-bromochalcone) Bromination Bromine Bromine Bromine->BAP-F1 (alpha-bromochalcone)

Caption: Workflow for the synthesis of a hypothetical fungicidal derivative.

G cluster_1 Bioassay Experimental Workflow Synthesized Compound Synthesized Compound Prepare Test Solutions Prepare Test Solutions Synthesized Compound->Prepare Test Solutions Inoculate/Treat Plates/Pots Inoculate/Treat Plates/Pots Prepare Test Solutions->Inoculate/Treat Plates/Pots Incubation Incubation Inoculate/Treat Plates/Pots->Incubation Data Collection Data Collection Incubation->Data Collection Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Data Collection->Data Analysis (IC50/EC50)

Caption: General experimental workflow for fungicidal and herbicidal bioassays.

G cluster_2 PPO Inhibition Signaling Pathway Protoporphyrinogen IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen IX->PPO_Enzyme Protoporphyrin IX (in plastid) Protoporphyrin IX (in plastid) PPO_Enzyme->Protoporphyrin IX (in plastid) Oxidation Accumulated Proto IX (cytoplasm) Accumulated Protoporphyrinogen IX (leaks to cytoplasm) PPO_Enzyme->Accumulated Proto IX (cytoplasm) Blockage Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX (in plastid)->Chlorophyll & Heme BAP_Derivative BAP-Herbicidal Derivative BAP_Derivative->PPO_Enzyme Inhibition Oxidized Proto IX Oxidized Protoporphyrin IX (in cytoplasm) Accumulated Proto IX (cytoplasm)->Oxidized Proto IX ROS Reactive Oxygen Species (ROS) Oxidized Proto IX->ROS Photosensitization Cell Death Lipid Peroxidation & Membrane Damage -> Cell Death ROS->Cell Death Light Light Light->ROS

Caption: Signaling pathway of Protoporphyrinogen Oxidase (PPO) inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Friedel-Crafts acylation of butylbenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of butylbenzene has a very low yield or is not working at all. What are the common causes?

A1: Low or no yield in the Friedel-Crafts acylation of butylbenzene can stem from several factors, primarily related to reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][3]

  • Poor Quality Reagents: The purity of butylbenzene and the acylating agent (e.g., acetyl chloride or acetic anhydride) is critical. Impurities can interfere with the reaction, leading to side products and lower yields.[3]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, others may require cooling (typically 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or gentle heating to drive the reaction to completion.[4][5] Excessively high temperatures can lead to decomposition and the formation of tarry by-products.[1]

Issue 2: Formation of Multiple Products & Regioselectivity

Q2: I am observing the formation of multiple isomers in my product mixture. How can I control the regioselectivity?

A2: The butyl group on the benzene ring is an ortho-, para- director. Therefore, acylation is expected to occur at the positions ortho (C2) and para (C4) to the butyl group. The para-isomer is generally the major product due to steric hindrance at the ortho position.

  • Steric Hindrance: The bulky butyl group and the acylium ion intermediate sterically hinder attack at the ortho position, favoring the formation of the para product.

  • Reaction Temperature: Lower reaction temperatures (e.g., -30°C to 0°C) can enhance selectivity for the para isomer by favoring the kinetically controlled product and minimizing side reactions.[5]

  • Solvent Choice: The choice of solvent can influence the ratio of isomers. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are commonly used. In some systems, polar solvents like nitrobenzene can alter the product distribution, but this is less common for simple alkylbenzenes.[1]

Issue 3: Reaction Mixture Appearance

Q3: My reaction mixture turned dark brown or black and produced a tar-like substance. What is the cause and how can I prevent it?

A3: The formation of dark, tarry material is a common sign of decomposition or unwanted side reactions.

  • Excessive Heat: Overheating the reaction mixture is a primary cause of tar formation. The initial stages of the reaction are often highly exothermic and require cooling to manage the reaction rate.[1]

  • Prolonged Reaction Time: Allowing the reaction to run for an extended period, especially at elevated temperatures, can lead to the degradation of starting materials and products.[1]

  • Reactive Impurities: Impurities in the starting materials or solvent can polymerize or decompose under the strong Lewis acid conditions.

Data Presentation

The yield and regioselectivity of the Friedel-Crafts acylation of butylbenzene are influenced by several factors. The following table summarizes representative data for the acylation of an alkylbenzene, illustrating the impact of reaction conditions.

CatalystAcylating AgentSolventTemperature (°C)Reaction Time (h)Predominant IsomerTypical Yield (%)
AlCl₃Acetyl ChlorideDichloromethane0 to RT1 - 3para75-90%
AlCl₃Acetyl ChlorideCarbon Disulfide0 to RT2 - 5para70-85%
FeCl₃Acetic Anhydride(Neat)602para65-94%[6]
AlCl₃Propionyl ChlorideDichloromethane0 to RT1 - 3para70-85%

Note: Yields are highly dependent on the purity of reagents, anhydrous conditions, and precise control of the experimental protocol.[4]

Experimental Protocols

General Protocol for the Friedel-Crafts Acylation of Butylbenzene with Acetyl Chloride

This protocol describes a general procedure for the acylation of butylbenzene using acetyl chloride and aluminum chloride.

Materials:

  • Butylbenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet). All glassware must be scrupulously dry.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice/water bath.[7]

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at or below 5 °C.[4]

  • Addition of Substrate: After the addition of acetyl chloride is complete, add butylbenzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise from the addition funnel over 30 minutes. Control the rate of addition to prevent the temperature from rising significantly.[7]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This will hydrolyze the aluminum chloride complex and quench the reaction.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[7]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

Friedel_Crafts_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup add_alcl3 Add AlCl₃ and Solvent setup->add_alcl3 cool Cool to 0 °C add_acyl Dropwise Addition of Acyl Chloride cool->add_acyl add_alcl3->cool add_butylbenzene Dropwise Addition of Butylbenzene add_acyl->add_butylbenzene react Stir at Room Temp (Monitor by TLC) add_butylbenzene->react quench Quench (Ice/HCl) react->quench extract Extraction with DCM quench->extract wash Wash (NaHCO₃, Brine) extract->wash dry Dry and Evaporate wash->dry purify Purification (Distillation/Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for Friedel-Crafts acylation of butylbenzene.

Troubleshooting_FC_Acylation low_yield Low or No Yield? check_anhydrous Were anhydrous conditions maintained? low_yield->check_anhydrous Yes tar_formation Dark Color / Tar? low_yield->tar_formation Accompanied by... check_catalyst Was stoichiometric catalyst used? check_anhydrous->check_catalyst Yes solution_anhydrous Solution: Use flame-dried glassware, anhydrous solvents, and fresh reagents. check_anhydrous->solution_anhydrous No check_reagents Are reagents pure? check_catalyst->check_reagents Yes solution_catalyst Solution: Increase catalyst loading to at least 1.1 equivalents. check_catalyst->solution_catalyst No solution_reagents Solution: Purify starting materials (e.g., distillation). check_reagents->solution_reagents No check_temp Was temperature controlled during addition? tar_formation->check_temp Yes solution_temp Solution: Maintain low temperature (0 °C) during initial addition. check_temp->solution_temp No

Caption: Troubleshooting guide for common issues in Friedel-Crafts acylation.

References

Optimizing yield and purity of 4'-Butylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Butylacetophenone. Our aim is to help you optimize for both yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound, primarily through the Friedel-Crafts acylation of butylbenzene.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Friedel-Crafts acylation of butylbenzene can stem from several factors. Here are the most common causes and their respective solutions:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst, significantly reducing the yield.

    • Solution: Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and ensure your starting materials (butylbenzene and acetyl chloride) are dry.

  • Inactive Catalyst: The quality of the aluminum chloride is crucial. Old or improperly stored AlCl₃ may have absorbed moisture and lost its activity.

    • Solution: Use a fresh, unopened container of anhydrous aluminum chloride. If you suspect your catalyst is old, it's best to use a new batch.

  • Suboptimal Reaction Temperature: The temperature at which the reaction is carried out can greatly influence the yield.

    • Solution: The reaction is typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize side products.[1] Allowing the reaction to warm to room temperature after the initial addition of reactants can help drive it to completion.[2]

  • Incorrect Stoichiometry: The molar ratio of reactants and catalyst is critical for optimal conversion.

    • Solution: A stoichiometric amount or a slight excess of the Lewis acid catalyst is generally required because it forms a complex with the product ketone.[3] Ensure accurate measurement of all reactants.

  • Inefficient Mixing: Poor mixing can lead to localized overheating and incomplete reaction.

    • Solution: Use efficient mechanical or magnetic stirring throughout the reaction to ensure homogeneity.

Question: I am observing the formation of multiple products, leading to a low purity of this compound. What are these byproducts and how can I minimize them?

Answer:

The formation of isomers and other byproducts is a common challenge. Here's how to address it:

  • Isomer Formation (ortho- and meta-acetophenones): The butyl group is an ortho-, para-directing group in electrophilic aromatic substitution. While the para-product (this compound) is sterically favored, some ortho-isomer may form. The formation of the meta-isomer is generally less common but can occur under certain conditions.

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer.

      • Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or dichloromethane often favor the para-product.[2]

  • Polyacylation: Although less common in acylation compared to alkylation due to the deactivating effect of the acetyl group, it can still occur, especially if the reaction conditions are too harsh.

    • Solution: Use a molar ratio of acylating agent to butylbenzene that does not significantly exceed 1:1. Also, ensure that the reaction temperature is well-controlled.

  • Dealkylation-Realkylation: Under strong acidic conditions, the butyl group can potentially be cleaved and reattach at a different position, leading to isomeric butylbenzenes which can then be acylated.

    • Solution: Use the mildest effective Lewis acid catalyst and avoid excessively high temperatures.

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound is crucial to obtain a high-purity product. The following methods are recommended:

  • Work-up Procedure: After the reaction is complete, the reaction mixture is typically quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[1] The organic layer is then separated, washed with water, a mild base (like sodium bicarbonate solution) to remove any remaining acid, and finally with brine.

  • Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from lower-boiling starting materials and higher-boiling byproducts.

  • Recrystallization: If the distilled product still contains impurities, recrystallization can be employed. A suitable solvent system would be one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, hexane/ethyl acetate mixtures, and toluene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of butylbenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[3]

Q2: Why is anhydrous aluminum chloride used in stoichiometric amounts rather than catalytic amounts?

A2: In Friedel-Crafts acylation, the aluminum chloride catalyst forms a relatively stable complex with the carbonyl oxygen of the ketone product. This complex deactivates the catalyst, preventing it from participating in further reactions. Therefore, at least a stoichiometric amount of AlCl₃ is required to ensure the reaction goes to completion.[3]

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Anhydrous Aluminum Chloride: It reacts violently with water, releasing heat and hydrogen chloride gas. Handle it in a fume hood and avoid contact with moisture.

  • Acetyl Chloride: It is a corrosive and lachrymatory (tear-inducing) liquid. It also reacts with water to produce HCl. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood.

  • Solvents: Many solvents used in this reaction (e.g., dichloromethane, carbon disulfide) are volatile and flammable. Work in a fume hood and away from ignition sources.

  • Quenching: The quenching of the reaction mixture with water is highly exothermic and releases HCl gas. This should be done slowly and carefully in an ice bath within a fume hood.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (butylbenzene) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for monitoring the reaction. It can provide information on the conversion of the starting material and the formation of the desired product and any byproducts.[4]

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield and Purity of 4'-Alkylacetophenones.

ParameterVariationEffect on YieldEffect on Purity (Isomer Ratio)Reference
Catalyst AlCl₃ vs. FeCl₃AlCl₃ generally gives higher yields.Can influence ortho/para ratio.[5]
Solvent Dichloromethane vs. NitrobenzeneSolvent polarity can affect reaction rate.Non-polar solvents often favor the para isomer.[2][2]
Temperature 0°C vs. Room TemperatureLower temperatures can improve selectivity.Lower temperatures favor the para isomer.[1]
Reactant Ratio 1:1 vs. 1:1.2 (Butylbenzene:Acetyl Chloride)A slight excess of the acylating agent can drive the reaction to completion.A large excess can lead to byproducts.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 4'-tert-butylacetophenone.[1]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Butylbenzene

  • Acetyl chloride (CH₃COCl)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Maintain a dry nitrogen or argon atmosphere.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants:

    • Add butylbenzene (1.0 equivalent) to the cooled suspension with vigorous stirring.

    • Slowly add acetyl chloride (1.05 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another hour. Then, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glass Dry Glassware setup Assemble Apparatus under N2 prep_glass->setup prep_reagents Anhydrous Reagents prep_reagents->setup add_catalyst Add AlCl3 & Solvent setup->add_catalyst cool Cool to 0-5°C add_catalyst->cool add_reactants Add Butylbenzene & Acetyl Chloride cool->add_reactants react Stir and warm to RT add_reactants->react quench Quench with Ice/HCl react->quench extract Separate Organic Layer quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill analyze Analyze Purity (GC-MS) distill->analyze troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Moisture Contamination? start->cause1 cause2 Inactive Catalyst? start->cause2 cause3 Incorrect Temperature? start->cause3 cause4 Poor Stoichiometry? start->cause4 sol1 Use oven-dried glassware & anhydrous reagents cause1->sol1 Yes sol2 Use fresh, high-quality AlCl3 cause2->sol2 Yes sol3 Maintain 0-5°C during addition, then warm to RT cause3->sol3 Yes sol4 Ensure accurate molar ratios cause4->sol4 Yes

References

Identification of byproducts in 4'-Butylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4'-Butylacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Q1: What are the most common byproducts in the Friedel-Crafts acylation of n-butylbenzene with acetyl chloride?

A1: The most common byproducts are positional isomers of the desired product. The primary byproducts are 2'-butylacetophenone (ortho isomer) and 3'-butylacetophenone (meta isomer). Due to the electron-donating nature of the butyl group, which is an ortho-, para- director, the formation of the ortho isomer is more prevalent than the meta isomer. However, steric hindrance from the butyl group can influence the ortho/para ratio. Di-acylated products are less common because the acetyl group deactivates the aromatic ring, making a second acylation less favorable.[1]

Q2: I have a mixture of products. How can I identify the desired this compound and its isomeric byproducts?

A2: A combination of chromatographic and spectroscopic methods is recommended for the unambiguous identification of this compound and its isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the isomers and obtaining their mass spectra. The isomers will have the same molecular ion peak, but their fragmentation patterns and retention times will differ.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for distinguishing between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the isomers, and the retention times can be compared to known standards.

Q3: My reaction is producing a high percentage of the ortho isomer (2'-butylacetophenone). How can I increase the selectivity for the para isomer (this compound)?

A3: Optimizing the reaction conditions is key to favoring the formation of the para isomer.

  • Temperature: Lowering the reaction temperature generally increases the selectivity for the para isomer. Friedel-Crafts acylations are often carried out at temperatures between 0°C and room temperature.

  • Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃) can influence the isomer distribution. Using a milder Lewis acid or optimizing the stoichiometry can sometimes improve para selectivity.

  • Solvent: The polarity of the solvent can affect the regioselectivity. Experimenting with different solvents, such as dichloromethane, carbon disulfide, or nitrobenzene, may be beneficial.

Q4: Are there any other potential side reactions I should be aware of?

A4: While isomer formation is the primary concern, other side reactions can occur, although they are generally less common in Friedel-Crafts acylation compared to alkylation.[2] These include:

  • Dealkylation-Acylation: Under harsh conditions, the butyl group could potentially be cleaved from the aromatic ring, followed by acylation of the resulting benzene.

  • Rearrangement of the Alkyl Group: Although less likely with a secondary butyl group, carbocation rearrangements are a known side reaction in Friedel-Crafts alkylations and could potentially occur to a minor extent.

Data Presentation

The following table summarizes the expected byproducts in the synthesis of this compound. Please note that the exact distribution can vary based on the specific experimental conditions.

Compound NameStructureCommon NameTypical Analytical Observations
This compound C12H16OPara isomer (Desired Product) The major product, with a characteristic ¹H NMR spectrum showing two doublets in the aromatic region.
2'-Butylacetophenone C12H16OOrtho isomer (Byproduct) A significant byproduct. The aromatic region of the ¹H NMR spectrum is more complex due to different coupling patterns.
3'-Butylacetophenone C12H16OMeta isomer (Byproduct) A minor byproduct. The aromatic region of the ¹H NMR spectrum will also be distinct from the para and ortho isomers.

Experimental Protocols

Detailed methodologies for the key analytical techniques used to identify and quantify this compound and its byproducts are provided below.

Protocol 1: GC-MS Analysis of Butylacetophenone Isomers

This protocol outlines a general method for the separation and identification of butylacetophenone isomers.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final hold: 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the butylacetophenone isomers based on their retention times and mass spectra.

    • The molecular ion peak will be at m/z 176.

    • Key fragment ions to monitor include m/z 161 ([M-CH₃]⁺), m/z 133 ([M-C₃H₇]⁺), and m/z 119.

Protocol 2: ¹H NMR Spectroscopic Identification of Butylacetophenone Isomers

This protocol describes the use of ¹H NMR to distinguish between the different isomers.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the purified sample (or crude mixture) in approximately 0.7 mL of CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Spectral Interpretation:

    • This compound (para): The aromatic region will show two distinct doublets, each integrating to 2H, typically around 7.9 ppm and 7.45 ppm.

    • 2'-Butylacetophenone (ortho): The aromatic region will be more complex, showing a multiplet pattern for the four aromatic protons.

    • 3'-Butylacetophenone (meta): The aromatic region will also show a complex multiplet pattern, but with different chemical shifts and coupling constants compared to the ortho isomer.

    • The butyl group protons will appear in the upfield region (approx. 0.9-2.7 ppm) for all isomers. The methyl protons of the acetyl group will appear as a singlet around 2.6 ppm.

Protocol 3: HPLC Separation of Butylacetophenone Isomers

This protocol provides a starting point for developing an HPLC method for the separation of butylacetophenone isomers.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (ACN) and water. A good starting point is a 60:40 (v/v) mixture of ACN and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Method Optimization:

    • Adjust the ACN/water ratio to optimize the separation. Increasing the percentage of water will generally increase retention times.

    • If co-elution is an issue, a gradient elution may be necessary.

    • For isomers with very similar hydrophobicities, consider using a different stationary phase, such as a phenyl-hexyl column, to introduce different separation mechanisms (e.g., π-π interactions).[3]

Visualizations

The following diagrams illustrate the reaction pathway and the troubleshooting logic for the synthesis of this compound.

Butylbenzene n-Butylbenzene Intermediate Acylium Ion Intermediate Butylbenzene->Intermediate Electrophilic Attack AcetylChloride Acetyl Chloride AcetylChloride->Intermediate Activation LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->AcetylChloride Product_para This compound (para) Intermediate->Product_para Para-substitution (Major) Byproduct_ortho 2'-Butylacetophenone (ortho) Intermediate->Byproduct_ortho Ortho-substitution (Byproduct) Byproduct_meta 3'-Butylacetophenone (meta) Intermediate->Byproduct_meta Meta-substitution (Byproduct)

Caption: Reaction pathway for the Friedel-Crafts acylation of n-butylbenzene.

Start Low Yield or Purity in This compound Synthesis CheckByproducts High Proportion of Byproducts? Start->CheckByproducts HighOrtho High Ortho-Isomer Content? CheckByproducts->HighOrtho Yes IncompleteReaction Incomplete Reaction? CheckByproducts->IncompleteReaction No OptimizeTemp Decrease Reaction Temperature (e.g., to 0-5°C) HighOrtho->OptimizeTemp Yes OptimizeCatalyst Optimize Lewis Acid Catalyst (Type and Stoichiometry) HighOrtho->OptimizeCatalyst Consider Purification Purification Successful? OptimizeTemp->Purification OptimizeCatalyst->Purification IncreaseTime Increase Reaction Time or Slightly Increase Temperature IncompleteReaction->IncreaseTime Yes CheckReagents Check Reagent Purity and Anhydrous Conditions IncompleteReaction->CheckReagents No IncreaseTime->Purification CheckReagents->Purification Recrystallization Recrystallization or Column Chromatography Purification->Recrystallization No Success Improved Yield and Purity Purification->Success Yes Recrystallization->Success

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Purification of 4'-Butylacetophenone from Reaction Mixture by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 4'-butylacetophenone via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound reaction mixture?

A1: If synthesized via Friedel-Crafts acylation, the reaction mixture can contain unreacted starting materials like butylbenzene, the acylating agent, and the Lewis acid catalyst (e.g., AlCl₃). Additionally, polysubstituted byproducts may be present, which can arise if the reaction is not carefully controlled.[1][2]

Q2: Which solvent is best for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given its aromatic ketone structure, good starting points are alcohols like ethanol or methanol, or a mixed solvent system such as ethanol-water or hexane-ethyl acetate.[3][4][5][6] It is soluble in various organic solvents like alkanes, methylene chloride, ethanol, 2-propanol, and acetone, but insoluble in water.[7][8] A good rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers; therefore, acetone could be a suitable choice.[4]

Q3: My compound is forming an oil instead of crystals. What should I do?

A3: This phenomenon, known as "oiling out," is common for low-melting-point compounds like this compound (m.p. 17-18 °C).[9][10][11] It happens when the solution becomes saturated at a temperature above the compound's melting point. To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.[12]

  • Allow the solution to cool more slowly to ensure crystallization begins below the melting point.

  • Try a lower-boiling point solvent.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A4: Supersaturation may be preventing crystallization. You can induce crystal formation by:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. This creates nucleation sites for crystal growth.[5][12]

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution.[12]

  • Reducing Volume: If there is too much solvent, the solution may not be saturated. Gently heat the solution to boil off some of the solvent and then allow it to cool again.[12]

  • Deep Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Q5: The resulting crystals are colored. How can I obtain a colorless product?

A5: Colored impurities can often be removed by using activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out 1. Solution is supersaturated above the compound's melting point. 2. Cooling is too rapid. 3. Inappropriate solvent.1. Reheat and add more solvent. 2. Allow the solution to cool slowly; insulate the flask. 3. Select a solvent with a lower boiling point.
No Crystal Formation 1. Solution is not sufficiently saturated (too much solvent). 2. Supersaturation. 3. Insufficient cooling.1. Boil off some solvent and re-cool. 2. Scratch the inner surface of the flask or add a seed crystal. 3. Cool the solution in an ice bath.
Premature Crystallization 1. Solution cooling too quickly during hot filtration. 2. Low solubility in the chosen hot solvent.1. Use a pre-heated funnel and filter flask.[13] 2. Add a small excess of hot solvent before filtration.[13]
Low Yield of Crystals 1. Too much solvent was used. 2. Crystals were filtered before crystallization was complete. 3. Product is significantly soluble in cold solvent.1. Concentrate the filtrate by boiling off some solvent and cool again to obtain a second crop of crystals. 2. Ensure the solution has fully cooled before filtration. 3. Use an ice bath to minimize solubility; wash crystals with ice-cold solvent.
Impure Crystals (Discolored) 1. Presence of colored, soluble impurities. 2. Rapid crystallization trapping impurities.1. Redissolve in hot solvent, add activated charcoal, perform hot filtration, and recrystallize. 2. Ensure slow cooling to allow for selective crystal lattice formation.[12]

Quantitative Data Summary

The selection of an appropriate solvent is critical. The ideal solvent should exhibit a steep solubility curve with respect to temperature.

SolventPolarity IndexSolubility at Room TempSolubility at Boiling PointNotes
Water1.000Insoluble[7][8][10]InsolubleGood as an anti-solvent in a mixed-solvent system (e.g., with ethanol).
Ethanol0.654Sparingly SolubleSoluble[8]A common and effective choice. Allows for use with water as an anti-solvent.[4]
Methanol0.762Sparingly SolubleSolubleSimilar to ethanol, good for aromatic compounds.[5]
Acetone0.355Soluble[7]Very SolubleMay be too good a solvent unless used in a mixed system or at very low temperatures.
Hexane0.009Sparingly SolubleSolubleGood for non-polar compounds; may cause oiling out if cooled too quickly.[4]
Ethyl Acetate0.228SolubleVery SolubleOften used in a mixed system with a non-polar solvent like hexane.[4][6]

Polarity index values are relative to water.[14]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent pair (e.g., 95% Ethanol or an Ethanol/Water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate, swirling gently, until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration. Use a pre-heated stemless funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. Determine the melting point and yield of the purified product.

Visualizations

TroubleshootingWorkflow start Start: Crude this compound in Hot Solvent check_dissolved Is the solution clear? start->check_dissolved hot_filtration Perform Hot Filtration check_dissolved->hot_filtration No (Insoluble Impurities) cool_solution Cool Solution Slowly check_dissolved->cool_solution Yes hot_filtration->cool_solution check_crystals Do crystals form? cool_solution->check_crystals check_appearance Are crystals oily or solid? check_crystals->check_appearance Yes no_crystals Problem: No Crystals check_crystals->no_crystals No oiling_out Problem: Oiling Out check_appearance->oiling_out Oily collect_crystals Collect Crystals by Vacuum Filtration check_appearance->collect_crystals Solid solve_oiling Reheat, add more solvent, and cool slower oiling_out->solve_oiling solve_oiling->cool_solution solve_no_crystals Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume no_crystals->solve_no_crystals solve_no_crystals->cool_solution final_product Purified this compound collect_crystals->final_product RecrystallizationFactors 3 Cooling Rate 3->3 3->3 4 Concentration 4->4 4->4 5 Crude Purity 5->5 5->5 2 2 2->2 2->2 2->2 b Insoluble Impurities c Inert to Solute a a

References

Minimizing polyalkylation in Friedel-Crafts synthesis of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polyalkylation during the Friedel-Crafts synthesis of 4'-butylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polyalkylation in the synthesis of this compound?

A1: Polyalkylation is a common side reaction during the initial Friedel-Crafts alkylation of benzene to produce butylbenzene, which is the precursor to this compound. The primary cause is that the initial product, butylbenzene, is more reactive than the starting material, benzene. The butyl group is an electron-donating group that activates the aromatic ring, making it more susceptible to further electrophilic attack by another butyl carbocation.[1][2]

Q2: Why is polyacylation not a significant issue in the second step of the synthesis?

A2: The second step of the synthesis is a Friedel-Crafts acylation of butylbenzene. The acyl group (CH₃CO-) that is introduced onto the butylbenzene ring is an electron-withdrawing group. This deactivates the aromatic ring, making the this compound product less reactive than the butylbenzene starting material.[3][4] Consequently, further acylation is significantly hindered.

Q3: What are the main strategies to minimize polyalkylation during the synthesis of butylbenzene?

A3: The key strategies to favor monoalkylation and minimize the formation of di- and tri-butylbenzene byproducts include:

  • Using a large excess of the aromatic substrate (benzene): This increases the statistical probability that the butyl carbocation will react with a benzene molecule rather than an already alkylated butylbenzene molecule.[1][4][5]

  • Controlling the reaction temperature: Lower temperatures generally favor monoalkylation by reducing the overall reaction rate and providing better selectivity.[6]

  • Careful selection and control of the Lewis acid catalyst: Using a less active catalyst or a stoichiometric amount can help to control the reaction.

  • Slow, controlled addition of the alkylating agent: Adding the butylating agent (e.g., 1-chlorobutane or 1-butene) slowly to the benzene/catalyst mixture ensures that its concentration remains low, further discouraging polyalkylation.

Q4: Can carbocation rearrangement be an issue when using n-butyl chloride as the alkylating agent?

A4: Yes, when using a primary alkyl halide like 1-chlorobutane, the initially formed primary carbocation can rearrange to a more stable secondary carbocation via a hydride shift.[5][7] This can lead to the formation of sec-butylbenzene as a significant byproduct alongside the desired n-butylbenzene. Using a different precursor that forms a more stable carbocation directly or employing reaction conditions that minimize rearrangement can be necessary if a specific isomer is desired.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
High percentage of dibutylbenzene and other polyalkylated products - Insufficient excess of benzene. - Reaction temperature is too high. - Rapid addition of the alkylating agent. - Overly active catalyst system.- Increase the molar ratio of benzene to the alkylating agent (e.g., 10:1 or higher). - Maintain a low reaction temperature (e.g., 0-10 °C). - Add the alkylating agent dropwise over an extended period with efficient stirring. - Consider using a milder Lewis acid catalyst.
Formation of significant amounts of sec-butylbenzene instead of n-butylbenzene Carbocation rearrangement of the primary butyl carbocation to the more stable secondary carbocation.- While difficult to completely avoid with AlCl₃, running the reaction at lower temperatures can sometimes reduce the extent of rearrangement. - An alternative is to perform a Friedel-Crafts acylation with butyryl chloride to form butyrophenone, followed by a Clemmensen or Wolff-Kishner reduction to yield n-butylbenzene. This multi-step approach avoids the carbocation rearrangement issue.
Low overall yield of this compound in the acylation step - Deactivated catalyst due to moisture. - Insufficient amount of catalyst. - Poor quality of reagents.- Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). - Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) as it complexes with the product ketone. - Use freshly opened or purified reagents.
Formation of ortho- and meta- isomers of this compound The butyl group is an ortho-, para- director. The formation of some ortho isomer is expected. The meta isomer is generally not a major product unless isomerization occurs under harsh conditions.- The para isomer is typically the major product due to steric hindrance from the bulky butyl group. - Purification by distillation or chromatography can be used to separate the isomers.

Quantitative Data on Minimizing Polyalkylation

The following table summarizes the effect of reaction conditions on the product distribution in the Friedel-Crafts alkylation of benzene.

Benzene:Alkylating Agent Molar RatioCatalystTemperature (°C)Monoalkylated Product (% Yield)Polyalkylated Products (% Yield)Reference
1:1AlCl₃25LowHigh (major product is p-di-tert-butylbenzene)[5]
5:1AlCl₃25ModerateModerateGeneral textbook examples
10:1AlCl₃0-10HighLowGeneral textbook examples
15:1Basolite F300 (Fe-based MOF)80~72% (selectivity)~18% (selectivity)[8]
Large ExcessAlCl₃25HighMinimized[1][4]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene to Butylbenzene (Minimizing Polyalkylation)
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride).

  • Reagents:

    • Benzene (large excess, e.g., 10 molar equivalents)

    • 1-chlorobutane (1 molar equivalent)

    • Anhydrous aluminum chloride (AlCl₃) (1.1 molar equivalents)

  • Procedure: a. To the reaction flask, add the anhydrous benzene and cool the flask in an ice bath to 0-5 °C. b. Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred benzene. c. From the dropping funnel, add the 1-chlorobutane dropwise over a period of 1-2 hours, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. e. Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid. f. Separate the organic layer, wash with water, a dilute sodium bicarbonate solution, and finally with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by distillation. h. Purify the resulting butylbenzene by fractional distillation.

Protocol 2: Friedel-Crafts Acylation of Butylbenzene to this compound
  • Reaction Setup: Use a similar setup as in Protocol 1, ensuring all glassware is dry.

  • Reagents:

    • Butylbenzene (1 molar equivalent)

    • Acetyl chloride (1.1 molar equivalents)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 molar equivalents)

    • Dichloromethane (anhydrous, as solvent)

  • Procedure: a. To the reaction flask, add anhydrous dichloromethane and anhydrous aluminum chloride, and cool the suspension in an ice bath. b. Slowly add the acetyl chloride to the stirred AlCl₃ suspension. c. Add the butylbenzene dropwise from the dropping funnel while maintaining the temperature below 10 °C. d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. e. Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. f. Separate the organic layer, wash with water, dilute sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. h. Purify the crude this compound by vacuum distillation or recrystallization.

Visualizations

experimental_workflow cluster_alkylation Step 1: Friedel-Crafts Alkylation cluster_acylation Step 2: Friedel-Crafts Acylation A Reactants (Benzene, 1-Chlorobutane, AlCl3) B Reaction at 0-10°C A->B C Quenching (Ice/HCl) B->C D Workup & Purification (Distillation) C->D E Reactants (Butylbenzene, Acetyl Chloride, AlCl3) D->E Butylbenzene F Reaction at 0-10°C E->F G Quenching (Ice/HCl) F->G H Workup & Purification (Vacuum Distillation) G->H I I H->I This compound

Caption: Experimental workflow for the two-step synthesis of this compound.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes ratio Benzene:Alkylating Agent Ratio mono Monoalkylation (Desired Product) ratio->mono High poly Polyalkylation (Side Product) ratio->poly Low temp Reaction Temperature temp->mono Low temp->poly High catalyst Catalyst Activity catalyst->mono Low catalyst->poly High

Caption: Logical relationship between reaction conditions and product selectivity.

References

Catalyst selection and optimization for 4'-Butylacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Butylacetophenone via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting n-butylbenzene with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid or solid acid catalyst. The catalyst generates a highly reactive acylium ion, which is then attacked by the electron-rich butylbenzene ring to form the desired ketone.[1]

Q2: Which catalysts are commonly used for this reaction?

A2: Traditional homogeneous Lewis acids like anhydrous aluminum chloride (AlCl₃) are highly effective and widely used.[1] However, due to challenges with catalyst waste and separation, there is growing interest in heterogeneous (solid acid) catalysts. These include zeolites (e.g., Mordenite, ZSM-5), mesoporous materials like Al-KIT-6, and other metal triflates, which offer easier separation and potential for recycling.[2][3]

Q3: What are the primary advantages of using a heterogeneous catalyst over a traditional Lewis acid like AlCl₃?

A3: Heterogeneous catalysts offer several advantages, making them a more environmentally benign option. Key benefits include:

  • Easy Separation: Solid catalysts can be removed from the reaction mixture by simple filtration.

  • Reusability: Many solid acid catalysts can be regenerated and reused for multiple reaction cycles, reducing waste and cost.[3][4]

  • Reduced Corrosion and Waste: They are generally less corrosive than strong Lewis acids and eliminate the need for quenching large amounts of catalyst, which simplifies the workup process and reduces aqueous waste streams.[5]

Q4: How does the choice of acylating agent (acetic anhydride vs. acetyl chloride) affect the reaction?

A4: Both acetic anhydride and acetyl chloride are effective acylating agents. Acetyl chloride is often more reactive but can be more corrosive and moisture-sensitive. Acetic anhydride is a common alternative, and its use with solid acid catalysts is well-documented.[2][5] The choice may depend on the specific catalyst system, reaction conditions, and cost considerations.

Q5: What is the expected regioselectivity for the acylation of n-butylbenzene?

A5: The n-butyl group is an ortho-, para-directing activator. Therefore, the acylation of n-butylbenzene will produce a mixture of 2'-butylacetophenone (ortho) and this compound (para). Due to steric hindrance from the butyl group, the major product is overwhelmingly the para isomer (this compound). High para-selectivity is a key goal in optimizing this synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My Friedel-Crafts acylation of n-butylbenzene is resulting in a very low yield or no product at all. What are the likely causes?

A: Low or no yield is a common issue in Friedel-Crafts reactions and can typically be traced back to a few key factors:

  • Catalyst Inactivity due to Moisture: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and high-purity, dry reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Catalyst (for Homogeneous Lewis Acids): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction.

    • Solution: A stoichiometric amount (or even a slight excess, e.g., 1.1 equivalents) of the Lewis acid catalyst relative to the acylating agent is often required to drive the reaction to completion.[1]

  • Poorly Activated Heterogeneous Catalyst: Solid acid catalysts often require activation before use to remove adsorbed water and open up active sites.

    • Solution: Activate the catalyst according to the supplier's or literature procedure, which typically involves calcination (heating to a high temperature under a flow of air or nitrogen).[1]

  • Impure Starting Materials: Impurities in the n-butylbenzene or acylating agent can interfere with the catalyst and the reaction.

    • Solution: Use purified reagents and ensure they are free from water and other contaminants.

Issue 2: Poor Selectivity (High percentage of ortho-isomer)

Q: I am obtaining a significant amount of the 2'-butylacetophenone (ortho) isomer along with my desired this compound product. How can I improve para-selectivity?

A: While the para-isomer is sterically favored, reaction conditions can influence the ortho/para ratio.

  • Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.

    • Solution: Try running the reaction at a lower temperature. For AlCl₃-catalyzed reactions, cooling the mixture to 0°C during the addition of reagents is standard practice.[6]

  • Catalyst Choice: The steric bulk of the catalyst can influence selectivity. Shape-selective catalysts are particularly effective at favoring the formation of the less sterically hindered para product.

    • Solution: Consider using a shape-selective heterogeneous catalyst like mordenite or ZSM-5 zeolite. The pore structure of these materials can restrict the formation of the bulkier ortho-transition state, thereby favoring the para-isomer.[3][4]

  • Solvent Effects: The choice of solvent can impact the effective size of the electrophile and the transition state energies.

    • Solution: Experiment with different anhydrous solvents. Non-polar solvents like carbon disulfide or dichloromethane are common.

Issue 3: Reaction Stalls or is Incomplete

Q: My reaction starts but does not go to completion, leaving a significant amount of unreacted n-butylbenzene. What should I investigate?

A: An incomplete reaction often points to a gradual loss of catalyst activity or insufficient reaction time/temperature.

  • Gradual Catalyst Deactivation: This can occur even if initial conditions are anhydrous, especially if the reaction is run for an extended period. For heterogeneous catalysts, pore blocking by product molecules can also lead to deactivation.[7]

    • Solution: For homogeneous catalysts, ensure a sufficient initial charge. For heterogeneous catalysts, ensure proper activation and consider using a higher catalyst loading. If pore blocking is suspected, a catalyst with a larger pore size might be beneficial.

  • Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions.

    • Solution: Monitor the reaction progress using TLC or GC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. Be aware that increasing the temperature may negatively impact selectivity.

Data Presentation

Table 1: Performance of Various Catalysts in the Acylation of Alkylbenzenes with Acetic Anhydride

(Note: Data for the direct acylation of n-butylbenzene is limited. This table presents data from closely related systems to provide a comparative benchmark.)

Catalyst SystemSubstrateAcylating AgentTemp. (°C)Time (h)Conversion (%)Para-Product Selectivity (%)Reference
Al-KIT-6 (Si/Al=25)IsobutylbenzeneAcetic Anhydride14067294[2]
Mordenite (MOR 110)AnisoleAcetic Anhydride1502>99>99[3][4]
Mordenite (MOR 200)AnisoleAcetic Anhydride1503>99>99[3][4]
FeCl₃·6H₂O in TAAILAnisoleAcetic Anhydride60299>95[8][9]
Zeolite H-BetaAnisoleAcetic Anhydride80-42High[10]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using AlCl₃

This protocol is a general method that can be adapted for the synthesis of this compound from n-butylbenzene.

Materials:

  • n-Butylbenzene (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Acetyl Chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, 100-mL round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glass joints are properly greased. Cap all openings with septa and flush the entire system with an inert gas like nitrogen or argon.[6]

  • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.1 eq) and 15 mL of anhydrous dichloromethane. Stir the mixture to form a suspension.

  • Reagent Addition: Cool the flask to 0°C in an ice-water bath.[6]

  • Dissolve the acylating agent (acetyl chloride or acetic anhydride, 1.1 eq) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.

  • After the first addition is complete, dissolve n-butylbenzene (1.0 eq) in 10 mL of anhydrous dichloromethane, add it to the addition funnel, and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[6]

  • Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with an additional 20 mL of dichloromethane.

  • Combine the organic layers and wash sequentially with water and two portions of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.[6] The crude product can then be purified by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Product Yield Start Low or No Product Yield Check_Moisture Were anhydrous conditions strictly maintained? Start->Check_Moisture Check_Catalyst_Amount Using AlCl₃? Is mole ratio ≥ 1.1 eq? Check_Moisture->Check_Catalyst_Amount Yes Solution_Dry Root Cause: Catalyst Deactivation by Moisture Solution: - Oven-dry all glassware. - Use anhydrous solvents. - Run under inert atmosphere. Check_Moisture->Solution_Dry No Check_Catalyst_Activation Using a solid acid? Was it activated before use? Check_Catalyst_Amount->Check_Catalyst_Activation Yes Solution_Stoichiometry Root Cause: Insufficient Catalyst Solution: - Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent. Check_Catalyst_Amount->Solution_Stoichiometry No Check_Reagents Are starting materials pure? Check_Catalyst_Activation->Check_Reagents Yes Solution_Activate Root Cause: Inactive Heterogeneous Catalyst Solution: - Calcine catalyst at high temperature as per literature/supplier protocol. Check_Catalyst_Activation->Solution_Activate No Solution_Purify Root Cause: Impure Reagents Solution: - Purify starting materials (e.g., by distillation) before use. Check_Reagents->Solution_Purify No End Problem Resolved Check_Reagents->End Yes Solution_Dry->End Solution_Stoichiometry->End Solution_Activate->End Solution_Purify->End

Caption: A step-by-step guide to diagnosing common causes of low product yield.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for Friedel-Crafts Acylation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Prep_Glassware Oven-Dry Glassware Prep_Inert Assemble & Flush with N₂/Ar Prep_Glassware->Prep_Inert Add_Catalyst Add Catalyst & Solvent Prep_Inert->Add_Catalyst Cool Cool to 0°C Add_Catalyst->Cool Add_Acyl Dropwise Addition of Acylating Agent Cool->Add_Acyl Add_Substrate Dropwise Addition of n-Butylbenzene Add_Acyl->Add_Substrate Warm Warm to RT & Stir Add_Substrate->Warm Monitor Monitor by TLC/GC Warm->Monitor Quench Quench with HCl/Ice Monitor->Quench Extract Extract with Solvent Quench->Extract Wash Wash with NaHCO₃ Extract->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Vacuum Distillation Evaporate->Purify Product Final Product: This compound Purify->Product

References

Removal of unreacted starting materials from 4'-Butylacetophenone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials and byproducts from 4'-Butylacetophenone synthesized via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials and major impurities in the synthesis of this compound?

The commercial synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of butylbenzene with an acylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[1] Consequently, the crude product mixture is likely to contain:

  • Unreacted Butylbenzene: The starting aromatic compound.

  • Unreacted Acetylating Agent (and its hydrolysis product): Residual acetyl chloride or acetic anhydride, which can hydrolyze to acetic acid during the workup.

  • Catalyst Residues: Aluminum chloride and its hydrated forms.

  • Byproducts: Small amounts of ortho and meta isomers of this compound, and potentially di-acylated products.

Q2: My final product is a dark color. What is the likely cause and how can I fix it?

A dark coloration in the final product often indicates the presence of polymeric or resinous byproducts. This can be caused by:

  • Excessive reaction temperature: Running the Friedel-Crafts acylation at a temperature that is too high can promote side reactions and polymerization.

  • Insufficiently pure starting materials: Impurities in the butylbenzene or acylating agent can lead to colored byproducts.

  • Air oxidation: Some impurities may be susceptible to air oxidation, leading to colored species.

Troubleshooting:

  • Ensure the reaction temperature is carefully controlled, typically at low temperatures (0-5 °C) during the addition of reactants.

  • Use high-purity, anhydrous starting materials and solvents.

  • Consider purification by column chromatography or recrystallization to remove the colored impurities.

Q3: After the aqueous workup, I am having trouble with an emulsion forming. What should I do?

Emulsion formation during the extractive workup is a common issue, particularly when using chlorinated solvents like dichloromethane.

Troubleshooting:

  • Add brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes help to break the emulsion.

  • Solvent choice: If possible, use a less emulsion-prone solvent like diethyl ether or ethyl acetate for the extraction.

Q4: How can I confirm the purity of my this compound product?

Several analytical techniques can be used to assess the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including unreacted starting materials and isomeric byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the product and quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and compare it to the starting materials.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Presence of Unreacted Butylbenzene in the Final Product
Symptom Possible Cause Recommended Solution
A peak corresponding to butylbenzene is observed in the GC-MS or NMR spectrum of the purified product.Incomplete reaction or inefficient purification.Fractional Distillation: Carefully perform fractional distillation under reduced pressure. Butylbenzene has a significantly lower boiling point than this compound, allowing for their separation. Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the less polar butylbenzene from the more polar this compound.
Problem 2: Acidic Impurities (e.g., Acetic Acid) Detected in the Product
Symptom Possible Cause Recommended Solution
The product has a sharp, acidic odor. The pH of a water wash of the organic layer is acidic. An NMR spectrum may show a broad singlet characteristic of a carboxylic acid proton.Incomplete neutralization of the catalyst or hydrolysis of the acylating agent during workup.Aqueous Wash with Base: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5%) sodium hydroxide (NaOH) solution. This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous layer. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be generated if using sodium bicarbonate.[2][3]
Problem 3: Residual Aluminum Salts in the Product

| Symptom | Possible Cause | Recommended Solution | | The product is a viscous oil or solid with a cloudy appearance. Inorganic residues are observed after solvent evaporation. | Incomplete removal of the aluminum chloride catalyst during the workup. | Acidic and Aqueous Washes: During the workup, ensure the reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride and bring it into the aqueous phase. Follow this with several washes with water to ensure complete removal of any remaining water-soluble aluminum salts. |

Experimental Protocols

Extractive Workup and Washing Protocol

This protocol is designed to remove the aluminum chloride catalyst and acidic impurities after the Friedel-Crafts acylation reaction.

  • Quenching: Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Solvent Addition: Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the organic product.

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous layer.

  • Acid Wash (Optional): Wash the organic layer with a 1 M HCl solution to ensure complete removal of aluminum salts.

  • Water Wash: Wash the organic layer with deionized water.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until no more gas evolution is observed. This will neutralize any remaining acidic impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

Purification by Fractional Distillation

Fractional distillation is an effective method for separating this compound from lower-boiling impurities like unreacted butylbenzene.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings.

  • Vacuum Application: Connect the apparatus to a vacuum pump and ensure all joints are well-sealed.

  • Heating: Gently heat the distillation flask containing the crude product using a heating mantle.

  • Fraction Collection:

    • Collect the first fraction, which will primarily consist of any remaining solvent and unreacted butylbenzene (boiling point of butylbenzene is ~183 °C at atmospheric pressure).

    • Increase the temperature and collect the main fraction of this compound. The boiling point of 4'-tert-Butylacetophenone is reported to be 107-108 °C at 5 mmHg.[4][5]

  • Purity Check: Analyze the collected fractions by TLC or GC-MS to confirm the purity.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying this compound from both less polar (e.g., butylbenzene) and more polar impurities.

  • Column Packing: Pack a chromatography column with silica gel as the stationary phase, using a suitable non-polar solvent like hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as pure hexane, to elute the unreacted butylbenzene.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration).

    • The this compound will elute as the polarity of the mobile phase is increased.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Physical Properties of this compound and Key Starting Material

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
4'-tert-Butylacetophenone176.25107-108 @ 5 mmHg[4][5]0.964 @ 25 °C[4][5]
tert-Butylbenzene134.221690.867 @ 20 °C

Table 2: Comparison of Purification Methods (Illustrative Data)

Purification MethodTypical Purity Before (%)Typical Purity After (%)Key AdvantagesKey Disadvantages
Fractional Distillation 85-90>98Effective for large quantities; good for removing volatile impurities.Not suitable for thermally sensitive compounds; may not separate isomers effectively.
Column Chromatography 85-90>99High resolution for separating a wide range of impurities, including isomers.Can be time-consuming and requires significant solvent usage; may have product loss on the column.
Recrystallization 90-95>99Can yield very pure product; relatively simple procedure.Requires finding a suitable solvent system; may have significant product loss in the mother liquor.

Note: The purity values are illustrative and can vary depending on the initial reaction conditions and the execution of the purification protocol.

Visualizations

experimental_workflow cluster_reaction Friedel-Crafts Acylation cluster_workup Aqueous Workup cluster_purification Purification start Starting Materials (Butylbenzene, Acetyl Chloride, AlCl3) reaction Reaction start->reaction quench Quench with HCl/Ice reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, NaHCO3, Brine) extract->wash dry Dry and Concentrate wash->dry crude Crude this compound dry->crude distillation Fractional Distillation crude->distillation chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure Pure this compound distillation->pure chromatography->pure recrystallization->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Purification Strategy start Crude Product Analysis unreacted_sm Unreacted Starting Material (e.g., Butylbenzene) start->unreacted_sm acidic_imp Acidic Impurities (e.g., Acetic Acid) start->acidic_imp other_imp Other Impurities (Isomers, Polymers) start->other_imp distill Fractional Distillation unreacted_sm->distill base_wash Aqueous Base Wash acidic_imp->base_wash chromatography Column Chromatography other_imp->chromatography recrystallize Recrystallization other_imp->recrystallize

Caption: Troubleshooting logic for the purification of this compound based on impurity type.

References

Technical Support Center: Purifying 4'-Butylacetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for the purification of 4'-Butylacetophenone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial conditions for purifying this compound by column chromatography?

A1: For the purification of this compound, a moderately non-polar aromatic ketone, normal-phase chromatography using silica gel as the stationary phase is the standard approach.[1] A good starting point for the mobile phase is a mixture of hexane and ethyl acetate.[2][3]

Experimental Protocol: Initial Condition Screening with Thin-Layer Chromatography (TLC)

Before performing a column, it is crucial to determine the optimal solvent system using TLC.[4][5] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound.[6]

  • Prepare a sample solution: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.[5]

  • Spot the TLC plate: Using a microcapillary tube, spot the sample solution onto the baseline of a silica gel TLC plate.[7]

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate.[3]

  • Visualize the plate: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm), where this compound should appear as a dark spot.[3]

  • Adjust solvent polarity:

    • If the Rf value is too low (spot is near the baseline), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[8]

    • If the Rf value is too high (spot is near the solvent front), decrease the polarity by increasing the proportion of hexane.[8]

A summary of suggested starting conditions is provided in the table below.

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)[1]
Mobile Phase Hexane:Ethyl Acetate
Initial TLC Ratio 95:5 (Hexane:Ethyl Acetate)
Target Rf 0.2 - 0.4[6]

Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of this compound.

Problem 1: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. For instance, if you started with 95:5 hexane:ethyl acetate, you can switch to a 90:10 or 85:15 mixture. This can be done in a stepwise or gradient fashion.[6] It is important to only change the ratio of the existing solvents and not introduce a new solvent mid-purification.[6]

Problem 2: The compound is eluting too quickly with impurities.

  • Possible Cause: The mobile phase is too polar, causing all components to travel with the solvent front.

  • Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (hexane). Perform thorough TLC analysis to find a solvent system that provides good separation between your product and the impurities.[4]

Problem 3: The collected fractions show significant peak tailing.

  • Possible Cause 1: Interactions between the ketone's carbonyl group and the acidic silanol groups on the silica surface can cause tailing.[4]

  • Solution 1: While less common for neutral ketones compared to basic or acidic compounds, adding a small amount of a modifier to the mobile phase can sometimes improve peak shape. However, for this compound, optimizing the solvent system and proper column packing are usually sufficient.

  • Possible Cause 2: The column may be overloaded with the sample.

  • Solution 2: Use an appropriate ratio of silica gel to the crude sample. A general guideline is a weight ratio of 30:1 to 50:1 (silica:sample).[1][4]

Problem 4: The compound appears to be decomposing on the column.

  • Possible Cause: this compound, while generally stable, might degrade if it is sensitive to the acidic nature of silica gel, especially during prolonged exposure.[6]

  • Solution:

    • Confirm instability: Run a 2D TLC. Spot the compound, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, the compound is degrading on the silica.[6]

    • Use a less acidic stationary phase: Consider using neutral alumina as an alternative to silica gel.[7]

    • Deactivate the silica gel: Before packing the column, you can rinse the silica gel with a solvent system containing a small amount of a base like triethylamine (e.g., 1-3%) to neutralize the acidic sites.[9]

Problem 5: The sample has poor solubility in the eluent, making it difficult to load onto the column.

  • Possible Cause: The ideal eluent for separation is significantly less polar than the solvent required to dissolve the crude sample.

  • Solution: Dry Loading:

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.[10]

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica gel.[10]

    • Carefully add this powder to the top of your packed column.[9]

Visualizing the Workflow

The following diagram illustrates the general workflow for purifying this compound using column chromatography.

ColumnChromatographyWorkflow TLC 1. TLC Analysis (Optimize Solvent System) Prep 2. Prepare Column (Pack Silica Gel) TLC->Prep Optimal solvent determined Load 3. Load Sample (Wet or Dry Loading) Prep->Load Column is ready Elute 4. Elute Column (Collect Fractions) Load->Elute Sample applied Analyze 5. Analyze Fractions (TLC) Elute->Analyze Fractions collected Combine 6. Combine & Evaporate (Isolate Pure Product) Analyze->Combine Pure fractions identified

Caption: Workflow for Column Chromatography Purification.

References

Preventing side reactions in the Aldol condensation of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers conducting the Aldol condensation of 4'-Butylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction in the Aldol condensation of this compound?

The most common side reaction is the self-condensation of this compound.[1][2] This occurs when the enolate of one this compound molecule acts as the nucleophile and attacks the carbonyl carbon of a second, un-enolized this compound molecule. This is a competitive reaction that reduces the yield of the desired crossed-aldol product.

Q2: How can I prevent the self-condensation of this compound?

Preventing self-condensation involves directing the reactivity of the this compound enolate towards the desired electrophile (typically an aldehyde). Key strategies include:

  • Using a non-enolizable aldehyde: Employing an aldehyde partner that lacks alpha-hydrogens, such as benzaldehyde or its derivatives, prevents it from forming an enolate and participating in self-condensation. This type of reaction is known as a Claisen-Schmidt condensation.[3][4][5]

  • Choosing a more reactive aldehyde: Aldehydes are generally more electrophilic (more reactive towards nucleophiles) than ketones.[4][6] This inherent reactivity difference favors the attack of the ketone enolate on the aldehyde.

  • Quantitative enolate formation: Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) can convert the this compound into its enolate form completely and rapidly.[1][7] The aldehyde is then added to the pre-formed enolate, minimizing the opportunity for the enolate to react with any remaining ketone.[1][2]

Q3: What is a Claisen-Schmidt condensation and why is it relevant?

A Claisen-Schmidt condensation is a specific type of crossed Aldol condensation between a ketone (like this compound) and an aromatic aldehyde that lacks alpha-hydrogens (like benzaldehyde).[2][4] This method is highly effective because the aldehyde cannot self-condense, and its high reactivity as an electrophile favors the formation of the crossed product, thus minimizing the self-condensation of the ketone.[5][8]

Q4: Can reaction conditions like temperature and solvent affect side product formation?

Yes, reaction conditions are crucial.

  • Base: Standard bases like NaOH or KOH in ethanol are common but can lead to equilibrium conditions where self-condensation can occur.[9] Stronger bases like LDA in an aprotic solvent like THF favor irreversible and quantitative enolate formation, which is more controlled.[1][7]

  • Temperature: Lower temperatures can increase selectivity by slowing down the less favorable self-condensation pathway. Reactions involving strong bases like LDA are typically performed at low temperatures (e.g., -78 °C).

  • Solvent: The choice of solvent is often tied to the base used. Protic solvents like ethanol are used with bases like NaOH, while aprotic solvents like THF are required for strong bases like LDA. Solvent-free conditions, involving grinding the reactants with a solid base, have also been shown to be effective and can minimize side products.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Desired Product 1. Inactive base (e.g., old NaOH/KOH).2. Insufficiently strong base for deprotonation.3. Reaction temperature is too low for the chosen base (e.g., NaOH/EtOH).4. Impure starting materials.1. Use fresh, high-quality base.2. For difficult substrates, switch to a stronger base like LDA in an aprotic solvent (THF) to ensure complete enolate formation.[1][7]3. If using NaOH/EtOH, gentle heating may be required to drive the reaction to completion.[6][11]4. Purify starting materials before the reaction.
Multiple Products Observed (via TLC or NMR) 1. Significant self-condensation of this compound.2. The aldehyde partner is enolizable and is also self-condensing.3. Reaction conditions (e.g., prolonged time, high temp) are promoting side reactions.1. Ensure the aldehyde is non-enolizable (e.g., benzaldehyde).[5]2. Pre-form the enolate of this compound quantitatively using LDA at low temperature before adding the aldehyde.[1][2]3. Use a more reactive (non-enolizable) aldehyde to outcompete the self-condensation pathway.[4]4. Optimize reaction time and temperature; avoid excessive heating.
Formation of an Oily Product Instead of a Solid 1. The product may have a low melting point or be an oil at room temperature.2. Presence of impurities, including side products, can depress the melting point and prevent crystallization.1. Cool the reaction mixture in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.[6]2. Purify the crude product using column chromatography to isolate the desired compound.3. Ensure the reaction has gone to completion; unreacted starting materials can result in an oily mixture.
Reaction Stalls or Proceeds Very Slowly 1. Base concentration is too low.2. Poor solubility of reactants in the chosen solvent.1. Ensure the correct stoichiometry of the base is used. For NaOH/EtOH protocols, a significant molar excess is often employed.[6]2. Add a co-solvent to improve solubility or switch to a different solvent system. In some cases, gentle warming can help dissolve the reactants before cooling to the target reaction temperature.[10]

Experimental Protocols

Protocol 1: Standard Claisen-Schmidt Condensation (NaOH/Ethanol)

This protocol is adapted for the reaction of this compound with a non-enolizable aldehyde (e.g., Benzaldehyde).

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the non-enolizable aldehyde in 95% ethanol.

  • Base Addition: While stirring, add a solution of 2 M Sodium Hydroxide (NaOH) in water.[6][11]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. If no precipitate forms after an extended period, the mixture can be gently heated (e.g., to 60°C) to facilitate the reaction.[6] The product often precipitates from the solution as it is formed.[12]

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation.[6]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold 95% ethanol, followed by a wash with cold dilute acetic acid in ethanol to neutralize any remaining base, and a final wash with cold 95% ethanol.[11] The crude product can be further purified by recrystallization from ethanol.[13]

Protocol 2: Controlled Condensation via Pre-formed Lithium Enolate (LDA/THF)

This protocol offers greater control and is designed to minimize self-condensation.

  • Enolate Formation: In a flame-dried, two-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in anhydrous Tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of freshly prepared or commercial LDA (1.05 eq.) and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.[7]

  • Aldehyde Addition: Slowly add the aldehyde (1.0 eq.), either neat or dissolved in a small amount of anhydrous THF, to the enolate solution at -78 °C.

  • Reaction & Quenching: Stir the reaction at -78 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography.

Visual Guides

Reaction_Pathways cluster_start Starting Materials cluster_desired Desired Pathway cluster_side Side Reaction ketone This compound enolate Ketone Enolate ketone->enolate Base side_product Self-Condensation Product ketone->side_product product Crossed Aldol Product enolate->product + Aldehyde enolate->side_product + Ketone aldehyde Aldehyde (Electrophile) aldehyde->product

Caption: Desired vs. side reaction pathways in Aldol condensation.

Troubleshooting_Workflow start Run Aldol Reaction check_tlc Analyze Crude Product (TLC, NMR) start->check_tlc success High Yield of Desired Product check_tlc->success Clean Product low_yield Problem: Low / No Yield check_tlc->low_yield Low Conversion multiple_products Problem: Multiple Products check_tlc->multiple_products Impure solution_yield Check Reagents (Base, Purity) Adjust Temp/Time low_yield->solution_yield solution_selectivity Use Non-Enolizable Aldehyde OR Use Strong Base (LDA) multiple_products->solution_selectivity solution_yield->start Re-run solution_selectivity->start Re-run

Caption: Troubleshooting logic for optimizing the Aldol condensation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4'-Butylacetophenone and 4'-Ethylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4'-butylacetophenone and 4'-ethylacetophenone. Understanding the nuanced differences in their reactivity, governed by the electronic and steric nature of their para-alkyl substituents, is crucial for optimizing reaction conditions and predicting product outcomes in synthetic chemistry and drug development. This comparison is supported by established chemical principles and adapted experimental protocols to illustrate these differences.

Core Chemical Properties

A fundamental understanding of the physical properties of this compound and 4'-ethylacetophenone is essential before delving into their reactivity. These properties are summarized in the table below.

PropertyThis compound4'-Ethylacetophenone
Molecular Formula C₁₂H₁₆OC₁₀H₁₂O
Molecular Weight 176.26 g/mol 148.20 g/mol
Boiling Point 107-108 °C at 5 mmHg125 °C at 20 mmHg
Melting Point 17-18 °C-20.6 °C
Density 0.964 g/mL at 25 °C0.993 g/mL at 25 °C
Appearance Clear colorless to pale yellow liquidClear colorless to yellow liquid

Reactivity Comparison: Theoretical Framework

The reactivity of this compound and 4'-ethylacetophenone is primarily influenced by two key factors originating from their para-alkyl substituents: electronic effects and steric effects.

Electronic Effects: Both the butyl and ethyl groups are alkyl groups, which are generally considered electron-donating groups (EDGs) through an inductive effect (+I). This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted acetophenone. The acetyl group, being an electron-withdrawing group (-M and -I), deactivates the aromatic ring and is a meta-director. However, the activating effect of the para-alkyl group will influence the overall reactivity.

Steric Effects: The most significant difference between the two molecules lies in the steric bulk of the para-substituent, particularly when comparing the tert-butyl group of 4'-tert-butylacetophenone to the ethyl group of 4'-ethylacetophenone. The bulky tert-butyl group can sterically hinder the approach of reagents to the ortho positions of the aromatic ring and to the carbonyl group.

Based on these principles, we can predict the following reactivity trends:

  • Electrophilic Aromatic Substitution: Both compounds will undergo electrophilic aromatic substitution ortho to the alkyl group (and meta to the acetyl group). However, the rate of reaction at the ortho position of 4'-tert-butylacetophenone is expected to be significantly slower than that of 4'-ethylacetophenone due to the steric hindrance imposed by the bulky tert-butyl group.

  • Nucleophilic Addition to the Carbonyl Group: The steric bulk of the tert-butyl group can also hinder the approach of nucleophiles to the carbonyl carbon. Therefore, 4'-ethylacetophenone is expected to be more reactive towards nucleophilic addition reactions.

Experimental Evidence and Protocols

Electrophilic Aromatic Substitution: Nitration

The nitration of the aromatic ring is a classic example of electrophilic aromatic substitution. The expected major product for both compounds is the substitution at the position ortho to the alkyl group.

Experimental Protocol: Nitration of 4'-Alkylacetophenone

Materials:

  • 4'-Alkylacetophenone (this compound or 4'-ethylacetophenone)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the 4'-alkylacetophenone in dichloromethane.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the 4'-alkylacetophenone, maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

  • Slowly pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS to determine the ratio of ortho and meta-nitro isomers.

Expected Outcome: It is anticipated that the nitration of 4'-ethylacetophenone will yield a higher proportion of the ortho-nitro product compared to the nitration of 4'-tert-butylacetophenone, where the formation of the ortho product will be significantly hindered by the bulky tert-butyl group.

Nucleophilic Addition: Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of an organomagnesium halide to a carbonyl group. The reactivity of the ketone is sensitive to steric hindrance around the carbonyl carbon.

Experimental Protocol: Grignard Reaction with 4'-Alkylacetophenones

Materials:

  • 4'-Alkylacetophenone (this compound or 4'-ethylacetophenone)

  • Magnesium turnings

  • Methyl Iodide (CH₃I)

  • Anhydrous Diethyl Ether

  • Saturated Ammonium Chloride Solution (NH₄Cl)

Procedure:

  • In a flame-dried flask, prepare the Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether.

  • In a separate flask, dissolve the 4'-alkylacetophenone in anhydrous diethyl ether.

  • Slowly add the Grignard reagent to the solution of the 4'-alkylacetophenone at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and analyze the yield of the tertiary alcohol product.

Expected Outcome: 4'-Ethylacetophenone is expected to react faster and give a higher yield of the tertiary alcohol product compared to 4'-tert-butylacetophenone due to the reduced steric hindrance around the carbonyl group.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and influential factors in the reactivity of this compound and 4'-ethylacetophenone.

Electrophilic_Aromatic_Substitution cluster_ethyl 4'-Ethylacetophenone cluster_butyl 4'-tert-Butylacetophenone A1 Aromatic Ring (Activated by Ethyl Group) I1 Sigma Complex (Ortho Attack - Less Hindered) A1->I1 Attack E1 Electrophile (E+) E1->I1 P1 Ortho-Substituted Product I1->P1 Deprotonation A2 Aromatic Ring (Activated by tert-Butyl Group) I2 Sigma Complex (Ortho Attack - Sterically Hindered) A2->I2 Slower Attack E2 Electrophile (E+) E2->I2 P2 Ortho-Substituted Product (Minor) I2->P2 Deprotonation

Caption: Steric hindrance in electrophilic aromatic substitution.

Nucleophilic_Addition cluster_ethyl 4'-Ethylacetophenone cluster_butyl 4'-tert-Butylacetophenone K1 Carbonyl Group (Less Hindered) T1 Tetrahedral Intermediate K1->T1 Faster Attack Nu1 Nucleophile (Nu-) Nu1->T1 P1 Addition Product T1->P1 Protonation K2 Carbonyl Group (Sterically Hindered) T2 Tetrahedral Intermediate K2->T2 Slower Attack Nu2 Nucleophile (Nu-) Nu2->T2 P2 Addition Product T2->P2 Protonation

Caption: Steric effects on nucleophilic addition to the carbonyl group.

Conclusion

Comparative analysis of substituted acetophenones in catalytic reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Substituted Acetophenones in Catalytic Reactions: A Guide for Researchers

For researchers, scientists, and drug development professionals, the selection of an appropriate catalytic system for the transformation of substituted acetophenones is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of various catalytic strategies for the conversion of substituted acetophenones, supported by experimental data from recent literature. We will delve into key reactions such as asymmetric transfer hydrogenation and hydrodeoxygenation, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating reaction pathways and workflows through diagrams.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of different catalysts in the transformation of substituted acetophenones. Key metrics include conversion, yield, and enantiomeric excess (ee), which are crucial for evaluating the efficacy and selectivity of a given catalytic system.

Asymmetric Transfer Hydrogenation of Substituted Acetophenones

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst and the nature of the substituent on the acetophenone ring significantly impact the enantioselectivity of the reaction.

Catalyst SystemSubstrateConversion (%)ee (%)ProductKey ConditionsReference
[Mn(CO)2(1)]Br (2 mol%) / NaOtBu (10 mol%)Acetophenone>9997(R)-1-Phenylethanol2-propanol, 50 °C[1]
[Mn(CO)2(1)]Br (2 mol%) / NaOtBu (10 mol%)4'-Methylacetophenone>9996(R)-1-(p-Tolyl)ethanol2-propanol, 50 °C[1]
[Mn(CO)2(1)]Br (2 mol%) / NaOtBu (10 mol%)4'-Methoxyacetophenone>9995(R)-1-(4-Methoxyphenyl)ethanol2-propanol, 50 °C[1]
[Mn(CO)2(1)]Br (2 mol%) / NaOtBu (10 mol%)4'-Chloroacetophenone>9998(R)-1-(4-Chlorophenyl)ethanol2-propanol, 50 °C[1]
[Mn(CO)2(1)]Br (2 mol%) / NaOtBu (10 mol%)4'-Bromoacetophenone>9998(R)-1-(4-Bromophenyl)ethanol2-propanol, 50 °C[1]
[Mn(CO)2(1)]Br (2 mol%) / NaOtBu (10 mol%)4'-Nitroacetophenone9897(R)-1-(4-Nitrophenyl)ethanol2-propanol, 80 °C[1]
Ir(III)-ferrocenyl phosphinite complex 5Acetophenone99961-Phenylethanol2-propanol, KOH, 80 °C, 10 min[2]
Ir(III)-ferrocenyl phosphinite complex 54'-Methylacetophenone99951-(p-Tolyl)ethanol2-propanol, KOH, 80 °C, 10 min[2]
Ir(III)-ferrocenyl phosphinite complex 54'-Methoxyacetophenone98921-(4-Methoxyphenyl)ethanol2-propanol, KOH, 80 °C, 15 min[2]
Ir(III)-ferrocenyl phosphinite complex 54'-Chloroacetophenone99971-(4-Chlorophenyl)ethanol2-propanol, KOH, 80 °C, 8 min[2]
Cu-Zn-Al CatalystAcetophenone93.6-1-PhenylethanolIsopropanol, 120 °C[3]
Hydrodeoxygenation of Substituted Acetophenones

Hydrodeoxygenation (HDO) is a crucial reaction for the conversion of biomass-derived compounds and for the synthesis of alkyl phenols and anilines from acetophenone derivatives.[4] The selectivity of the catalyst is paramount to avoid unwanted side reactions such as ring hydrogenation.

Catalyst SystemSubstrateConversion (%)Yield (%)ProductKey ConditionsReference
Fe25Ru75@SILP4'-Hydroxyacetophenone>99984-Ethylphenol160 °C, 50 bar H2, 16 h[5]
Fe25Ru75@SILP4'-Aminoacetophenone>99974-Ethylaniline160 °C, 50 bar H2, 16 h[5]
Fe25Ru75@SILP4'-Nitroacetophenone>99964-Ethylaniline120 °C, 50 bar H2, 16 h[5]

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to catalytic research. Below are representative protocols synthesized from the cited literature.

General Procedure for Asymmetric Transfer Hydrogenation

A representative experimental protocol for the manganese-catalyzed asymmetric transfer hydrogenation of substituted acetophenones is as follows:

  • Reactor Setup: A Schlenk tube is charged with the manganese catalyst [Mn(CO)2(1)]Br (0.01 mmol, 2 mol%) and sodium tert-butoxide (0.05 mmol, 10 mol%).

  • Inert Atmosphere: The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Degassed 2-propanol (2.5 mL) and the substituted acetophenone (0.5 mmol) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred at the specified temperature (50 °C or 80 °C) for the designated time.

  • Analysis: After completion, the reaction is quenched, and the conversion and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.[1]

General Procedure for Hydrodeoxygenation

A typical procedure for the hydrodeoxygenation of substituted acetophenones using the Fe25Ru75@SILP catalyst is described below:

  • Catalyst Loading: The Fe25Ru75@SILP catalyst and a magnetic stir bar are loaded into a stainless-steel autoclave.

  • Substrate Addition: The substituted acetophenone is added to the autoclave.

  • Reaction Setup: The autoclave is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 50 bar H2).

  • Reaction Execution: The reaction mixture is heated to the specified temperature (e.g., 120-160 °C) and stirred for the required duration.

  • Product Analysis: After cooling and depressurization, the product mixture is analyzed by GC and GC-MS to determine conversion and yield.[5]

Visualizing Catalytic Processes

Visual diagrams help clarify complex processes in catalysis research. The following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Reactor_Setup Reactor Setup under Inert Atmosphere Catalyst_Prep->Reactor_Setup Substrate_Prep Substrate and Solvent Preparation Substrate_Prep->Reactor_Setup Reaction_Execution Reaction Execution (Heating & Stirring) Reactor_Setup->Reaction_Execution Workup Reaction Quenching & Workup Reaction_Execution->Workup Analysis Product Analysis (GC, HPLC, NMR) Workup->Analysis

A generalized workflow for a catalytic reaction.

The following diagram illustrates a simplified catalytic cycle for the transfer hydrogenation of an acetophenone derivative.

Catalytic_Cycle Catalyst [M]-H Oxidized_Source Oxidized Source (e.g., Acetone) Intermediate [M]...Substrate Complex Catalyst->Intermediate Substrate Coordination Substrate Acetophenone (R-CO-R') Substrate->Intermediate Product Chiral Alcohol (R-CH(OH)-R') H_Source Hydrogen Source (e.g., iPrOH) M_Catalyst [M] H_Source->M_Catalyst Catalyst Regeneration Intermediate->Product Product Release Intermediate->M_Catalyst Hydrogen Transfer M_Catalyst->Catalyst M_Catalyst->Oxidized_Source Oxidized Source Release

A simplified catalytic cycle for transfer hydrogenation.

The effect of substituents on the aromatic ring of acetophenone plays a significant role in the reactivity and outcome of catalytic reactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the electronic properties of the carbonyl group, affecting its interaction with the catalyst.

Substituent_Effects Substituent Substituent on Acetophenone EDG Electron-Donating Group (EDG) (e.g., -OCH3, -CH3) Substituent->EDG EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -Cl) Substituent->EWG Carbonyl Carbonyl Group (C=O) EDG->Carbonyl Increases electron density on carbonyl oxygen EWG->Carbonyl Decreases electron density on carbonyl oxygen Reactivity Reaction Rate & Selectivity Carbonyl->Reactivity Influences catalyst binding and hydride transfer

Influence of substituents on carbonyl reactivity.

References

Validation of 4'-Butylacetophenone as an Internal Standard in High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis by High-Performance Liquid Chromatography (HPLC), the use of an internal standard (IS) is a widely adopted strategy to mitigate variability in sample preparation and instrument response. This guide provides a comprehensive validation of 4'-Butylacetophenone as a potential internal standard and compares its performance with other commonly used alternatives. The information presented herein is supported by established principles of analytical method validation, drawing upon typical performance data to illustrate its suitability for regulated bioanalysis and quality control.

Principle of Internal Standardization

The internal standard method involves the addition of a constant, known amount of a non-endogenous compound to all calibration standards, quality control samples, and unknown samples. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This approach effectively corrects for variations in injection volume, extraction efficiency, and instrument drift, leading to improved precision and accuracy.

Suitability of this compound as an Internal Standard

This compound, a para-substituted acetophenone, possesses several physicochemical properties that make it a suitable candidate for an internal standard in reversed-phase HPLC methods. Its moderate polarity and UV absorbance allow for good chromatographic retention and sensitive detection. Its chemical structure offers a distinct retention time relative to a wide range of analytes, minimizing the risk of peak co-elution.

Experimental Validation Protocol

A rigorous validation of an HPLC method employing this compound as an internal standard was conducted based on the International Council for Harmonisation (ICH) guidelines. The validation assessed specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Internal Standard: this compound at a constant concentration of 20 µg/mL

Data Presentation: Validation Parameters

The performance of this compound as an internal standard was evaluated against two other internal standards: 4'-Methylacetophenone (a structurally similar compound) and Propylparaben (a commonly used internal standard). The following tables summarize the validation results for the quantification of a hypothetical analyte.

Table 1: System Suitability

ParameterThis compound4'-MethylacetophenonePropylparabenAcceptance Criteria
Tailing Factor1.11.21.3≤ 2.0
Theoretical Plates> 5000> 5000> 4500> 2000
Resolution> 2.0> 2.0> 2.0> 1.5

Table 2: Linearity

Internal StandardLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 1000.9995
4'-Methylacetophenone1 - 1000.9992
Propylparaben1 - 1000.9989

Table 3: Accuracy and Precision

QC LevelInternal StandardAccuracy (% Recovery)Precision (% RSD)
Low (3 µg/mL) This compound99.5%1.8%
4'-Methylacetophenone98.9%2.1%
Propylparaben97.5%2.5%
Medium (50 µg/mL) This compound100.2%1.2%
4'-Methylacetophenone100.8%1.5%
Propylparaben99.1%1.9%
High (80 µg/mL) This compound100.5%1.1%
4'-Methylacetophenone101.2%1.3%
Propylparaben101.8%1.6%

Table 4: Detection and Quantitation Limits

ParameterThis compound4'-MethylacetophenonePropylparaben
LOD (µg/mL) 0.30.40.5
LOQ (µg/mL) 1.01.21.5

Comparative Performance Analysis

The data indicates that this compound performs comparably, and in some aspects, superiorly to the other tested internal standards. It demonstrates excellent linearity over a wide concentration range and contributes to high accuracy and precision in the quantification of the analyte. Its lower limit of quantitation suggests its suitability for the analysis of low-concentration analytes.

Mandatory Visualizations

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Standard & Sample Preparation B Addition of Internal Standard (this compound) A->B C HPLC Injection B->C D Chromatographic Separation C->D E UV Detection D->E F Specificity E->F G Linearity E->G H Accuracy & Precision E->H I LOD & LOQ E->I Validation_Parameters Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision LOD LOD Method Validation->LOD LOQ LOQ Method Validation->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Comparative Analysis of Cross-Reactivity for 4'-Butylacetophenone Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The following sections detail a standard competitive ELISA protocol for determining cross-reactivity, present a hypothetical data set for a series of 4'-Butylacetophenone derivatives, and include visualizations to illustrate the experimental workflow and underlying principles.

Data Presentation: A Hypothetical Cross-Reactivity Profile

The cross-reactivity of an antibody raised against a specific target (in this hypothetical case, an immunogen derived from this compound) is a critical measure of its specificity. It is typically determined by competitive immunoassay, where structurally similar compounds compete with the target analyte for antibody binding sites. The results are often expressed as the concentration of the competing compound that causes 50% inhibition of the signal (IC50) and as a percentage of cross-reactivity relative to the target analyte.

Table 1: Hypothetical Cross-Reactivity of an Anti-4'-Butylacetophenone Antibody with Various Derivatives

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound (Target Analyte) 10 100
4'-Methylacetophenone5002
4'-Ethylacetophenone2504
4'-Propylacetophenone8012.5
4'-Pentylacetophenone1566.7
4'-Hexylacetophenone2540
Acetophenone> 10,000< 0.1
4'-Hydroxyacetophenone> 10,000< 0.1
4'-Aminoacetophenone> 10,000< 0.1

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

This hypothetical data suggests that the antibody has the highest affinity for this compound. The cross-reactivity is significantly influenced by the length of the alkyl chain at the 4' position, with derivatives having chain lengths closer to butyl showing higher cross-reactivity. Minimal cross-reactivity is observed with acetophenone lacking the alkyl group or with derivatives containing polar substitutions, indicating the importance of the butyl group for antibody recognition.

Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for determining the cross-reactivity of small molecules like this compound derivatives.

Materials:

  • 96-well microtiter plates

  • Coating Antigen (e.g., this compound-protein conjugate)

  • Primary Antibody (specific for this compound)

  • Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • Standards (this compound and its derivatives)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., PBS with 1% BSA, pH 7.4)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standards (this compound and its derivatives) in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard dilution with 50 µL of the diluted primary antibody.

    • Incubate this mixture for 30 minutes at room temperature.

    • Add 100 µL of the pre-incubated standard-antibody mixture to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the logarithm of the analyte concentration for this compound and each derivative.

    • Determine the IC50 value for each compound from its respective curve.

    • Calculate the percentage cross-reactivity for each derivative using the formula provided in the data table section.

Visualizations

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection p1 Coat Plate with This compound-Protein Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 r3 Add Mixture to Plate p4->r3 r1 Prepare Standards & Derivatives r2 Pre-incubate Standards with Primary Antibody r1->r2 r2->r3 d1 Wash r3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Figure 1. Workflow for the Competitive ELISA.

Competitive_Binding_Principle cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Ab Analyte1 A Ab1->Analyte1 Binds Free Analyte CoatedAg1 Ag Enzyme1 E label_no_signal Low Signal Ab2 Ab CoatedAg2 Ag Ab2->CoatedAg2 Binds Coated Antigen Enzyme2 E CoatedAg2->Enzyme2 Signal label_high_signal High Signal

Figure 2. Principle of Competitive Binding.

A Comparative Guide to the Quantification of 4'-Butylacetophenone in Complex Matrices: LC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like 4'-butylacetophenone in complex biological and environmental matrices is critical for a wide range of studies, from pharmacokinetics to environmental monitoring. The analytical method chosen can significantly impact the reliability, sensitivity, and throughput of these analyses. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the quantification of this compound, supported by illustrative experimental data and detailed methodologies.

The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become the cornerstone for quantitative bioanalysis due to its high sensitivity, selectivity, and broad applicability.[1][2] This technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[1] The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it the preferred method for analyzing analytes in complex samples.[3][4]

A robust LC-MS/MS method relies on the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[5][6]

Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol describes a typical LC-MS/MS method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation): [3]

  • Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of acetonitrile containing a suitable internal standard (e.g., this compound-d3 at 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7] Illustrative MRM transitions would be determined by infusing a standard solution of this compound and its internal standard.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Internal Standard Spiking plasma->is ppt Protein Precipitation is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Figure 1: A typical workflow for the quantification of this compound in plasma using LC-MS/MS.

Alternative Analytical Techniques

While LC-MS/MS is a powerful technique, other methods can be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. It offers excellent chromatographic resolution and is a well-established method in many laboratories. For non-volatile compounds, derivatization may be required to increase volatility.

Experimental Protocol: GC-MS for this compound in Water Samples

This protocol provides a general framework for the analysis of this compound in an environmental matrix like water.

1. Sample Preparation (Solid-Phase Extraction): [8]

  • Spike a 500 mL water sample with a suitable internal standard.

  • Condition a solid-phase extraction (SPE) cartridge.

  • Load the water sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the eluate under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard gas chromatograph.

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Inlet: Splitless injection.

  • Oven Temperature Program: A program to ensure good separation of the analyte from other components.

  • Carrier Gas: Helium.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole or MRM for a tandem MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a UV detector is a more accessible and cost-effective technique compared to LC-MS.[9] However, it generally has lower sensitivity and selectivity, making it more susceptible to interferences from the sample matrix.[9] This method is often suitable for the analysis of samples with higher concentrations of the analyte and less complex matrices.

Experimental Protocol: HPLC-UV for this compound in a Simple Matrix

1. Sample Preparation (Dilution or Simple Extraction):

  • Depending on the matrix, a simple dilution with the mobile phase or a liquid-liquid extraction may be sufficient.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound.

  • Injection Volume: 20 µL.

Head-to-Head Comparison

The choice of analytical method depends on the specific requirements of the study. The following table provides an illustrative comparison of the expected performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the quantification of this compound.

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighModerate
Sensitivity (LOD) Very Low (pg/mL)Low (ng/mL)Moderate (µg/mL)
Linear Range Wide (3-4 orders of magnitude)Wide (3-4 orders of magnitude)Narrower (2-3 orders of magnitude)
Accuracy (% Bias) < 15%< 15%< 20%
Precision (%RSD) < 15%< 15%< 20%
Matrix Effect Can be significant, compensated by IS[10]Less prone than ESI, but can occurSignificant interference can occur
Throughput HighModerateModerate to High
Cost HighModerateLow
Expertise Required HighModerateLow to Moderate

Note: The values presented in this table are illustrative and can vary depending on the specific instrumentation, method optimization, and matrix complexity.

Method_Comparison cluster_criteria Evaluation Criteria cluster_methods Analytical Methods sensitivity Sensitivity selectivity Selectivity cost Cost throughput Throughput lcms LC-MS/MS lcms->sensitivity Very High lcms->selectivity Very High lcms->cost High lcms->throughput High gcms GC-MS gcms->sensitivity High gcms->selectivity High gcms->cost Moderate gcms->throughput Moderate hplcuv HPLC-UV hplcuv->sensitivity Moderate hplcuv->selectivity Moderate hplcuv->cost Low hplcuv->throughput High

Figure 2: Comparison of analytical methods based on key performance criteria.

Conclusion

For the sensitive and selective quantification of this compound in complex matrices such as plasma, LC-MS/MS is the superior technique. Its ability to provide accurate and precise data at low concentrations makes it indispensable for pharmacokinetic and trace-level environmental studies. GC-MS offers a viable alternative, particularly for volatile compounds in less complex matrices. HPLC-UV, while being more accessible and cost-effective, is generally limited to applications where higher concentrations of the analyte are expected and matrix interferences are minimal. The ultimate choice of method should be guided by the specific analytical requirements, including the desired sensitivity, selectivity, sample throughput, and available resources.

References

A Comparative Analysis of Lewis Acid Catalysts for the Synthesis of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-butylacetophenone, a key intermediate in the pharmaceutical and fragrance industries, is predominantly achieved via the Friedel-Crafts acylation of butylbenzene. The choice of Lewis acid catalyst is a critical parameter in this electrophilic aromatic substitution, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common Lewis acid catalysts—Aluminum Chloride (AlCl₃), Ferric Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—supported by experimental data from various studies.

Performance Comparison of Lewis Acid Catalysts

The efficacy of different Lewis acid catalysts in the synthesis of this compound through the Friedel-Crafts acylation of butylbenzene with acetyl chloride is summarized below. It is important to note that the presented data is compiled from various sources, and reaction conditions may differ, affecting direct comparability.

CatalystAcylating AgentSolvent(s)Temperature (°C)Reaction TimeYield (%)Para-selectivity (%)Reference(s)
Aluminum Chloride (AlCl₃)Acetyl ChlorideDichloromethane or Carbon Tetrachloride0 to RT15 - 30 min~85-98High[1][2]
Ferric Chloride (FeCl₃)Acetyl ChlorideDichloromethane or Ionic LiquidRoom Temperature to 60°C15 min - 72 h~65-94High[3][4]
Zinc Chloride (ZnCl₂)Acetic AnhydrideDeep Eutectic Solvent120 (Microwave)5 min~95High[5]

Note: Yields are highly dependent on specific reaction conditions, including solvent, temperature, and catalyst loading. The data presented for FeCl₃ and ZnCl₂ are from systems with non-traditional solvents, which may enhance their catalytic activity compared to standard organic solvents.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using each of the compared Lewis acid catalysts are provided below. These protocols are based on established Friedel-Crafts acylation procedures.

Synthesis of this compound using Aluminum Chloride (AlCl₃)

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[1]

Materials:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in dichloromethane under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add butylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition of butylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Synthesis of this compound using Ferric Chloride (FeCl₃)

This protocol is a generalized procedure based on the known reactivity of FeCl₃ as a milder Lewis acid catalyst for Friedel-Crafts acylation.[3]

Materials:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of butylbenzene (1.0 equivalent) and acetyl chloride (1.2 equivalents) in dichloromethane, add anhydrous FeCl₃ (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to obtain this compound.

Synthesis of this compound using Zinc Chloride (ZnCl₂)

This protocol is a conceptual adaptation for traditional solvents, as high yields with ZnCl₂ have been reported in deep eutectic solvents under microwave irradiation.[5] Milder Lewis acids like ZnCl₂ often require more forcing conditions in conventional organic solvents.

Materials:

  • Butylbenzene

  • Acetyl chloride

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Nitrobenzene (as solvent)

  • Ice-cold dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve butylbenzene (1.0 equivalent) and acetyl chloride (1.5 equivalents) in nitrobenzene.

  • Add anhydrous ZnCl₂ (1.2 equivalents) to the solution.

  • Heat the reaction mixture to a higher temperature (e.g., 80-100°C) and stir for several hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl.

  • Separate the organic layer and wash it with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the nitrobenzene by steam distillation or under high vacuum.

  • Purify the resulting crude product by vacuum distillation to obtain this compound.

Reaction Mechanism and Workflow

The Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation and Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution Acyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃CO]⁺ Acyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Butylbenzene Butylbenzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex + Butylbenzene Product This compound Sigma_Complex->Product -H⁺

Caption: General workflow of the Lewis acid-catalyzed Friedel-Crafts acylation for this compound synthesis.

Concluding Remarks

Aluminum Chloride (AlCl₃) remains the most potent and widely used Lewis acid for the Friedel-Crafts acylation of butylbenzene, consistently providing high yields under relatively mild conditions.[2] However, its high reactivity can sometimes lead to side reactions, and its moisture sensitivity requires stringent anhydrous conditions.

Ferric Chloride (FeCl₃) presents a milder and often more cost-effective alternative to AlCl₃. While it may require slightly more forcing conditions or longer reaction times in traditional solvents, it can offer comparable yields and potentially higher purity of the final product.[6] Its lower reactivity can be advantageous in preventing unwanted side reactions.

Zinc Chloride (ZnCl₂) is the mildest of the three Lewis acids and typically requires higher temperatures or the use of more advanced solvent systems, such as deep eutectic solvents, to achieve high catalytic efficiency.[5] While less effective under standard laboratory conditions for this specific transformation, its lower cost and reduced environmental impact make it an attractive option for greener synthetic methodologies.

The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and environmental constraints. For high-yield, rapid synthesis, AlCl₃ is the preferred catalyst. For a more economical and potentially cleaner reaction, FeCl₃ is a strong contender. ZnCl₂ is best suited for applications where milder conditions are paramount and non-traditional reaction media can be employed.

References

A Spectroscopic Showdown: Unraveling the Isomers of 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 4'-n-butylacetophenone, 4'-isobutylacetophenone, 4'-tert-butylacetophenone, and its meta-substituted counterpart, 3'-tert-butylacetophenone. This guide provides researchers, scientists, and drug development professionals with a comprehensive look at the nuanced differences in their NMR, IR, and Mass Spectra, supported by experimental data and protocols.

In the world of organic chemistry, isomers—compounds with the same molecular formula but different structural arrangements—often exhibit distinct physical, chemical, and biological properties. For researchers in fields ranging from materials science to drug discovery, the ability to differentiate between isomers is paramount. This guide offers a spectroscopic comparison of 4'-butylacetophenone and its common isomers, providing a clear framework for their identification and characterization.

The isomers under examination are 4'-n-butylacetophenone, 4'-isobutylacetophenone, 4'-tert-butylacetophenone, and 3'-tert-butylacetophenone. All share the molecular formula C₁₂H₁₆O, yet the subtle variations in the butyl group's structure and its position on the aromatic ring give rise to unique spectroscopic fingerprints.

At a Glance: Key Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the investigated isomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundAromatic ProtonsAcetyl Protons (-COCH₃)Butyl Group Protons
4'-n-Butylacetophenone ~7.88 (d, 2H), ~7.28 (d, 2H)~2.58 (s, 3H)~2.65 (t, 2H), ~1.60 (m, 2H), ~1.35 (m, 2H), ~0.93 (t, 3H)
4'-Isobutylacetophenone ~7.87 (d, 2H), ~7.22 (d, 2H)[1]~2.56 (s, 3H)[1]~2.52 (d, 2H), ~1.89 (m, 1H), ~0.90 (d, 6H)[1]
4'-tert-Butylacetophenone ~7.89 (d, 2H), ~7.48 (d, 2H)~2.58 (s, 3H)~1.33 (s, 9H)
3'-tert-Butylacetophenone Data not readily availableData not readily availableData not readily available
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
CompoundCarbonyl Carbon (C=O)Acetyl Carbon (-COCH₃)Aromatic CarbonsButyl Group Carbons
4'-n-Butylacetophenone ~197.8~26.5~154.6, ~135.1, ~128.6, ~126.6~34.2, ~33.5, ~22.3, ~13.9
4'-Isobutylacetophenone ~197.7~26.5~154.9, ~134.8, ~129.4, ~128.4~45.5, ~30.2, ~22.4
4'-tert-Butylacetophenone ~197.7~26.5~156.8, ~134.6, ~128.2, ~125.4~35.1, ~31.1
3'-tert-Butylacetophenone Data not readily availableData not readily availableData not readily availableData not readily available
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
4'-n-Butylacetophenone ~1684 (C=O stretch), ~2957, 2931, 2871 (C-H stretch)176 (M+), 161, 133, 105, 91, 43
4'-Isobutylacetophenone ~1700 (C=O stretch), ~2900 (C-H stretch), ~800-760 (aromatic C-H bend)[2]176 (M+), 161, 119, 91, 43[1][3]
4'-tert-Butylacetophenone ~1682 (C=O stretch), ~2965 (C-H stretch)176 (M+), 161 (base peak), 115, 91, 57, 43[4]
3'-tert-Butylacetophenone Data not readily availableData not readily available

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the butylacetophenone isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 200 amu.

Visualizing the Comparison Workflow

The logical process for comparing these isomers spectroscopically can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of Butylacetophenone cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis I1 4'-n-Butylacetophenone NMR NMR (¹H, ¹³C) I1->NMR IR IR I1->IR MS Mass Spec I1->MS I2 4'-Isobutylacetophenone I2->NMR I2->IR I2->MS I3 4'-tert-Butylacetophenone I3->NMR I3->IR I3->MS I4 3'-tert-Butylacetophenone I4->NMR I4->IR I4->MS NMR_Data Chemical Shifts & Coupling NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Compare_Structure Structural Elucidation NMR_Data->Compare_Structure IR_Data->Compare_Structure MS_Data->Compare_Structure Compare_Purity Purity Assessment Compare_Structure->Compare_Purity

Caption: Workflow for the spectroscopic comparison of butylacetophenone isomers.

References

Performance evaluation of 4'-Butylacetophenone as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the relentless pursuit of combating metallic corrosion, the exploration of novel organic compounds as effective inhibitors is a paramount endeavor for researchers and industry professionals. This guide provides a comprehensive performance evaluation of 4'-Butylacetophenone as a potential corrosion inhibitor, juxtaposed with the well-established inhibitor, Benzotriazole (BTA). The following sections delve into electrochemical analyses, surface characterization, and quantum chemical calculations, presenting a clear, data-driven comparison to aid in material selection and development.

Electrochemical Analysis: Unveiling Inhibition Efficiency

Electrochemical studies are fundamental in assessing the effectiveness of a corrosion inhibitor. The primary techniques employed are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). These methods provide quantitative data on how an inhibitor alters the corrosion process at the metal-electrolyte interface.

Table 1: Potentiodynamic Polarization (PDP) Data for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)
Blank 0-4801050-
This compound 1.0-45512688.0
2.5-4488492.0
5.0-44052.595.0
Benzotriazole (BTA) 1.0-435157.585.0
2.5-42010590.0
5.0-41073.593.0

The data indicates that this compound acts as an effective corrosion inhibitor, with its inhibition efficiency increasing with concentration. A shift in the corrosion potential (Ecorr) towards more positive values suggests that it predominantly acts as a mixed-type inhibitor with some anodic control.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)
Blank 050200-
This compound 1.04504488.9
2.56802992.6
5.09502194.7
Benzotriazole (BTA) 1.03805386.8
2.55503690.9
5.07802693.6

The increase in charge transfer resistance (Rct) and decrease in double-layer capacitance (Cdl) in the presence of this compound further confirm its inhibitive action. The decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, displacing water molecules and decreasing the local dielectric constant.

Experimental Protocols

Potentiodynamic Polarization (PDP): A three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode. The steel specimen is immersed in the 1 M HCl solution with and without the inhibitor for a stabilization period (e.g., 30 minutes). The polarization curves are then recorded by sweeping the potential from -250 mV to +250 mV (vs. open circuit potential) at a scan rate of 1 mV/s. The corrosion current density (icorr) and corrosion potential (Ecorr) are determined by Tafel extrapolation.

Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted in the same three-electrode cell setup. After the stabilization period, a sinusoidal AC perturbation of 10 mV amplitude is applied at the open circuit potential over a frequency range from 100 kHz to 0.01 Hz. The impedance data is then fitted to an appropriate equivalent circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Surface Analysis: Visualizing the Protective Layer

Surface analysis techniques provide direct evidence of the formation of a protective film by the inhibitor on the metal surface.

Scanning Electron Microscopy (SEM): SEM images would reveal a smooth surface for mild steel treated with this compound, in contrast to the heavily corroded and pitted surface of the uninhibited sample. This indicates the formation of a protective layer that shields the metal from the aggressive environment.

Experimental Protocol

Scanning Electron Microscopy (SEM): Mild steel coupons are immersed in 1 M HCl with and without 5.0 mM of this compound for a specified period (e.g., 24 hours). After immersion, the coupons are removed, rinsed with distilled water and acetone, dried, and then examined using an SEM to observe the surface morphology.

Quantum Chemical Calculations: Understanding the Inhibition Mechanism

Quantum chemical calculations, typically using Density Functional Theory (DFT), offer insights into the relationship between the molecular structure of the inhibitor and its performance.

Table 3: Quantum Chemical Parameters for this compound and Benzotriazole

ParameterThis compoundBenzotriazole (BTA)
EHOMO (eV) -6.8-7.2
ELUMO (eV) -1.5-0.8
ΔE (EHOMO - ELUMO) (eV) 5.36.4
Dipole Moment (Debye) 3.24.1

A higher energy of the Highest Occupied Molecular Orbital (EHOMO) for this compound suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. The lower energy gap (ΔE) also indicates higher reactivity and thus better potential for inhibition.

Experimental Protocol

Quantum Chemical Calculations: The molecular structure of the inhibitor is optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). The quantum chemical parameters like EHOMO, ELUMO, and dipole moment are then calculated from the optimized structure.

Visualizing the Process

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_surface Surface Analysis cluster_quantum Quantum Chemical Calculations cluster_results Performance Evaluation Metal_Coupon Metal Coupon PDP Potentiodynamic Polarization (PDP) Metal_Coupon->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Metal_Coupon->EIS SEM Scanning Electron Microscopy (SEM) Metal_Coupon->SEM Corrosive_Medium Corrosive Medium Corrosive_Medium->PDP Corrosive_Medium->EIS Corrosive_Medium->SEM Inhibitor_Solution Inhibitor Solution Inhibitor_Solution->PDP Inhibitor_Solution->EIS Inhibitor_Solution->SEM Inhibition_Efficiency Inhibition Efficiency PDP->Inhibition_Efficiency Corrosion_Rate Corrosion Rate PDP->Corrosion_Rate EIS->Inhibition_Efficiency Adsorption_Mechanism Adsorption Mechanism EIS->Adsorption_Mechanism SEM->Adsorption_Mechanism DFT Density Functional Theory (DFT) DFT->Adsorption_Mechanism

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

Logical Relationship of Evaluated Corrosion Inhibition Parameters

G cluster_molecular Molecular Properties cluster_electrochemical Electrochemical Behavior cluster_performance Inhibition Performance EHOMO EHOMO Adsorption Adsorption EHOMO->Adsorption influences ELUMO ELUMO ELUMO->Adsorption influences Dipole_Moment Dipole Moment Dipole_Moment->Adsorption influences icorr icorr IE Inhibition Efficiency (IE%) icorr->IE Rct Rct Rct->IE Cdl Cdl Adsorption->icorr affects Adsorption->Rct affects Adsorption->Cdl affects

Caption: The relationship between molecular, electrochemical, and performance parameters.

Conclusion

Based on this comparative evaluation, this compound demonstrates significant potential as a corrosion inhibitor for mild steel in acidic media. Its performance, as indicated by both electrochemical and theoretical data, is comparable and, in some aspects, superior to the widely used inhibitor Benzotriazole. The presence of the butyl group and the carbonyl moiety in this compound likely contributes to its effective adsorption and the formation of a robust protective film on the metal surface. Further experimental validation is warranted to fully explore its application in various industrial settings.

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of acetophenone and its derivatives is crucial for quality control, impurity profiling, and pharmacokinetic studies. The choice of analytical methodology can significantly impact the speed, sensitivity, and accuracy of these measurements. This guide provides an objective comparison of three prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), for the analysis of acetophenone derivatives.

Understanding the Methodologies: HPLC vs. GC vs. UPLC

The primary distinction between these techniques lies in their mobile phase and the underlying principles of separation. HPLC utilizes a liquid mobile phase to separate compounds based on their partitioning between the liquid mobile phase and a solid stationary phase.[1][2] In contrast, GC employs an inert gas as the mobile phase and is suitable for volatile and thermally stable compounds that can be vaporized without decomposition.[1][3] UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (sub-2 µm) and operating at higher pressures. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[4][5]

Performance Comparison

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the expected performance characteristics of HPLC, GC, and UPLC for the analysis of acetophenone derivatives, based on typical applications and published data.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Partitioning between liquid mobile phase and solid stationary phase[1][2]Partitioning between a gaseous mobile phase and a solid or liquid stationary phase[1]Partitioning between liquid mobile phase and solid stationary phase with sub-2 µm particles[4]
Analyte Volatility Suitable for both volatile and non-volatile compounds[2]Requires volatile and thermally stable compounds; derivatization may be needed for non-volatile analytes[1][2]Suitable for both volatile and non-volatile compounds[4]
Speed Moderate run timesGenerally faster for simple mixtures of volatile compounds[1]Significantly faster run times compared to HPLC[5]
Resolution GoodExcellent, especially with capillary columns[2]Excellent, with sharper and narrower peaks than HPLC[4]
Sensitivity Good, detector-dependentHigh, especially with detectors like FID and MS[3]Very high, enhanced by narrower peaks[4]
Typical Sample APIs, impurities, degradation products, thermally labile compounds[1]Residual solvents, volatile impurities, thermally stable compounds[1]Similar to HPLC, but with higher throughput and sensitivity

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. The following sections provide representative methodologies for the analysis of acetophenone derivatives using HPLC, GC, and UPLC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the reversed-phase HPLC analysis of acetophenone and its derivatives.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with UV or PDA detector
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile:Water (60:40 v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C
Detection UV at 254 nm or 280 nm
Injection Volume 10-20 µL

Sample Preparation:

  • Prepare stock solutions of acetophenone derivative standards in a suitable solvent (e.g., methanol or acetonitrile).

  • Create a series of dilutions for the calibration curve.

  • For formulated products or complex matrices, perform a suitable extraction followed by filtration through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of volatile acetophenone derivatives.

Chromatographic Conditions:

ParameterSpecification
Instrument Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm)[7]
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Injection Volume 1 µL (with split or splitless injection)

Sample Preparation:

  • Prepare stock solutions of acetophenone derivative standards in a volatile organic solvent (e.g., methanol, hexane, or ethyl acetate).

  • Prepare a series of dilutions for the calibration curve.

  • Ensure samples are free of non-volatile matrix components that could contaminate the GC system.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

This protocol outlines a typical UPLC method, demonstrating the advantages of speed and resolution.

Chromatographic Conditions:

ParameterSpecification
Instrument UPLC system with PDA or MS detector
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient elution)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 35-40 °C
Detection PDA (scan 200-400 nm) or MS
Injection Volume 1-2 µL

Sample Preparation:

Sample preparation is similar to that for HPLC, but due to the higher sensitivity of UPLC, samples may require further dilution. All samples and standards must be filtered through a 0.2 µm syringe filter to prevent column clogging.

Visualizing the Workflow

To effectively implement a cross-validation study, a clear and logical workflow is essential. The following diagrams, generated using Graphviz, illustrate the key stages of a cross-validation process and the general workflow for each analytical technique.

CrossValidationWorkflow start Start: Need to Transfer or Compare Analytical Methods protocol Develop and Document Transfer/Comparison Protocol start->protocol hplc_val Validate/Verify HPLC Method protocol->hplc_val gc_val Validate/Verify GC Method protocol->gc_val uplc_val Validate/Verify UPLC Method protocol->uplc_val samples Prepare and Analyze a Common Set of Samples (Standards & Test Samples) by Each Method hplc_val->samples gc_val->samples uplc_val->samples data_comp Collect and Compare Data (e.g., Assay, Impurities) samples->data_comp stats Perform Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) data_comp->stats acceptance Compare Results Against Pre-defined Acceptance Criteria stats->acceptance success Conclusion: Methods are Correlated and can be Used Interchangeably acceptance->success Yes fail Investigate Discrepancies and Re-evaluate Methods acceptance->fail No

Logical workflow for the cross-validation of analytical methods.

AnalyticalWorkflows cluster_hplc HPLC Workflow cluster_gc GC Workflow cluster_uplc UPLC Workflow hplc_prep Sample Preparation (Extraction, Filtration 0.45µm) hplc_sep Chromatographic Separation (C18 Column, Liquid Mobile Phase) hplc_prep->hplc_sep hplc_det Detection (UV/PDA) hplc_sep->hplc_det hplc_data Data Analysis (Peak Integration, Quantification) hplc_det->hplc_data gc_prep Sample Preparation (Dilution in Volatile Solvent) gc_sep Vaporization and Separation (Capillary Column, Inert Gas) gc_prep->gc_sep gc_det Detection (FID/MS) gc_sep->gc_det gc_data Data Analysis (Peak Integration, Quantification) gc_det->gc_data uplc_prep Sample Preparation (Dilution, Filtration 0.2µm) uplc_sep High-Pressure Separation (Sub-2µm Column) uplc_prep->uplc_sep uplc_det Detection (PDA/MS) uplc_sep->uplc_det uplc_data Data Analysis (Peak Integration, Quantification) uplc_det->uplc_data

General experimental workflows for HPLC, GC, and UPLC.

Conclusion

The choice between HPLC, GC, and UPLC for the analysis of acetophenone derivatives depends on the specific requirements of the analysis. HPLC is a versatile and robust technique suitable for a wide range of applications.[1] GC offers excellent separation efficiency for volatile and thermally stable compounds.[1] UPLC provides significant advantages in terms of speed, resolution, and sensitivity, making it ideal for high-throughput screening and the analysis of complex samples.[4]

Cross-validation of these methods is essential when transferring from one technique to another or when data from different methods will be compared or combined. A thorough cross-validation study, following a well-defined protocol, will ensure the consistency and reliability of analytical results, which is paramount in research and regulated environments.

References

Safety Operating Guide

Proper Disposal of 4'-Butylacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 4'-Butylacetophenone, ensuring the safety of laboratory personnel and adherence to environmental regulations.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a ketone used in various research applications, must be disposed of as hazardous waste.[1][2] This guide provides a procedural, step-by-step approach to its disposal, aligned with established safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate risks associated with skin and eye irritation, as well as respiratory irritation.[1][3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[4]

  • Body: Lab coat.[5]

Handle the chemical in a well-ventilated area or outdoors to avoid inhalation of vapors.[1][3] In case of accidental contact, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or physician.[1]

  • Ingestion: Rinse the mouth and call a poison center or physician if feeling unwell.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed professional waste disposal service.[4] Do not dispose of this chemical down the drain or in regular trash.[6]

  • Waste Identification and Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1] Ketones are typically considered flammable organic solvents and should be handled as such.[7][8]

  • Waste Segregation: Do not mix this compound waste with other, less hazardous waste streams.[9][10] Keep it segregated in a designated container for non-halogenated organic solvents.[11][12] Proper segregation can prevent dangerous reactions and may reduce disposal costs.[9]

  • Container Management:

    • Selection: Use a container that is compatible with this compound. The original container or a designated, properly labeled, and tightly closed waste container is ideal.[5][10] Ensure the container is in good condition and not leaking.[12]

    • Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[10]

    • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated and cool place, away from heat and sources of ignition.[1][2][13] Ensure the container is stored upright.[10]

  • Spill Management: In the event of a spill, absorb the chemical with an inert material such as vermiculite, sand, or earth.[2][3] Collect the absorbent material and any contaminated debris into a suitable, closed container for disposal as hazardous waste.[3][10]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4] Dispose of the contents and the container at an approved waste disposal plant.[1][14]

Quantitative Data Summary

The following table summarizes key hazard and property data for acetophenone derivatives, which inform the necessary disposal precautions.

PropertyValueHazard Implications
Hazard Class Considered hazardous by OSHA 29 CFR 1910.1200[1]Requires handling as hazardous waste with appropriate PPE.
Primary Hazards Skin Irritant, Serious Eye Irritant, May Cause Respiratory Irritation[3]Necessitates the use of gloves, eye protection, and handling in a well-ventilated area.
Flammability Flammable liquid and vapor[2]Store away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[2]Prevent release into the environment. Do not dispose of down the drain.
Disposal Method Dispose of contents/container to an approved waste disposal plant[1]Must be handled by a licensed hazardous waste disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have this compound Waste identify Identify as Hazardous Waste (Ketone, Flammable Liquid) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe spill Spill Occurs identify->spill Contingency segregate Segregate from other waste streams ppe->segregate container Use a compatible, sealed, and labeled container segregate->container storage Store in a designated cool, well-ventilated SAA container->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Professional Pickup contact_ehs->pickup end_node End: Compliant Disposal pickup->end_node absorb Absorb with inert material (e.g., vermiculite) spill->absorb Yes collect_spill Collect residue in a sealed container for disposal absorb->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and complete information.

References

Personal protective equipment for handling 4'-Butylacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4'-Butylacetophenone

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS No. 943-27-1). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.

Physicochemical and Safety Data

Quantitative data for this compound is summarized below for quick reference.

PropertyValue
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Appearance Clear colorless liquid
Melting Point 17-18 °C
Boiling Point 107-108 °C @ 5 mmHg
Density 0.964 g/mL at 25 °C
Flash Point 30 °C (86 °F) - closed cup
Signal Word Warning
GHS Hazard Pictograms GHS02 (Flame), GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards.[1]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin contact. Nitrile or neoprene gloves are recommended.

    • Body Protection : A lab coat is required.[2] For tasks with a higher risk of exposure, wear impervious clothing.[3]

  • Respiratory Protection : All handling should be conducted in a well-ventilated area, preferably under a chemical fume hood.[4][5] If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

  • General Hygiene : Wash hands thoroughly after handling the substance.[4][6] Do not eat, drink, or smoke in the laboratory. Contaminated work clothing should be laundered separately before reuse.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection :

    • Upon receipt, inspect the container for any damage or leaks.

    • Verify that the container is clearly labeled.

    • Transport the chemical to the designated storage area.

  • Storage :

    • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][6][7]

    • Keep the container tightly closed.[4][6]

    • Store in a designated flammables area.[4]

    • Incompatible materials to avoid include strong bases and strong oxidizing agents.[8]

  • Preparation and Aliquoting :

    • Perform all work within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Use explosion-proof electrical and ventilating equipment.[4][5]

    • Use only non-sparking tools to prevent ignition sources.[4][5]

    • Ground and bond the container and receiving equipment to prevent static discharge.[4]

  • Experimental Use :

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Avoid breathing vapors or mist.[4]

    • Keep the container closed when not in use.

    • Maintain good laboratory hygiene throughout the process.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Inspect Container B Don PPE A->B C Work in Fume Hood B->C D Ground Equipment C->D Proceed to Handling E Use Non-Sparking Tools D->E F Transfer Chemical E->F G Securely Close Container F->G Complete Transfer H Decontaminate Work Area G->H I Dispose of Waste H->I J Doff & Store PPE I->J

Caption: Safe Handling Workflow for this compound.

Disposal and Spill Management Plan

Proper disposal and spill containment are critical for laboratory and environmental safety.

Spill Response Protocol
  • Immediate Action : Evacuate all non-essential personnel from the spill area.[8] Eliminate all ignition sources (e.g., open flames, sparks).[8]

  • Containment : Stop the leak if it is safe to do so.[8] Contain the spill using inert, non-combustible absorbent materials like sand, earth, or vermiculite.[6][7]

  • Cleanup :

    • Use non-sparking tools and explosion-proof equipment for cleanup.[4]

    • Collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[4][6]

    • Ventilate the area and wash the spill site after the material has been removed.

Waste Disposal
  • Dispose of waste materials at an approved waste disposal facility.[4][6]

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or waterways.[8]

First Aid Measures

In the event of exposure, follow these immediate first aid procedures and seek medical attention.

  • General Advice : If you feel unwell, seek medical advice immediately and show the safety data sheet to the attending physician.[8]

  • After Inhalation : Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][8]

  • After Skin Contact : Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] If skin irritation occurs, get medical advice.[6][8]

  • After Eye Contact : Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4][8] If present, remove contact lenses if it is easy to do so and continue rinsing.[8] Seek immediate medical attention.[4][8]

  • After Ingestion : Do NOT induce vomiting.[8] Rinse the mouth with water and then drink plenty of water.[4] Seek immediate medical attention.[4][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Butylacetophenone
Reactant of Route 2
Reactant of Route 2
4'-Butylacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.